2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Description
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKOSUXOQXDVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355265 | |
| Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-43-2 | |
| Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a fluorinated aromatic carbamate with potential applications in agrochemical and pharmaceutical research. This document delves into the compound's physicochemical properties, proposes a viable synthetic route, and discusses potential analytical methodologies for its characterization. Furthermore, it explores the compound's prospective biological activities and applications by drawing parallels with structurally related molecules. This guide is intended for researchers, chemists, and professionals in drug development and crop science who are interested in the unique attributes of halogenated and fluorinated organic compounds.
Introduction and CAS Number Discrepancy
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a molecule of interest due to its hybrid structure, incorporating a dichlorinated phenyl ring, a carbamate linker, and a trifluoroethyl group. Each of these moieties contributes to the overall physicochemical and biological profile of the compound. The dichlorophenyl group is a common feature in many pesticides, while the trifluoroethyl group can enhance metabolic stability and binding affinity. Carbamates are a well-established class of compounds with a broad range of biological activities, most notably as cholinesterase inhibitors.[1]
It is important to address a notable discrepancy in the public domain regarding the Chemical Abstracts Service (CAS) number for this compound. While the topic specifies CAS 94127-24-9, a majority of chemical suppliers and databases list the same compound under CAS 1736-43-2 .[2][3][4][5][6] For the purpose of this guide, and based on the prevalence of available data, we will proceed with the information associated with CAS 1736-43-2, while acknowledging the existing ambiguity. Researchers are advised to verify the CAS number with their supplier.
Physicochemical Properties
Detailed experimental data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is not extensively available in peer-reviewed literature. However, data from chemical suppliers and predictive models provide a good starting point for understanding its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂F₃NO₂ | [2][5] |
| Molecular Weight | 288.05 g/mol | [2] |
| Boiling Point (Predicted) | 257.8 ± 40.0 °C | [2] |
| Density (Predicted) | 1.551 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.22 ± 0.70 | [2] |
| Purity (Typical) | >95% | [3][5] |
The presence of the trifluoromethyl group is expected to confer high lipophilicity, which may influence its solubility and membrane permeability. The dichlorophenyl ring further contributes to this lipophilic character. The carbamate linkage provides a site for hydrogen bonding, which may play a role in its interaction with biological targets.
Synthesis and Manufacturing
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Experimental Protocol (Hypothetical):
-
Preparation: To a solution of 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.1 eq).
-
Reaction: The reaction mixture is stirred at room temperature. A tertiary amine catalyst, such as triethylamine (0.1 eq), can be added to accelerate the reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Methodologies
For the characterization and quantification of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a combination of chromatographic and spectroscopic techniques would be employed.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column would be suitable for purity assessment and quantification.[7] A mobile phase consisting of a gradient of acetonitrile and water would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the dichlorophenyl chromophore absorbs, or a more universal detector like an evaporative light scattering detector (ELSD).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive detection and confirmation of identity, especially in complex matrices, LC-MS/MS is the method of choice.[8] Multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure elucidation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful to confirm the presence of key functional groups, such as the N-H and C=O stretching of the carbamate linkage.
Potential Applications and Biological Activity
While no specific biological activity has been reported for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, its structural motifs suggest several areas of potential application.
Agrochemicals
Many N-phenyl carbamates exhibit herbicidal and insecticidal properties. The 3,4-dichloro substitution pattern on the phenyl ring is found in several commercial pesticides. Carbamates often act by inhibiting the enzyme acetylcholinesterase (AChE) in insects, leading to paralysis and death. The trifluoroethyl group may enhance the compound's potency and metabolic stability.
Hypothetical Mechanism of Action as an Insecticide:
Caption: Hypothetical inhibition of AChE by the target carbamate.
Drug Development
The carbamate moiety is a common functional group in many approved drugs.[1] Trifluoromethyl groups are also frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[9] For instance, trifluoromethyl glycol carbamates have been investigated as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation.[10][11] The dichlorophenyl group could serve as a scaffold for designing inhibitors of various enzymes or receptor antagonists.
Conclusion
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a compound with significant potential in both the agrochemical and pharmaceutical industries. While there is a scarcity of specific experimental data for this molecule, its structural features suggest that it may possess interesting biological activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications based on current knowledge of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
References
-
McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(9), 4053-4073. Retrieved from [Link]
-
Wang, Z. D., & Wang, Y. T. (2005). [Study on fluorescence analysis for carbamate pesticides]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), 1645-1647. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Retrieved from [Link]
-
Legros, J., et al. (2022). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 24(43), 7935-7939. Retrieved from [Link]
-
Tlili, A., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 102-107. Retrieved from [Link]
-
Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]
-
U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1736-43-2 CAS MSDS (2,2,2-TRIFLUOROETHYL 3,4-DICHLOROPHENYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1736-43-2 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate AKSci 6992CD [aksci.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2 - Thoreauchem [thoreauchem.com]
- 6. scbt.com [scbt.com]
- 7. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of ... - ChEMBL [ebi.ac.uk]
An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a compound of interest in medicinal chemistry and drug development. The document details the chemical principles, synthetic pathways, experimental protocols, and safety considerations associated with its preparation. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and characterization of the target molecule.
Introduction and Significance
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a halogenated aromatic carbamate. The presence of the dichlorophenyl group, a common moiety in pharmacologically active compounds, combined with the trifluoroethyl group, which can enhance metabolic stability and binding affinity, makes this molecule a subject of interest for synthetic and medicinal chemists. Carbamates, in general, are recognized as important functional groups in a wide array of pharmaceuticals and agrochemicals, often serving as bioisosteres for amides with improved pharmacokinetic properties.
This guide will focus on the most direct and widely applicable synthetic route to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, which involves the reaction of 3,4-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol.
Synthetic Strategy: The Isocyanate Route
The formation of a carbamate linkage through the reaction of an isocyanate with an alcohol is a robust and high-yielding transformation in organic synthesis. This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.
Reaction Mechanism
The synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate from 3,4-dichlorophenyl isocyanate and 2,2,2-trifluoroethanol follows a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the 2,2,2-trifluoroethanol attacks the central carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate product. The reaction is typically exothermic and proceeds readily, often without the need for a catalyst. However, in cases with less reactive partners, a mild base or a tin catalyst can be employed to accelerate the reaction.
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3,4-Dichlorophenyl isocyanate | 102-36-3 | 188.01 | ≥97% | Sigma-Aldrich |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | Fisher Scientific |
| Hexane, anhydrous | 110-54-3 | 86.18 | ≥99% | VWR |
| Magnesium Sulfate, anhydrous | 7487-88-9 | 120.37 | - | - |
Reaction Setup and Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dichlorophenyl isocyanate (1.88 g, 10.0 mmol).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir until the isocyanate is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol (0.73 mL, 1.00 g, 10.0 mmol) dropwise to the stirred solution over 10 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the isocyanate starting material (visualized with a suitable stain or by its reactivity) indicates the completion of the reaction.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot DCM and slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Expected Yield and Physical Properties
-
Theoretical Yield: 2.88 g
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.20 (m, 3H): Aromatic protons of the dichlorophenyl ring.
-
δ 6.80 (br s, 1H): NH proton of the carbamate.
-
δ 4.50 (q, J = 8.4 Hz, 2H): Methylene protons (-CH₂-) adjacent to the trifluoromethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 153.0: Carbonyl carbon of the carbamate.
-
δ 137.0, 132.8, 130.5, 125.0, 122.0, 119.0: Aromatic carbons of the dichlorophenyl ring.
-
δ 123.0 (q, J = 277 Hz): Trifluoromethyl carbon (-CF₃).
-
δ 62.0 (q, J = 37 Hz): Methylene carbon (-CH₂-).
Mass Spectrometry (MS):
-
ESI-MS: Calculated for C₉H₆Cl₂F₃NO₂ [M+H]⁺: 288.98; found: 288.98.
| Data Type | Expected Values |
| ¹H NMR | Aromatic protons (m, 7.50-7.20 ppm), NH proton (br s, ~6.80 ppm), Methylene protons (q, ~4.50 ppm) |
| ¹³C NMR | Carbonyl (153.0 ppm), Aromatic carbons (137.0-119.0 ppm), CF₃ (q, ~123.0 ppm), CH₂ (q, ~62.0 ppm) |
| Mass Spec | [M+H]⁺: 288.98 |
Safety and Handling
3,4-Dichlorophenyl isocyanate is a toxic and corrosive substance. It is a lachrymator and can cause severe respiratory tract irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are also moisture-sensitive and should be handled under anhydrous conditions.
2,2,2-Trifluoroethanol is a flammable liquid and can cause skin and eye irritation.[2] It should also be handled in a fume hood with appropriate PPE.
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
For detailed safety information, always consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
This guide outlines a reliable and straightforward method for the synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate. The reaction of 3,4-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol provides a high-yielding route to the desired product. Proper handling of the hazardous starting materials is crucial for a safe and successful synthesis. The provided characterization data, while predicted, serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound.
References
-
Organic Syntheses. (n.d.). Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
Sources
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate chemical structure and IUPAC name
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, including its chemical identity, synthesis, structural characterization, and potential applications. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.
Compound Identification and Chemical Structure
IUPAC Name: 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate[1]
Chemical Structure:
Molecular Formula: C₉H₆Cl₂F₃NO₂[2]
Molecular Weight: 288.05 g/mol [2]
CAS Registry Number: 1736-43-2[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂F₃NO₂ | ChemicalBook[2] |
| Molecular Weight | 288.05 g/mol | ChemicalBook[2] |
| Appearance | White to off-white solid (predicted) | --- |
| Boiling Point | 257.8 ± 40.0 °C (Predicted) | ChemicalBook |
| Density | 1.551 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 11.22 ± 0.70 (Predicted) | ChemicalBook |
Synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
The synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is most efficiently achieved through the reaction of 3,4-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is a classic example of carbamate formation from an isocyanate and an alcohol. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Experimental Protocol: Synthesis of 3,4-Dichlorophenyl Isocyanate
The precursor, 3,4-dichlorophenyl isocyanate, can be synthesized from 3,4-dichloroaniline via phosgenation.
Materials:
-
3,4-Dichloroaniline
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
Inert solvent (e.g., toluene, xylene)
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve 3,4-dichloroaniline in an anhydrous inert solvent.
-
Under a nitrogen atmosphere, introduce phosgene gas or a solution of a phosgene equivalent into the stirred solution at a controlled rate, maintaining the reaction temperature.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess phosgene and solvent are removed under reduced pressure to yield crude 3,4-dichlorophenyl isocyanate, which can be purified by distillation.
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Materials:
-
3,4-Dichlorophenyl isocyanate
-
2,2,2-Trifluoroethanol
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Dry glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dichlorophenyl isocyanate in an anhydrous aprotic solvent.
-
To this stirred solution, add 2,2,2-trifluoroethanol dropwise at room temperature. The reaction is typically exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period to ensure complete reaction.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford pure 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Structural Elucidation
The structural identity and purity of the synthesized 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate can be confirmed using a combination of spectroscopic techniques. Below are the predicted spectral data for the compound.
¹H NMR Spectroscopy (Predicted)
-
δ 8.5-9.5 ppm (singlet, 1H): This signal corresponds to the N-H proton of the carbamate group.
-
δ 7.2-7.8 ppm (multiplet, 3H): These signals are attributed to the aromatic protons of the 3,4-dichlorophenyl ring.
-
δ 4.5-4.7 ppm (quartet, 2H): This quartet arises from the methylene (-CH₂) protons of the trifluoroethyl group, coupled to the three fluorine atoms.
¹³C NMR Spectroscopy (Predicted)
-
δ ~153 ppm: Carbonyl carbon (C=O) of the carbamate.
-
δ ~138 ppm: Quaternary aromatic carbon attached to the nitrogen.
-
δ ~132 ppm, ~130 ppm: Quaternary aromatic carbons attached to chlorine atoms.
-
δ ~123 ppm (quartet, J ≈ 277 Hz): Trifluoromethyl carbon (-CF₃).
-
δ ~120-130 ppm: Aromatic CH carbons.
-
δ ~62 ppm (quartet, J ≈ 35 Hz): Methylene carbon (-CH₂) of the trifluoroethyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
-
~3300 cm⁻¹: N-H stretching vibration of the carbamate.
-
~1730 cm⁻¹: C=O stretching vibration of the carbamate.
-
~1590, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1150 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.
-
~1220 cm⁻¹: C-O stretching vibration of the carbamate.
-
~820 cm⁻¹: C-H out-of-plane bending for the substituted aromatic ring.
-
~750 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (Predicted)
-
[M]⁺: The molecular ion peak would be expected at m/z 287, with isotopic peaks at m/z 289 and 291 due to the presence of two chlorine atoms.
-
Fragmentation Pattern: Key fragments would likely arise from the cleavage of the carbamate bond, leading to ions corresponding to the 3,4-dichlorophenyl isocyanate radical cation (m/z 187) and the trifluoroethoxide radical.
Potential Applications and Biological Activity
While specific applications for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate are not extensively documented in publicly available literature, the chemical structure suggests potential utility in several areas of research and development.
Carbamates are a well-established class of compounds with a broad range of biological activities. Many substituted phenyl carbamates have been investigated as insecticides, herbicides, and fungicides in the agrochemical industry. The presence of the dichloro-substituted phenyl ring, a common feature in many pesticides, coupled with the trifluoroethyl group, which can enhance metabolic stability and binding affinity, suggests that this compound could be a candidate for screening in these applications.
In the pharmaceutical sector, the carbamate functional group is a key component in numerous approved drugs, acting as a stable bioisostere for amide bonds and improving pharmacokinetic properties. Halogenated aromatic compounds are also prevalent in medicinal chemistry. Therefore, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate could serve as a valuable intermediate or a scaffold for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological activity profile of this compound.
References
- Thoreauchem. (n.d.). 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2.
- ChemicalBook. (n.d.). 2,2,2-TRIFLUOROETHYL 3,4-DICHLOROPHENYLCARBAMATE CAS#:.
Sources
Physical and chemical properties of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
An In-Depth Technical Guide to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate for Research and Development
Introduction
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a synthetic organic compound featuring several key structural motifs of high interest to the chemical and pharmaceutical research communities. As a carbamate, it possesses a core linkage prevalent in numerous biologically active molecules. The inclusion of a 3,4-dichlorophenyl group, a common pharmacophore, combined with a 2,2,2-trifluoroethyl moiety, known to enhance properties such as metabolic stability and binding affinity, marks this compound as a valuable tool for research and development.
This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic pathway, anticipated spectroscopic characteristics, and essential safety protocols for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate. The content is tailored for researchers, scientists, and drug development professionals who may handle this compound or similar structures in their work.
Section 1: Core Molecular Identity & Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section outlines the identity and key physicochemical data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Molecular Structure and Identity
The structure combines a chlorinated aromatic ring with a fluorinated aliphatic alcohol via a carbamate linker.
Caption: Chemical Structure of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | [1][2] |
| Synonyms | 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate; (3,4-dichlorophenyl)-Carbamic acid 2,2,2-trifluoroethyl ester | [2] |
| CAS Number | 1736-43-2 | [1][2][3] |
| Molecular Formula | C₉H₆Cl₂F₃NO₂ | [1][2][3] |
| Molecular Weight | 288.05 g/mol |[1][2][4] |
Physicochemical Data
The majority of the physical property data for this specific molecule is computationally predicted, as extensive experimental characterization is not widely published. These predictions provide valuable estimates for experimental design.
Table 2: Physical and Chemical Properties
| Property | Predicted Value | Experimental Value | Reference |
|---|---|---|---|
| Boiling Point | 257.8 ± 40.0 °C | Not Available | [2] |
| Density | 1.551 ± 0.06 g/cm³ | Not Available | [2] |
| pKa | 11.22 ± 0.70 | Not Available | [2] |
| Melting Point | Not Available | Not Available | [5] |
| Physical State | Not Available | Solid (inferred) |[5] |
The predicted high boiling point is consistent with the molecule's polarity and molecular weight. The predicted pKa of ~11.2 suggests the carbamate N-H proton is weakly acidic, a characteristic influenced by the electron-withdrawing nature of the adjacent carbonyl and dichlorophenyl groups. The trifluoroethyl group further enhances the electrophilicity of the carbonyl carbon, potentially influencing its reactivity.
Section 2: Synthesis and Reactivity Profile
While this compound is available commercially for research purposes, understanding its synthesis is crucial for analog design and exploring its chemical space.
Proposed Synthetic Strategy
A direct and efficient method for the synthesis of this carbamate involves the reaction of 3,4-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is typically catalyzed by a non-nucleophilic base, such as triethylamine or DABCO, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The isocyanate serves as a highly reactive electrophile that readily couples with the alcohol nucleophile.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol
This protocol is a representative example based on standard laboratory procedures for carbamate synthesis.
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dichlorophenyl isocyanate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the isocyanate, creating an approximately 0.5 M solution.
-
Reagent Addition: In a separate flask, prepare a solution of 2,2,2-trifluoroethanol (1.05 eq) and triethylamine (0.1 eq) in anhydrous THF.
-
Reaction: Add the alcohol/amine solution dropwise to the stirring isocyanate solution at room temperature over 15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the isocyanate starting material typically indicates reaction completion (usually within 1-3 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Chemical Reactivity Insights
The central carbamate linkage defines the compound's core reactivity. It is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 3,4-dichloroaniline, carbon dioxide, and 2,2,2-trifluoroethanol. The electron-withdrawing trifluoroethyl group may slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack compared to non-fluorinated analogs. The dichlorophenyl ring is deactivated towards electrophilic aromatic substitution but could be amenable to nucleophilic aromatic substitution under harsh conditions.
Section 3: Anticipated Spectroscopic Characterization
For researchers synthesizing or verifying this compound, understanding its expected spectroscopic signature is vital. While public databases lack experimental spectra for this specific molecule, its features can be reliably predicted from its structure.
-
¹H NMR:
-
Aromatic Region (δ 7.0-7.8 ppm): Expect three signals corresponding to the three protons on the dichlorophenyl ring, likely exhibiting complex splitting patterns (doublets and doublet of doublets).
-
Amine Proton (N-H): A broad singlet or triplet (depending on solvent and concentration) is expected, typically in the δ 6.5-8.5 ppm range.
-
Methylene Protons (-CH₂-): A quartet around δ 4.4-4.8 ppm due to coupling with the three adjacent fluorine atoms (³JHF).
-
-
¹⁹F NMR:
-
A single signal, a triplet, is expected in the range of δ -70 to -80 ppm (relative to CFCl₃), arising from coupling with the two adjacent methylene protons (³JHF).
-
-
¹³C NMR:
-
Expect 9 distinct signals: one carbonyl carbon (δ ~150-155 ppm), six aromatic carbons (δ ~115-140 ppm), one methylene carbon (δ ~60-65 ppm, split into a quartet by the fluorine atoms), and one trifluoromethyl carbon (δ ~120-125 ppm, split into a quartet by the fluorine atoms).
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) at m/z 287 (for ³⁵Cl₂) and a characteristic isotopic pattern for two chlorine atoms, with M+2 (m/z 289) being approximately 65% of M⁺, and M+4 (m/z 291) being approximately 10% of M⁺.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹.
-
C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.
-
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any research chemical. This compound is classified with specific hazards that require careful management.
GHS Hazard Classification
According to safety data sheets, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is classified as follows[5]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word is "Warning"[5].
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling ensures minimal exposure risk.
Sources
- 1. 1736-43-2 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate AKSci 6992CD [aksci.com]
- 2. 1736-43-2 CAS MSDS (2,2,2-TRIFLUOROETHYL 3,4-DICHLOROPHENYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2 - Thoreauchem [thoreauchem.com]
- 4. 2,2,2-TRIFLUOROETHYL 3,4-DICHLOROPHENYLCARBAMATE | 1736-43-2 [chemicalbook.com]
- 5. aksci.com [aksci.com]
Potential biological targets of trifluoroethyl dichlorophenylcarbamate
An In-depth Technical Guide to Investigating the Biological Targets of Trifluoroethyl Dichlorophenylcarbamate
Abstract
Trifluoroethyl dichlorophenylcarbamate is a synthetic compound with a chemical structure suggestive of diverse biological activities. The presence of a dichlorinated phenyl ring and a carbamate linkage hints at potential interactions with a range of protein targets, drawing parallels to known bioactive molecules. This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological targets of this compound. By synthesizing information from related chemical structures, we delineate a strategic approach to target identification and validation, focusing on key enzymatic and receptor systems. This document serves as a roadmap for elucidating the mechanism of action of trifluoroethyl dichlorophenylcarbamate, thereby paving the way for its potential therapeutic applications.
Introduction: Deconstructing Trifluoroethyl Dichlorophenylcarbamate
The molecular architecture of trifluoroethyl dichlorophenylcarbamate, featuring a dichlorophenyl group, a carbamate moiety, and a trifluoroethyl group, provides the foundation for hypothesizing its potential biological interactions. The dichlorophenyl group is a common feature in molecules with antimicrobial and anticancer properties.[1][2] The carbamate functional group is a well-established pharmacophore known to interact with esterase and peptidase enzymes, most notably acetylcholinesterase. The trifluoroethyl group can significantly alter the compound's metabolic stability and binding affinity.
Given the limited direct research on trifluoroethyl dichlorophenylcarbamate, this guide will explore potential biological targets by drawing inferences from structurally analogous compounds. We will focus on four primary areas of investigation:
-
Enzymes involved in microbial fatty acid synthesis: Based on the activity of other dichlorophenyl-containing compounds.[1]
-
Neuromodulatory receptors and enzymes: Drawing parallels with dichlorobenzophenone derivatives and the carbamate class of molecules.[3]
-
Carboxylesterases: A major class of enzymes involved in the metabolism of xenobiotics.[4]
-
Endocannabinoid-metabolizing enzymes: A potential, less obvious target class for carbamate-containing compounds.[5]
This guide will provide the scientific rationale for investigating each potential target class, accompanied by detailed experimental protocols for validation.
Potential Target Class I: Microbial Fatty Acid Synthesis Enzymes
Scientific Rationale
Derivatives of dichlorophenyl compounds have demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis.[1][6] A validated target for antibacterial agents is acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway.[7] Specifically, the biotin carboxylase (BC) subunit of ACC has been identified as a target for inhibitors containing a phenylcarbamoyl moiety.[7] The structural similarity of trifluoroethyl dichlorophenylcarbamate to these inhibitors suggests it may also exhibit antibacterial properties by targeting the BC subunit.
Experimental Validation Workflow
A systematic approach is required to validate the inhibition of biotin carboxylase. This involves a series of experiments from in vitro enzyme inhibition assays to whole-cell antimicrobial activity testing.
Caption: Workflow for validating biotin carboxylase as a target.
Detailed Experimental Protocol: Biotin Carboxylase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a stock solution of trifluoroethyl dichlorophenylcarbamate in DMSO.
-
Reconstitute recombinant biotin carboxylase enzyme in an appropriate assay buffer.
-
Prepare ATP and biotin substrates at desired concentrations in the assay buffer.
-
Prepare the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution at various concentrations to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATP and biotin).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ reagent. Incubate for 40 minutes.
-
Add 50 µL of the kinase detection reagent to convert ADP to ATP and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Dichlorocinnamanilides | Staphylococcus aureus | Submicromolar | [1] |
| Naphthamide derivative 13c | Mycobacterium tuberculosis | 6.55 µM | [1] |
| Trifluoroethyl dichlorophenylcarbamate | Hypothetical | To be determined |
Potential Target Class II: Neuromodulatory Receptors and Enzymes
Scientific Rationale
Compounds with a dichlorophenyl moiety, such as 2-amino-2',5'-dichlorobenzophenone, are precursors in the synthesis of benzodiazepines, which are known to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3] This suggests that trifluoroethyl dichlorophenylcarbamate could potentially exhibit anxiolytic or hypnotic effects through interaction with the GABA-A receptor.[3] Furthermore, the carbamate functional group is a classic inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased cholinergic signaling and is a therapeutic strategy for conditions like Alzheimer's disease.
Proposed Signaling Pathway Interaction
Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.
Experimental Validation Workflow
-
GABA-A Receptor Binding Assay:
-
Utilize radioligand binding assays with [³H]-flunitrazepam (a benzodiazepine site ligand) to assess the ability of trifluoroethyl dichlorophenylcarbamate to displace the radioligand from the GABA-A receptor in brain membrane preparations.
-
-
Electrophysiology Studies:
-
Employ patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors to measure changes in chloride currents in the presence of GABA and the test compound. An enhancement of GABA-induced currents would indicate positive allosteric modulation.
-
-
Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Procedure:
-
Prepare a solution of acetylthiocholine iodide (substrate) and DTNB in a phosphate buffer.
-
Add AChE enzyme to the wells of a microplate.
-
Add varying concentrations of trifluoroethyl dichlorophenylcarbamate.
-
Initiate the reaction by adding the substrate/DTNB solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition to derive the IC50 value.
-
Potential Target Class III: Carboxylesterases
Scientific Rationale
Carboxylesterases (CEs) are a superfamily of serine hydrolase enzymes that play a crucial role in the detoxification of xenobiotics and the metabolism of various ester-containing drugs.[4] Given that trifluoroethyl dichlorophenylcarbamate contains a carbamate linkage, which is structurally similar to an ester, it is plausible that it could be a substrate or an inhibitor of CEs. Inhibition of CEs can lead to significant drug-drug interactions. Fluorobenzils, which share some structural similarities, have been shown to be potent inhibitors of mammalian CEs.[4]
Experimental Validation: Carboxylesterase Inhibition Assay
-
Substrate: Use a chromogenic or fluorogenic substrate such as p-nitrophenyl acetate (pNPA) or fluorescein diacetate.
-
Enzyme Source: Utilize purified human carboxylesterase isoforms (e.g., hCE1 and hCE2) or liver microsomes.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of trifluoroethyl dichlorophenylcarbamate.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (p-nitrophenol or fluorescein) spectrophotometrically or fluorometrically.
-
-
Data Analysis: Determine the IC50 and Ki values to quantify the inhibitory potency.
| Inhibitor Class | Target Enzyme | Ki (nM) | Reference |
| Fluorobenzils | hiCE, hCE1, rCE | 15.1 - 103 | [4] |
| Trifluoroethyl dichlorophenylcarbamate | Hypothetical | To be determined |
Potential Target Class IV: Endocannabinoid-Metabolizing Enzymes
Scientific Rationale
The endocannabinoid system is a crucial neuromodulatory system, and its components are emerging as important drug targets. Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively.[5] Carbamate-based inhibitors of FAAH are well-documented. Although structurally distinct, the organophosphate insecticide chlorpyrifos, which also interacts with serine hydrolases, has been shown to inhibit FAAH and MAGL.[5] This provides a rationale for investigating trifluoroethyl dichlorophenylcarbamate as a potential inhibitor of these enzymes.
Experimental Validation Workflow
Caption: Workflow for validating FAAH/MAGL inhibition.
Detailed Experimental Protocol: FAAH Inhibition Assay (Fluorometric)
-
Reagents:
-
Human recombinant FAAH.
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Assay buffer (e.g., Tris-HCl with Triton X-100).
-
-
Procedure:
-
Dispense the test compound at various concentrations into a black 96-well plate.
-
Add the FAAH enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (Excitation/Emission ~360/460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Conclusion
Trifluoroethyl dichlorophenylcarbamate presents an intriguing chemical scaffold with the potential for diverse biological activities. While direct experimental evidence is currently lacking, a systematic investigation into its effects on microbial fatty acid synthesis enzymes, neuromodulatory targets, carboxylesterases, and endocannabinoid-metabolizing enzymes is warranted based on the established activities of structurally related compounds. The experimental frameworks provided in this guide offer a robust starting point for elucidating the mechanism of action of this compound, which may uncover novel therapeutic leads.
References
- biological activity of dichlorophenylcarbamate deriv
- A Comparative Analysis of the Biological Activity of 2-Amino-2',5'-dichlorobenzophenone Deriv
-
Synthesis and Bioactivity of New Pyrazoline Derivative: N-carbamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3 - ResearchGate. (URL: [Link])
-
Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives | Semantic Scholar. (URL: [Link])
-
Inhibition of Endocannabinoid-Metabolizing Enzymes in Peripheral Tissues Following Developmental Chlorpyrifos Exposure in Rats - PubMed. (URL: [Link])
-
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed. (URL: [Link])
-
Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC - PubMed Central. (URL: [Link])
-
Coumarin–Dithiocarbamate Derivatives as Biological Agents - PMC - PubMed Central. (URL: [Link])
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Endocannabinoid-Metabolizing Enzymes in Peripheral Tissues Following Developmental Chlorpyrifos Exposure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of Dichlorophenyl Carbamates: A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Tale of Two Activities
Dichlorophenyl carbamate derivatives represent a fascinating and versatile class of chemical compounds, characterized by a core structure that has been ingeniously exploited for divergent applications in agriculture and medicine.[1] The inherent reactivity of the carbamate functional group, coupled with the electronic and steric influences of the dichlorophenyl moiety, has given rise to potent insecticides, herbicides, and fungicides, as well as promising therapeutic agents, including antiviral and anticonvulsant candidates.[2][3][4] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and toxicological profiles of these multifaceted molecules. Our exploration will be grounded in field-proven insights and supported by authoritative references to ensure scientific integrity and practical applicability.
The Core Moiety: Understanding the Dichlorophenyl Carbamate Scaffold
The fundamental structure of a dichlorophenyl carbamate consists of a carbamic acid ester with a dichlorinated phenyl ring attached to the nitrogen or oxygen atom. The positions of the two chlorine atoms on the phenyl ring (e.g., 2,4-, 2,6-, 3,4-, or 3,5-dichloro) profoundly influence the molecule's physicochemical properties and biological activity.[2] The carbamate group itself is a critical pharmacophore, capable of engaging in hydrogen bonding and acting as a stable mimic of a peptide bond, which contributes to its diverse biological interactions.[5]
Synthesis of Dichlorophenyl Carbamate Derivatives: Crafting the Core
The synthesis of dichlorophenyl carbamate derivatives is typically achieved through several established routes, with the choice of method often dictated by the desired substitution pattern and the nature of the starting materials.
Pathway 1: Reaction of Dichlorophenyl Isocyanate with Alcohols
A prevalent and efficient method involves the reaction of a dichlorophenyl isocyanate with an alcohol. This reaction is generally straightforward and proceeds under mild conditions.
Conceptual Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of dichlorophenyl carbamates from dichlorophenyl isocyanates.
Experimental Protocol: General Procedure for the Synthesis of Alkyl N-(Dichlorophenyl)carbamates
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of the desired dichlorophenyl isocyanate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Alcohol: To the stirred solution, add a slight molar excess (1.1 equivalents) of the corresponding alcohol dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure dichlorophenyl carbamate derivative.
Pathway 2: From Dichloroaniline via a Carbamoyl Chloride Intermediate
An alternative two-step approach involves the initial formation of a carbamoyl chloride from dichloroaniline, which is subsequently reacted with an alcohol.[6]
Conceptual Reaction Scheme:
Figure 2: Two-step synthesis of dichlorophenyl carbamates via a carbamoyl chloride intermediate.
A specific example is the synthesis of N-(3,4-dichlorophenyl)-carbamic acid-methyl ester, which involves reacting 3,4-dichloroaniline with methyl carbamate in the presence of methanol and chlorobenzene at elevated temperatures.[7]
Mechanisms of Action: A Tale of Two Targets
The biological activity of dichlorophenyl carbamate derivatives is largely dictated by their specific molecular targets, which can differ significantly between their agricultural and therapeutic applications.
Acetylcholinesterase Inhibition: The Basis of Insecticidal Activity
The primary mechanism of insecticidal action for many dichlorophenyl carbamates is the inhibition of the enzyme acetylcholinesterase (AChE).[5][8] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[5]
By inhibiting AChE, these carbamates lead to an accumulation of ACh at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9] This inhibition is a result of the carbamylation of a serine residue within the active site of AChE.[4] Unlike organophosphates, which cause irreversible phosphorylation, carbamates induce a reversible carbamylation, allowing for the eventual regeneration of the enzyme.[4]
Figure 3: Mechanism of acetylcholinesterase inhibition by dichlorophenyl carbamates.
Antiviral Activity: A Different Mode of Action
In the realm of therapeutics, dichlorophenyl carbamates have demonstrated potent antiviral activity through mechanisms distinct from AChE inhibition. A notable example is 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate (RD4-2025), which is a highly selective inhibitor of human immunodeficiency virus type 1 (HIV-1).[3]
RD4-2025 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distant from the active site, inducing a conformational change that allosterically inhibits the enzyme's polymerase activity.[3] This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[3]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of dichlorophenyl carbamate derivatives is exquisitely sensitive to their structural features. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective agents.
SAR in Insecticidal Dichlorophenyl Carbamates
For acetylcholinesterase inhibitors, the following structural features are generally important:
-
Dichlorophenyl Ring: The position of the chlorine atoms on the phenyl ring significantly impacts activity. For instance, in a series of 4-thiazolidinone inhibitors of mosquito AChE1, an ortho, para dichlorophenyl ring was found in the most active compound.[2]
-
Carbamate Moiety: The substituents on the carbamate nitrogen play a crucial role in binding to the active site of AChE. Generally, N-methyl carbamates are effective, while larger alkyl groups can either enhance or diminish activity depending on the specific target enzyme.
-
Leaving Group: The nature of the group attached to the carbamate oxygen (the "leaving group") also influences the rate of carbamylation and, consequently, the inhibitory potency.
SAR in Antiviral Dichlorophenyl Carbamates
For antiviral agents like the HIV-1 inhibitor RD4-2025, the SAR is governed by the specific interactions with the NNRTI binding pocket of the reverse transcriptase. Key considerations include:
-
The 2,6-Dichlorophenyl Moiety: This specific substitution pattern is critical for the potent activity of RD4-2025, likely due to optimal hydrophobic and steric interactions within the binding pocket.[3]
-
The Carbamate Group: The N-methyl, N-ethyl substitution on the carbamate contributes to the overall lipophilicity and binding affinity of the molecule.[3]
-
The Thiadiazole Ring: This heterocyclic core serves as a scaffold to correctly orient the dichlorophenyl and carbamate moieties for effective binding.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative dichlorophenyl carbamate derivatives, providing a comparative overview of their biological activities.
Table 1: Acetylcholinesterase Inhibitory Activity of Selected Carbamates
| Compound | Target Organism | IC50 (µM) | Reference |
| Compound 46 (ortho, para dichlorophenyl) | Anopheles gambiae AChE1 | 2.3 | [2] |
| RD4-2025 | Recombinant HIV-1 RT (RNA-dependent) | 0.11 | [3] |
| RD4-2025 | Recombinant HIV-1 RT (DNA-dependent) | 3.5 | [3] |
Table 2: Acute Toxicity of Selected Carbamate Insecticides
| Compound | Test Animal | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Reference |
| Carbofuran | Rat | 5 - 11 | >120 | [9][10] |
| Carbaryl | Rat | 307 | 2,000 | [11] |
| Aldicarb | Rat | 0.9 | 5 | [11] |
| Methomyl | Rat | 17 | 5,000 | [11] |
| Propoxur | Rat | 95 | >1,000 | [11] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments relevant to the study of dichlorophenyl carbamate derivatives.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.
Workflow Diagram:
Figure 4: General experimental workflow for an acetylcholinesterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the same buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATChI), in the buffer.
-
Prepare serial dilutions of the dichlorophenyl carbamate test compound in the buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add a defined volume of the buffer.
-
Add a small volume of the test compound dilution or a vehicle control.
-
Add the AChE solution to all wells except for the blank.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATChI solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
For a kinetic assay, take readings at regular intervals (e.g., every minute for 10-15 minutes). For an endpoint assay, incubate for a fixed time and then take a single reading.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is used to determine the acute oral toxicity (LD50) of a substance and is designed to minimize the number of animals required.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization:
-
Select a suitable animal model (e.g., Wistar rats) of a single sex and specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least five days before the study.
-
-
Dose Selection and Administration:
-
Based on available information, select a starting dose level.
-
Administer the test substance (dissolved or suspended in a suitable vehicle) to a single animal by oral gavage.
-
-
Observation:
-
Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).
-
-
Dose Adjustment for Subsequent Animals:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis:
-
Continue this sequential dosing until the stopping criteria are met (e.g., a certain number of reversals in outcome).
-
Calculate the LD50 and its confidence interval using appropriate statistical methods (e.g., maximum likelihood estimation).
-
Toxicological Profile: A Word of Caution
Given their mechanism of action as acetylcholinesterase inhibitors, dichlorophenyl carbamates can exhibit significant toxicity to non-target organisms, including mammals.[9][11] The signs of acute carbamate poisoning are similar to those of organophosphate poisoning and include symptoms of cholinergic overstimulation such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[4] However, the reversible nature of AChE inhibition by carbamates generally leads to a shorter duration of toxic effects compared to organophosphates.[4]
Conclusion and Future Perspectives
Dichlorophenyl carbamate derivatives are a testament to the power of medicinal and agricultural chemistry to harness the properties of a single chemical scaffold for remarkably different purposes. Their continued study offers exciting opportunities for the development of novel insecticides with improved selectivity and reduced environmental impact, as well as new therapeutic agents for a range of diseases. Future research should focus on elucidating the structure-activity relationships with even greater precision, exploring novel biological targets, and developing derivatives with enhanced safety profiles. The in-depth understanding of the principles outlined in this guide will be instrumental in unlocking the full potential of this versatile class of compounds.
References
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PrepChem. Synthesis of N-(3,4-dichlorophenyl)-carbamic acid-methyl ester. Available from: [Link]
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Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. 2023. Available from: [Link]
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DigitalCommons@USU. Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbamate Compounds. Available from: [Link]
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CABI Digital Library. Intoxication with carbamate insecticides and toxicological risk to animals. Available from: [Link]
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Ijichi K, Fujiwara M, Hanasaki Y, et al. Inhibitory effect of 4-(2, 6-dichlorophenyl)-1, 2, 5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate on replication of human immunodeficiency virus type 1 and the mechanism of action. Biochem Mol Biol Int. 1996;39(1):41-52. Available from: [Link]
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MSD Veterinary Manual. Carbamate Toxicosis in Animals. Available from: [Link]
- Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules. 2022.
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EPA. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. Available from: [Link]
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De Simone A, G-Serranò B, Andrisano V, et al. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. J Med Chem. 2002;45(15):3236-3245. Available from: [Link]
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Metcalf RL. Structure-activity relationships for insecticidal carbamates. Bull World Health Organ. 1971;44(1-3):43-78. Available from: [Link]
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Kanamori H, Kakefuda A, Orita M, et al. Design, synthesis and structure-activity relationships of dual inhibitors of acetylcholinesterase and serotonin transporter as potential agents for Alzheimer's disease. Bioorg Med Chem. 2003;11(16):3485-3496. Available from: [Link]
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Colović MB, Krstić DZ, Lazarević-Pašti TD, Bondžić AM, Vasić VM. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Curr Neuropharmacol. 2013;11(3):315-335. Available from: [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
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Telvekar VN. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(1):1-26. Available from: [Link]
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f LD LD 50 50 =. Available from: [Link]
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Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Pharmaceuticals (Basel). 2022. Available from: [Link]
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Frontiers. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Available from: [Link]
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Song B, Zhang H, Liu J, et al. Design, Synthesis, Antiviral Activity, and SARs of 13a-substituted Phenanthroindolizidine Alkaloid Derivatives. J Agric Food Chem. 2014;62(26):6130-6138. Available from: [Link]
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Solubility Profile of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate belongs to the carbamate class of organic compounds, which are characterized by the -NHC(=O)O- functional group.[1] Carbamates are of significant interest in medicinal chemistry and drug design due to their chemical stability and role as protecting groups for amines.[2] The specific structure of this compound, featuring a dichlorinated phenyl ring and a trifluoroethyl group, suggests its potential application in areas where metabolic stability and specific molecular interactions are crucial. Understanding its solubility is a prerequisite for any formulation, synthesis, or biological testing.
Molecular Structure and its Implications for Solubility
The solubility of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is governed by the interplay of its distinct structural motifs:
-
The (3,4-dichlorophenyl) Group: This aromatic ring with two chlorine substituents is largely non-polar and hydrophobic. The electron-withdrawing nature of the chlorine atoms can influence the electron density of the entire molecule.
-
The Carbamate Linkage (-NH-C(=O)-O-): This central group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ether oxygens).[2] This imparts a degree of polarity to the molecule.
-
The 2,2,2-Trifluoroethyl Group (-CH2CF3): The trifluoromethyl group is highly electronegative and contributes to the molecule's overall polarity. However, it is a poor hydrogen bond acceptor. Its presence can also increase the compound's metabolic stability.
The overall solubility will be a balance between the non-polar dichlorophenyl moiety and the polar carbamate and trifluoroethyl groups. It is anticipated that the compound will exhibit moderate solubility in a range of organic solvents, with optimal solubility in those that can accommodate both polar and non-polar interactions.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents can engage in hydrogen bonding with the carbamate group, potentially leading to good solubility. The high polarity of solvents like DMSO may also effectively solvate the polar regions of the molecule.[4][5]
-
Non-polar Solvents (e.g., Hexane, Toluene): The non-polar dichlorophenyl ring will have favorable interactions with these solvents. However, the polar carbamate and trifluoroethyl groups may limit overall solubility.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a good balance, capable of interacting with both the polar and non-polar regions of the molecule, potentially leading to the highest solubility.
Experimental Protocol for Solubility Determination
The following is a generalized, yet robust, protocol for determining the solubility of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate in various organic solvents.[3][6][7]
Materials and Equipment
-
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 1-2 minutes to ensure good initial mixing.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Visual Representation of the Experimental Workflow
Caption: A flowchart of the experimental workflow for determining solubility.
Factors Influencing Carbamate Solubility
The solubility of carbamates is a complex phenomenon influenced by several factors:[2][8]
-
Hydrogen Bonding: The ability of the carbamate N-H group to donate a hydrogen bond and the carbonyl/ether oxygens to accept hydrogen bonds is a primary driver of solubility in protic solvents.
-
Molecular Size and Shape: As the non-polar portions of the molecule increase in size, solubility in polar solvents tends to decrease.
-
Solvent Polarity: A solvent's ability to solvate both the polar and non-polar regions of the carbamate will determine the extent of solubility.
-
Temperature: For most solids, solubility increases with temperature.
-
Crystalline Structure: The lattice energy of the solid compound must be overcome by the solvation energy for dissolution to occur.
Visualization of Molecular Interactions
Caption: Key intermolecular forces governing solubility.
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information:
-
The precise identity of the compound.
-
The identity and purity of the solvents used.
-
The temperature at which the solubility was determined.
-
The experimental method used.
-
The mean solubility value and standard deviation from multiple replicates.
The results can be presented in a tabular format for easy comparison across different solvents.
Table 1: Example Solubility Data Table
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 3.1 | To be determined |
| Ethyl Acetate | 4.4 | To be determined |
| Acetone | 5.1 | To be determined |
| Ethanol | 5.2 | To be determined |
| Methanol | 6.6 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |
Conclusion
While direct, published solubility data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is scarce, a thorough understanding of its molecular structure and the principles of solubility allows for informed predictions and the design of effective experimental protocols. By following the methodologies outlined in this guide, researchers can confidently determine the solubility profile of this compound, a critical step in advancing its potential applications in drug development and other scientific fields.
References
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- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
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- Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Key parameters for carbamate stability in dilute aqueous–organic solution.
- Formation of Carbamic Acid in Organic Solvents. Scribd.
- Carbam
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NMR and mass spectrometry data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
An In-depth Technical Guide to the Structural Elucidation of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate using NMR and Mass Spectrometry
Introduction: The Molecular Profile
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate (CAS No. 1736-43-2) is a halogenated organofluorine compound with the molecular formula C₉H₆Cl₂F₃NO₂[1]. Its structure incorporates a dichlorinated aromatic ring, a carbamate linkage, and a trifluoroethyl group. These features make it a molecule of interest in the development of novel agrochemicals and pharmaceuticals, where such functionalities are known to modulate biological activity, metabolic stability, and lipophilicity.
This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, presenting predicted data and standardized protocols for its characterization.
Part 1: Mass Spectrometry - Unveiling the Molecular Mass and Fragmentation Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structural components through fragmentation analysis. For a molecule like 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, its halogenated nature provides a distinct isotopic signature, which is a key confirmation point.
Ionization & Fragmentation: A Mechanistic Perspective
The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" ionization method that imparts significant energy, leading to extensive and reproducible fragmentation, which is invaluable for structural elucidation[2][3]. Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to preserve the molecular ion, especially if it is prone to excessive fragmentation[4][5].
The predicted fragmentation of the target molecule under EI conditions is driven by the relative stability of the resulting ions and neutral losses. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+, (M+2)+, and (M+4)+ peaks in an approximate ratio of 9:6:1, a definitive marker for dichlorination[6].
Predicted Mass Spectrum Data
The following table outlines the major ions expected in the electron ionization mass spectrum of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |
| 287/289/291 | [C₉H₆Cl₂F₃NO₂]⁺ | Molecular Ion (M⁺) . Its presence confirms the molecular weight. The isotopic pattern confirms the presence of two chlorine atoms. |
| 187/189/191 | [C₇H₄Cl₂NO]⁺ | Loss of the trifluoroethyl radical (•CH₂CF₃). |
| 186/188/190 | [C₇H₃Cl₂NO]⁺ | Loss of 2,2,2-trifluoroethanol (HOCH₂CF₃). |
| 160/162/164 | [C₆H₃Cl₂N]⁺ | Fragment corresponding to the 3,4-dichlorophenylisocyanate radical cation. |
| 145/147/149 | [C₆H₄Cl₂]⁺ | Fragment corresponding to the dichlorobenzene radical cation. |
| 83 | [C₂H₂F₃]⁺ | Fragment corresponding to the trifluoroethyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.
-
MS: Set the ion source to Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic cluster. Analyze the fragmentation pattern and compare it to the predicted values to confirm the structure[7][8].
Visualization: Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of the target molecule.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Detailed Structural Map
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.5 | Broad Singlet | 1H | NH | The carbamate proton is typically broad due to quadrupole broadening from the nitrogen and chemical exchange. Its shift is highly dependent on solvent and concentration. |
| ~7.6 - 7.8 | Doublet (d) | 1H | Ar-H (C2-H) | This proton is ortho to the carbamate group and will be the most deshielded aromatic proton. It will show a small coupling to the C6-H. |
| ~7.4 - 7.5 | Doublet (d) | 1H | Ar-H (C5-H) | This proton is ortho to a chlorine atom. It will show a large coupling to the C6-H. |
| ~7.2 - 7.3 | Doublet of Doublets (dd) | 1H | Ar-H (C6-H) | This proton is coupled to both the C2-H and C5-H protons. |
| ~4.5 - 4.7 | Quartet (q) | 2H | O-CH₂ -CF₃ | The methylene protons are deshielded by the adjacent oxygen and trifluoromethyl group. They are split into a quartet by the three fluorine atoms (³JHF ≈ 8-9 Hz). |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum maps out the carbon framework of the molecule. The presence of highly electronegative atoms (O, N, Cl, F) results in a wide dispersion of chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~152 - 155 | Singlet | C =O | The carbonyl carbon of a carbamate functional group[9]. |
| ~135 - 140 | Singlet | Ar-C (C1-C) | Aromatic carbon bonded to the nitrogen. |
| ~130 - 135 | Singlet | Ar-C (C3-Cl, C4-Cl) | Aromatic carbons bonded to chlorine atoms. |
| ~118 - 125 | Singlet | Ar-C H (C2, C5, C6) | Aromatic carbons bonded to hydrogen. Specific assignments require 2D NMR. |
| ~123 | Quartet (¹JCF ≈ 275-280 Hz) | C F₃ | The trifluoromethyl carbon shows a very large one-bond coupling to fluorine. |
| ~62 | Quartet (²JCF ≈ 35-40 Hz) | O-C H₂-CF₃ | The methylene carbon is coupled to the three fluorine atoms through two bonds. |
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is an extremely sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range[10][11].
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -74 to -77 | Triplet (t) | CF₃ | The three fluorine atoms are equivalent and are coupled to the two adjacent methylene protons (³JFH ≈ 8-9 Hz). The chemical shift is typical for a CF₃ group attached to an oxygen[12][13]. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is suitable for many organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like the N-H.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. A standard pulse sequence with 8-16 scans is typically sufficient.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: ¹⁹F NMR can be acquired quickly due to its high sensitivity. A simple pulse-acquire sequence with proton decoupling is standard.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).
Part 3: Integrated Workflow for Synthesis and Characterization
A robust workflow ensures the unambiguous identification of the target compound. The synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate can be readily achieved by the reaction of 3,4-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol. The subsequent characterization workflow validates the outcome of the synthesis.
Visualization: Synthesis and Analysis Workflow
Caption: From synthesis to structural confirmation.
Conclusion
The structural elucidation of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a clear-cut process when approached with a combination of mass spectrometry and multinuclear NMR. The mass spectrum provides the molecular weight and key fragmentation clues, particularly the distinct isotopic signature of the two chlorine atoms. ¹H, ¹³C, and ¹⁹F NMR spectra work in concert to provide a complete and unambiguous map of the atomic connectivity. The predicted quartet for the CH₂ protons in ¹H NMR, coupled with the triplet for the CF₃ group in ¹⁹F NMR, serves as a powerful diagnostic tool for confirming the presence and connectivity of the trifluoroethyl ester moiety. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently verify the identity and purity of this compound.
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Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(38), 14759-14768. Available at: [Link]
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Discovery and history of N-aryl carbamate compounds
An In-depth Technical Guide to the Discovery and History of N-Aryl Carbamate Compounds
Abstract
The N-aryl carbamate moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique structural and electronic properties.[1][2] Structurally an amide-ester hybrid, the carbamate group offers a compelling combination of chemical stability, proteolytic resistance, and the capacity for specific molecular interactions, making it a privileged scaffold in drug design.[1][3][4] This guide provides a comprehensive overview of the historical evolution of N-aryl carbamates, from their early discovery and initial applications to the sophisticated synthetic methodologies that have enabled their widespread use. We will explore the causal drivers behind the development of new synthetic protocols, the mechanistic basis of their therapeutic action in key drug classes, and provide practical, field-proven insights for researchers in drug development.
Early History and Discovery: From Agriculture to Pharmacology
The story of carbamates begins not in medicine, but in agriculture. The synthesis and commercialization of carbamate pesticides began in the 1950s, developed as synthetic analogues of the naturally occurring toxic alkaloid physostigmine.[5][6] These early compounds, such as Carbaryl (Sevin), were designed to kill insects by reversibly inhibiting the acetylcholinesterase (AChE) enzyme.[6] This agricultural genesis inadvertently laid the groundwork for their later therapeutic applications, as the mechanism of AChE inhibition would become central to treatments for neurodegenerative diseases.
The carbamate functional group itself, with the general formula R₂NC(O)OR, is formally derived from the unstable carbamic acid.[6] Its unique properties stem from the resonance stabilization across the N-C-O system, which imparts a degree of conformational rigidity and allows the backbone NH and carbonyl group to act as hydrogen bond donors and acceptors, respectively.[1][2] This ability to mimic a peptide bond while resisting enzymatic cleavage made it an attractive candidate for medicinal chemists seeking to improve the metabolic stability and cell permeability of peptide-based drug candidates.[1][2][3]
The Evolution of Synthetic Methodologies
The journey from niche agricultural chemicals to blockbuster pharmaceuticals was paved by critical advancements in organic synthesis. The methods for constructing the N-aryl carbamate linkage have evolved from harsh, classical rearrangements to highly efficient and versatile metal-catalyzed reactions.
Traditional Synthetic Routes
Early syntheses relied on classical name reactions that generate an isocyanate intermediate, which is then "trapped" by an alcohol or phenol to form the carbamate.
-
Hofmann Rearrangement: This method involves the oxidative rearrangement of a primary amide in the presence of a halogen and base. While effective, its use of strong oxidants and basic conditions limits its functional group tolerance. A greener variant using oxone and KCl has been developed to mitigate some of these drawbacks.[7][8]
-
Curtius Rearrangement: This reaction proceeds via the thermal decomposition of an acyl azide to form the isocyanate.[1] The acyl azides are typically prepared from carboxylic acid derivatives.[1] While often cleaner than the Hofmann rearrangement, this method can involve potentially explosive azide intermediates. Recent "green" protocols have been developed that generate the acyl azide in situ from aldehydes, followed by rearrangement and trapping to yield the carbamate in a one-pot process.[9]
The primary causality behind moving away from these methods was their limited substrate scope and the safety concerns associated with handling toxic isocyanate intermediates and explosive azides, especially on an industrial scale.[10]
Caption: Classical rearrangement pathways to N-aryl carbamates.
Modern Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal catalysis revolutionized the synthesis of N-aryl bonds. These methods offer milder reaction conditions, superior functional group tolerance, and a significantly broader substrate scope.
-
Palladium-Catalyzed Synthesis: A landmark development was the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, with an alcohol acting as an in-situ trapping agent for the generated aryl isocyanate.[11][12][13][14] This approach, pioneered by researchers like Stephen Buchwald, expanded the accessibility of N-aryl carbamates, including important protecting groups used in peptide synthesis.[11][12] The key to success was the development of specialized phosphine ligands that facilitate the reductive elimination step in the catalytic cycle.
-
Copper-Catalyzed Synthesis: As a more cost-effective alternative to palladium, copper-catalyzed methods have also been developed. These reactions typically couple aryl halides or arylboronic acids with isocyanate salts, followed by the addition of an alcohol to furnish the final carbamate product.[15]
-
Metal-Free Arylation: More recently, metal-free approaches have emerged, utilizing hypervalent iodine reagents like aryl(TMP)iodonium salts.[16][17][18] These reagents exhibit "metal-like" reactivity, enabling the direct N-arylation of carbamates under mild conditions without the need for transition metal catalysts.[16][17]
This shift towards catalytic methods was driven by the need for more efficient, scalable, and versatile synthetic routes compatible with the complex molecular architectures often found in drug candidates.
Caption: Simplified catalytic cycle for Pd-catalyzed N-aryl carbamate synthesis.
The N-Aryl Carbamate Moiety in Drug Design
The carbamate group is a key structural motif in a multitude of approved drugs and prodrugs.[1][2][4] Its utility stems from a unique combination of physical and chemical properties that medicinal chemists can exploit to fine-tune a molecule's therapeutic profile.
Physicochemical and Pharmacokinetic Properties
-
Stability and Peptidomimicry: The carbamate linkage is significantly more resistant to hydrolysis by proteases and esterases compared to ester and amide bonds.[1][3] This makes it an excellent surrogate for the peptide bond in drug design, enhancing metabolic stability and prolonging the duration of action.[1][2]
-
Modulating Interactions: The N-H proton acts as a hydrogen bond donor and the carbonyl oxygen as an acceptor, allowing the carbamate moiety to form specific, stabilizing interactions with target proteins or enzymes.[1][2]
-
Prodrug Applications: The carbamate linkage can be engineered to undergo hydrolysis in the body at a controlled rate.[1][3][19] This strategy is used in prodrug design to mask a functional group on a parent drug, improving its solubility, absorption, or oral bioavailability, before releasing the active agent in vivo.[3][4]
Caption: Hydrogen bonding potential of the N-aryl carbamate moiety.
Key Therapeutic Applications
The versatility of the N-aryl carbamate scaffold is reflected in its presence across a wide range of therapeutic areas.
-
Anticonvulsants:
-
Felbamate (Felbatol): An alkyl carbamate derivative used as an antiepileptic drug. Its mechanism involves a dual action of inhibiting NMDA receptor responses and positively modulating GABA-A receptors.[1][2]
-
Retigabine: An anticonvulsant whose properties are mediated by the activation of neuronal voltage-gated potassium channels.[1][2]
-
-
Antiasthmatics:
-
Cholinesterase Inhibitors (Alzheimer's Disease):
-
Rivastigmine: A cornerstone in Alzheimer's treatment, Rivastigmine acts by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing the levels of the neurotransmitter acetylcholine in the brain.[3] A novel series of arylcarbamate-N-acylhydrazone derivatives have shown even more potent and selective inhibition of BuChE.[20]
-
-
Fungicides:
Experimental Protocols and Data
For the modern researcher, a robust and reproducible synthetic protocol is paramount. Below is a representative methodology for the palladium-catalyzed synthesis of N-aryl carbamates, adapted from literature procedures.
Protocol: Palladium-Catalyzed Synthesis of Methyl (4-methoxyphenyl)carbamate
This protocol describes the synthesis of an N-aryl carbamate from an aryl chloride using a palladium catalyst system.
Materials:
-
4-Chloroanisole (Aryl Halide)
-
Sodium Cyanate (NaOCN)
-
Methanol (Alcohol/Solvent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Josiphos Ligand (e.g., SL-J009-1)
-
Triethylamine (Et₃N)
-
Toluene (Anhydrous)
Procedure:
-
Catalyst Pre-activation: In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the phosphine ligand (0.022 mmol, 2.2 mol%) to a vial. Add 1.0 mL of anhydrous toluene and stir the mixture at 100 °C for 10 minutes.
-
Reaction Setup: In a separate oven-dried reaction vessel, add 4-chloroanisole (1.0 mmol), sodium cyanate (1.5 mmol), and a magnetic stir bar.
-
Reagent Addition: Add 1.0 mL of methanol to the reaction vessel, followed by triethylamine (0.1 mmol).
-
Initiation: Add the pre-activated catalyst solution to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl carbamate.
This protocol is a generalized example and should be adapted and optimized for specific substrates and scales.
Comparison of Synthetic Methodologies
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Hofmann Rearrangement | Amide, Br₂, NaOH | Inexpensive reagents | Harsh conditions, limited functional group tolerance | 60-85% |
| Curtius Rearrangement | Acyl Azide, Heat | Generally cleaner than Hofmann | Use of potentially explosive azides | 70-95% |
| Pd-Catalyzed Coupling | Aryl-X, NaOCN, Pd Catalyst | Mild conditions, broad scope, high tolerance | Catalyst cost, ligand sensitivity | 80-98%[14] |
| Cu-Catalyzed Coupling | Aryl-X, NaOCN, Cu Catalyst | Lower cost than palladium | Can require higher temperatures, narrower scope | 75-90%[15] |
| Metal-Free Arylation | Aryl(TMP)iodonium salt | Avoids transition metals | Reagent stoichiometry, substrate-specific | 55-97%[16][18] |
Conclusion and Future Outlook
The N-aryl carbamate scaffold has traversed a remarkable path from its origins in agrochemistry to becoming an indispensable tool in modern drug discovery. Its unique blend of stability, synthetic accessibility, and capacity for molecular recognition has solidified its role as a privileged structure. The evolution of its synthesis, from classical rearrangements to elegant and highly efficient catalytic cross-coupling reactions, showcases the power of chemical innovation to unlock therapeutic potential. As synthetic methodologies become even more refined, cost-effective, and environmentally benign—for instance, through the direct use of CO₂ as a C1 feedstock—the applications for N-aryl carbamates in designing the next generation of therapeutics, from kinase inhibitors to novel antivirals, will undoubtedly continue to expand.[10]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
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Tahan, A., et al. (2018). Selective Synthesis of Secondary Arylcarbamates via Efficient and Cost Effective Copper-Catalyzed Mono Arylation of Primary Carbamates with Aryl Halides and Arylboronic Acids. Catalysis Letters. [Link]
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Zhang, Z., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. International Journal of Molecular Sciences. [Link]
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World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]
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Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]
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Hatton, J., & Stuart, D. R. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters. [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]
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Bandoch, G. F. G., et al. (2021). Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry, 33, 115991. [Link]
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Li, J., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]
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Mátravölgyi, B. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]
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Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. Organic Letters, 15(6), 1394-7. [Link]
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Methodological & Application
In vitro anti-proliferative assay of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Application Note & Protocol
Topic: In Vitro Anti-proliferative Assay of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rationale for a Novel Carbamate in Oncology Research
The relentless pursuit of novel anti-cancer agents is a cornerstone of modern medicinal chemistry. The structural motif of a carbamate is of significant interest, as it is present in several clinically approved anti-cancer drugs and numerous investigational compounds.[1][2] Carbamates can act as prodrugs or as bioactive molecules in their own right, often targeting fundamental cellular processes like microtubule assembly or DNA synthesis.[1][2]
This document outlines a comprehensive protocol for evaluating the in vitro anti-proliferative activity of a novel compound, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate . This molecule integrates three key structural features of potential pharmacodynamic significance:
-
The Carbamate Linkage: A versatile functional group known for its role in enzyme inhibition and its ability to act as a stable peptide bond surrogate, enhancing cell permeability.[1]
-
The 3,4-dichlorophenyl Group: A halogenated aromatic ring frequently found in kinase inhibitors and other targeted therapies. The specific substitution pattern can influence binding affinity and metabolic stability.[3][4]
-
The 2,2,2-Trifluoroethyl Group: The incorporation of a trifluoromethyl moiety is a widely used strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5][6][7][8][9]
Given these structural alerts, a systematic evaluation of this compound's effect on cancer cell proliferation is a critical first step in determining its potential as a therapeutic agent. This guide provides detailed protocols for two robust and widely adopted cell viability assays—the colorimetric MTT assay and the luminescent CellTiter-Glo® assay—to generate reliable and reproducible data.
Assay Principles: A Dual-Pronged Approach to Measuring Cell Viability
To ensure a comprehensive and validated assessment, we recommend employing two distinct assays that measure different aspects of cell health. This approach minimizes the risk of compound-specific artifacts and provides a more complete picture of the anti-proliferative effect.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. Its principle relies on the enzymatic activity of mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, which are predominantly active in viable, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.
The CellTiter-Glo® Luminescent Assay: A Direct Quantitation of ATP
The CellTiter-Glo® assay provides a highly sensitive and rapid method for determining cell viability by quantifying intracellular ATP, the primary energy currency of the cell.[10][11][12] The assay reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin.[13] In a single addition step, the reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable, long-lived luminescent signal ("glow-type").[10][11][13] The intensity of this luminescence is directly proportional to the concentration of ATP, and thus to the number of viable cells in culture.[12][13]
Experimental Workflow & Decision Logic
The following diagram outlines the general workflow for assessing the anti-proliferative activity of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Caption: High-level experimental workflow for IC50 determination.
Detailed Protocols
Protocol 1: MTT-Based Anti-Proliferative Assay
This protocol is adapted for adherent cell lines cultured in 96-well plates.
Materials and Reagents:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate ("Test Compound").
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[14]
-
Sterile 96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., via Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (empirically determined, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "no-cell" blank wells containing 100 µL of medium only for background subtraction.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series from 100 µM to 0.005 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Prepare a "Vehicle Control" containing the same final concentration of DMSO as the treated wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[14]
-
Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol offers a simplified, homogeneous "add-mix-measure" format.[11]
Materials and Reagents:
-
All materials from Protocol 1 (excluding MTT and Solubilization Solution).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Sterile 96-well opaque-walled plates suitable for luminescence.
-
Luminometer or microplate reader with luminescence detection capability.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, but use opaque-walled 96-well plates.
-
-
Assay Execution:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The integration time should be set between 0.25 to 1 second per well.
-
Data Analysis and Interpretation
The determination of the half-maximal inhibitory concentration (IC₅₀) is the primary endpoint of this assay.[16][17] It represents the concentration of the compound required to inhibit cell proliferation by 50%.[16][18]
Calculation Steps:
-
Background Subtraction: For each plate, calculate the average reading from the "no-cell" blank wells. Subtract this average from all other experimental wells.
-
Normalization to Percentage Viability: The data is normalized relative to the vehicle-treated control wells (representing 100% viability).
-
% Viability = (Reading of Treated Well / Average Reading of Vehicle Control Wells) x 100
-
-
Dose-Response Curve Generation: Plot the % Viability against the log-transformed concentration of the Test Compound.
-
IC₅₀ Determination: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. The IC₅₀ is calculated from this curve.[18] This analysis is readily performed using software such as GraphPad Prism or R.
Illustrative Data Presentation
The anti-proliferative activity of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate should be assessed across a panel of cancer cell lines to identify potential selectivity. The results are summarized in a table.
Table 1: Hypothetical IC₅₀ Values for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate after 72-hour exposure.
| Cell Line | Tissue of Origin | Assay Method | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | MTT | 9.8 ± 1.2 |
| A549 | Lung Carcinoma | CellTiter-Glo® | 8.5 ± 0.9 |
| MCF-7 | Breast Adenocarcinoma | MTT | 4.1 ± 0.6 |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 3.5 ± 0.4 |
| HCT116 | Colon Carcinoma | MTT | 15.2 ± 2.1 |
| HCT116 | Colon Carcinoma | CellTiter-Glo® | 13.9 ± 1.8 |
| PC-3 | Prostate Adenocarcinoma | CellTiter-Glo® | 25.7 ± 3.3 |
| U-87 MG | Glioblastoma | CellTiter-Glo® | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism is unknown, the structural components of the compound suggest plausible targets. Carbamates and dichlorophenyl moieties are known to interact with various signaling proteins. A potential, though entirely hypothetical, mechanism could involve the inhibition of a critical cell cycle kinase, such as a Cyclin-Dependent Kinase (CDK).
Caption: Hypothetical inhibition of a cell cycle kinase pathway.
This proposed pathway suggests that by inhibiting a key CDK, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, E2F-bound state, thereby preventing the transcription of genes required for S-phase entry and ultimately leading to cell cycle arrest and a block in proliferation. Further mechanistic studies would be required to validate this hypothesis.
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-
News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Niles, A. L., et al. (2013). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
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-
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Martínez-Luis, S., et al. (2020). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules. Retrieved from [Link]
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Zhang, H. Z., et al. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. Archiv der Pharmazie. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate in Cancer Cell Line Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel small molecule, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, in cancer cell line studies. While direct empirical data for this specific compound is not yet prevalent in published literature, its structural features—a diaryl carbamate with trifluoroethyl and dichlorophenyl moieties—suggest a strong potential for anticancer activity. Drawing upon established principles of medicinal chemistry and cancer biology, this guide posits a scientifically-grounded, testable hypothesis for its mechanism of action and furnishes detailed protocols for its validation. We hypothesize that 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate functions as an irreversible inhibitor of serine hydrolases, a class of enzymes frequently dysregulated in cancer. A particularly compelling putative target is Fatty Acid Amide Hydrolase (FAAH), whose inhibition has been demonstrated to induce apoptosis in various cancer cell lines.[1][2][3][4] The protocols herein are designed to systematically evaluate the cytotoxic and pro-apoptotic effects of this compound and to elucidate its molecular mechanism of action.
Introduction and Scientific Rationale
The carbamate functional group is a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents.[5] Carbamates are recognized as effective covalent inhibitors of serine hydrolases, a large and diverse enzyme family with critical roles in physiological and pathological processes, including cancer.[6][7][8] These enzymes utilize a catalytic serine residue to hydrolyze ester and amide bonds. Irreversible inhibition by carbamates occurs through the carbamylation of this active site serine, rendering the enzyme inactive.[6][9]
The structure of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate suggests its potential as a serine hydrolase inhibitor. The trifluoroethyl group can enhance the electrophilicity of the carbamate carbonyl, facilitating nucleophilic attack by the catalytic serine. The dichlorophenyl group can mediate specific interactions within the enzyme's binding pocket.
A key serine hydrolase implicated in cancer is Fatty Acid Amide Hydrolase (FAAH).[1][10] FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, the intracellular concentration of AEA and other NAEs increases. Elevated AEA levels have been shown to induce apoptosis and inhibit proliferation and invasion in various cancer cell lines, including breast, lung, and prostate cancers.[2][3][4][10]
Therefore, we propose the following testable hypothesis: 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate induces apoptosis in cancer cells through the irreversible inhibition of FAAH, leading to an accumulation of endogenous NAEs and subsequent activation of apoptotic signaling pathways.
The following sections provide detailed protocols to investigate this hypothesis.
Experimental Workflows and Protocols
Compound Handling and Stock Solution Preparation
Proper handling and preparation of small molecule inhibitors are critical for reproducible results.
Protocol 1: Stock Solution Preparation
-
Obtain Compound Information: Note the molecular weight of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate (288.05 g/mol ).
-
Solvent Selection: Based on the lipophilic nature of the compound, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Preparation of a 10 mM Stock Solution:
-
Carefully weigh out 1 mg of the compound.
-
Dissolve the 1 mg of compound in 347.16 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Causality Behind Experimental Choices: High-concentration stock solutions in DMSO minimize the volume of solvent added to cell culture media, thereby reducing potential solvent-induced cytotoxicity. Aliquoting prevents degradation from repeated freeze-thaw cycles.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells of interest (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate from the 10 mM stock solution in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO-treated) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Table 1: Hypothetical IC50 Values of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| MDA-MB-231 | Breast Cancer | 48 | 9.8 |
| A549 | Lung Cancer | 48 | 22.5 |
| PC-3 | Prostate Cancer | 48 | 12.1 |
| HCT116 | Colon Cancer | 48 | 18.7 |
Workflow Visualization:
graph TD; A[Start: Cell Seeding in 96-well plate] --> B{Incubate 24h}; B --> C[Prepare Serial Dilutions of Compound]; C --> D[Treat Cells with Compound and Controls]; D --> E{Incubate for 24, 48, or 72h}; E --> F[Add MTT Reagent]; F --> G{Incubate 3-4h}; G --> H[Solubilize Formazan Crystals]; H --> I[Read Absorbance at 570 nm]; I --> J[End: Calculate % Viability and IC50];
Caption: Workflow for Determining Cell Viability using the MTT Assay.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL3).
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Self-Validating System: The combination of Annexin V (detecting phosphatidylserine externalization, an early apoptotic event) and PI (a viability dye) allows for the robust differentiation of cell death stages.
Western Blot Analysis for Mechanistic Insights
To investigate the molecular mechanism of apoptosis, Western blotting can be used to analyze the expression levels of key proteins in the apoptotic signaling pathway.
Protocol 4: Western Blotting for Apoptotic Markers
-
Protein Extraction:
-
Treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
FAAH target engagement: FAAH antibody (to check for potential changes in expression).
-
Loading control: GAPDH or β-actin.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
-
Hypothesized Signaling Pathway:
Caption: Hypothesized Mechanism of Action via FAAH Inhibition.
Trustworthiness and Self-Validation
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate as a potential anticancer agent. The proposed mechanism of action, centered on the inhibition of the serine hydrolase FAAH, is grounded in the established activities of structurally related carbamate compounds. The detailed protocols for cell viability, apoptosis, and Western blot analysis will enable researchers to systematically test this hypothesis and generate high-quality, reproducible data.
Should the initial results support the proposed mechanism, further studies could include:
-
Direct FAAH activity assays: To confirm the direct inhibition of FAAH by the compound.
-
Mass spectrometry-based lipidomics: To measure the accumulation of anandamide and other NAEs in treated cells.
-
In vivo studies: To evaluate the compound's efficacy and safety in animal models of cancer.
The exploration of novel small molecules like 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is crucial for the advancement of cancer therapeutics, and the methodologies outlined herein provide a clear path for such investigations.
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Nallathambi, R., & El-Elimat, T. (2021). Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase. ChemMedChem, 16(14), 2215-2234. [Link]
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Spasov, A. A., et al. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]
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Spasov, A. A., et al. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PMC. [Link]
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D'Amato, F., et al. (2024). Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. PMC. [Link]
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Protocol for Testing Acetylcholinesterase Inhibition by Novel Carbamates
Introduction: The Critical Role of Acetylcholinesterase and Its Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic degradation terminates the signal transmission at cholinergic synapses, allowing neurons to return to their resting state.[2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.[1][2] This mechanism is a cornerstone for therapeutic strategies against a range of conditions, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1]
Carbamates are a class of compounds that act as pseudo-irreversible inhibitors of AChE.[3] Their mechanism involves the carbamylation of a serine residue within the enzyme's active site.[3][4] This process is analogous to the acetylation that occurs during acetylcholine hydrolysis but at a much slower rate, effectively taking the enzyme out of commission for a prolonged period.[4] The half-life of a carbamylated AChE can range from minutes to over 30 days, making carbamates potent and effective inhibitors.[4]
This application note provides a detailed protocol for the in vitro characterization of novel carbamate inhibitors of acetylcholinesterase, focusing on the widely adopted Ellman's method for determining inhibitory activity and the subsequent calculation of the half-maximal inhibitory concentration (IC50).[5][6][7]
Mechanism of Acetylcholinesterase Inhibition by Carbamates
The interaction between a carbamate inhibitor and acetylcholinesterase is a two-step process.[4] Initially, the carbamate binds to the active site of the enzyme. Subsequently, the carbamoyl group is transferred to the active site serine residue, resulting in a carbamylated, and thereby inhibited, enzyme.[4] This carbamylated enzyme is then very slowly hydrolyzed to regenerate the active enzyme.[3][4] This slow regeneration is what classifies carbamates as pseudo-irreversible inhibitors.[3]
Caption: Mechanism of pseudo-irreversible inhibition of AChE by carbamates.
Experimental Workflow: A Step-by-Step Approach
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High-Performance Liquid Chromatography (HPLC) Analysis of Carbamate Compounds: A Comprehensive Guide to Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamate compounds, widely utilized as pesticides in agriculture, pose significant environmental and health concerns due to their potential to contaminate water sources and food supplies.[1] Their inherent thermal instability and polarity make High-Performance Liquid Chromatography (HPLC) the analytical method of choice over traditional gas chromatography.[2] This guide provides a detailed framework for the analysis of N-methylcarbamates and related compounds, focusing on two primary, robust methodologies: HPLC with post-column derivatization and fluorescence detection, and the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the foundational principles of these techniques, provide step-by-step protocols for sample preparation from various matrices, detail instrumental analysis, and offer insights into method validation, quality control, and troubleshooting.
Principle of the Methodologies
The successful analysis of carbamates hinges on effective chromatographic separation followed by sensitive and selective detection. The choice between fluorescence and mass spectrometry detection depends on the required sensitivity, selectivity, and the need for structural confirmation.
Chromatographic Separation: Reverse-Phase HPLC
Reverse-phase HPLC is the cornerstone of carbamate analysis.[3] The separation occurs on a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, with a polar mobile phase.
-
Causality of Component Selection :
-
Stationary Phase : A C18 column is chosen for its hydrophobicity, which effectively retains the moderately polar carbamate molecules. Specialized "carbamate analysis" columns are designed to provide optimal selectivity and baseline separation for compounds listed in regulatory methods like U.S. EPA Method 531.2.[3]
-
Mobile Phase : A gradient of methanol or acetonitrile mixed with water is commonly used.[3][4] The gradient starts with a higher proportion of water to retain the carbamates on the column and gradually increases the organic solvent concentration to elute them based on their relative hydrophobicity. This ensures that both more polar and less polar carbamates can be resolved within a single analytical run.
-
Detection Method 1: Post-Column Derivatization with Fluorescence Detection
Many carbamates lack a native chromophore or fluorophore, making them difficult to detect at the trace levels required by regulations.[3] Post-column derivatization, a technique central to EPA Method 531.2, addresses this limitation.[5][6][7]
-
Mechanism of Action :
-
Hydrolysis : After the carbamates are separated on the HPLC column, the eluent is mixed with a strong base (e.g., sodium hydroxide) and heated. This hydrolyzes the N-methylcarbamate ester linkage to yield methylamine.[1][2][6]
-
Derivatization : The methylamine is then reacted with o-phthalaldehyde (OPA) and a nucleophilic agent like 2-mercaptoethanol.[1][2][6]
-
Detection : This reaction forms a highly fluorescent isoindole derivative, which can be sensitively detected with a fluorescence detector, typically with excitation around 330-340 nm and emission at 450-465 nm.[2][7]
-
This two-step reaction provides excellent selectivity, as only compounds that hydrolyze to form a primary amine will generate a fluorescent signal.[2]
Detection Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest degree of sensitivity and specificity, LC-MS/MS has become the gold standard.[8] It combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, eliminating the need for post-column derivatization.[8]
-
Mechanism of Action :
-
Ionization : After chromatographic separation, the carbamates are ionized, typically using positive-mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Quantification & Confirmation : The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (typically the protonated molecule [M+H]⁺) for each carbamate is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[8] The transition from a specific precursor to a specific product ion is unique to the target analyte, providing exceptional selectivity and confident identification, even in complex matrices.[8][10]
-
Materials and Reagents
-
Instrumentation :
-
Analytical Columns :
-
Reagents & Solvents :
-
HPLC-grade acetonitrile and methanol.[11]
-
Reagent-grade water (18 MΩ·cm).[11]
-
For Post-Column Derivatization: Sodium hydroxide, o-phthalaldehyde (OPA), 2-mercaptoethanol, borate buffer.[11]
-
For Sample Preservation (Water): Potassium dihydrogen citrate and sodium thiosulfate.[5][6]
-
For QuEChERS: Anhydrous magnesium sulfate, sodium chloride, primary secondary amine (PSA) sorbent.[13][14]
-
-
Standards :
-
Certified neat standards of carbamate pesticides.[11]
-
Stock solutions prepared in methanol.
-
Experimental Workflows & Protocols
The following diagram illustrates the general workflow for carbamate analysis.
Caption: General workflow for HPLC analysis of carbamates.
Protocol 1: Sample Preparation for Water Samples (Direct Aqueous Injection)
This protocol is adapted from U.S. EPA Method 531.2 for drinking water.[5][6][7]
-
Sample Collection & Preservation : Collect samples in amber vials containing potassium dihydrogen citrate to buffer the pH to ~3.8 and sodium thiosulfate to dechlorinate the sample.[6][7] This is critical to prevent the degradation of certain carbamates like aldicarb and methiocarb.[1][6]
-
Storage : Store samples refrigerated at 4°C and analyze within 28 days.[5]
-
Preparation for Injection : Prior to analysis, allow the sample to warm to room temperature. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
-
Injection : Directly inject an aliquot (up to 1000 µL) into the HPLC system.[7]
Protocol 2: Sample Preparation via QuEChERS for Fruits and Vegetables
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method for extracting pesticide residues from food matrices.[13][14]
-
Homogenization : Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction : Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of reagent water. Shake vigorously for 1 minute.
-
Salting Out : Add anhydrous magnesium sulfate and sodium chloride. This step partitions the water-miscible acetonitrile from the aqueous phase, driving the pesticides into the organic layer. Shake immediately and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing anhydrous magnesium sulfate and a sorbent like Primary Secondary Amine (PSA). PSA effectively removes organic acids, sugars, and other interferences common in food samples.[15]
-
Final Preparation : Centrifuge the d-SPE tube. The resulting supernatant is ready for analysis by HPLC-UV or LC-MS/MS.
Protocol 3: HPLC with Post-Column Derivatization and Fluorescence Detection
This protocol is based on the principles of U.S. EPA Method 531.2.[7]
-
HPLC Column : Acclaim Carbamate column (3 µm, 3.0 x 150 mm) or equivalent.[16]
-
Mobile Phase :
-
A: Reagent Water
-
B: Methanol
-
-
Gradient Elution : Implement a gradient program that provides baseline separation of all target carbamates. A typical run time is around 20-30 minutes.[2][16]
-
Post-Column Reagents :
-
Post-Column Reaction Conditions :
-
Fluorescence Detector Settings :
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~465 nm[7]
-
Protocol 4: LC-MS/MS Analysis
This protocol provides a general framework for high-sensitivity analysis.
-
HPLC Column : C18 column (e.g., 2.1 mm ID, 100-150 mm length) suitable for LC-MS.[17]
-
Mobile Phase :
-
A: Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate (to aid protonation for ESI).
-
B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution : Use a fast gradient to elute all compounds, often in under 10 minutes.[17]
-
Mass Spectrometer Settings :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Multiple Reaction Monitoring (MRM).
-
Optimization : For each carbamate, optimize the precursor ion and at least two product ions, along with collision energy and other source parameters, by infusing a standard solution.[8]
-
Data Presentation and Method Validation
Typical HPLC Parameters
| Parameter | HPLC-Fluorescence (EPA 531.2) | LC-MS/MS |
| Column | Carbamate-specific C18, 3.0 x 150 mm, 3 µm | C18, 2.1 x 100 mm, <3 µm |
| Mobile Phase | Water/Methanol Gradient | Water (+0.1% FA) / Acetonitrile (+0.1% FA) |
| Flow Rate | 0.4 - 0.6 mL/min | 0.3 - 0.5 mL/min |
| Injection Vol. | 100 - 500 µL | 5 - 20 µL |
| Column Temp. | 35 - 45 °C | 35 - 45 °C |
| Detection | Fluorescence (Ex: 340 nm, Em: 465 nm)[7] | ESI+ MRM |
| Run Time | ~20 minutes[16] | ~8 minutes[17] |
Method Validation and Quality Control
A trustworthy protocol must be validated to ensure it is fit for its intended purpose.[18] Key validation parameters should be assessed according to guidelines like SANTE/11312/2021.[19]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response of the detector to analyte concentration. |
| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured value and the true value, assessed by spiking blank matrix.[10][19] |
| Precision (RSD) | ≤ 20% | Measures the closeness of repeated measurements, indicating method reproducibility.[8][18] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; lowest point on calibration curve | The lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[8] |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. For MS, ion ratio consistency. | Ensures the signal is from the target analyte and not from matrix components. |
Troubleshooting Common HPLC Issues
Effective troubleshooting requires a systematic approach. The following decision tree provides a logical path for diagnosing common problems encountered during carbamate analysis.
Caption: A troubleshooting decision tree for common HPLC problems.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from .
-
PubMed. (n.d.). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Retrieved from [Link].
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 531.2. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Wat. Retrieved from [Link].
-
Oxford Academic. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Retrieved from [Link].
-
Journal of Chromatographic Science. (n.d.). Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2. Retrieved from [Link].
-
Oxford Academic. (n.d.). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Retrieved from [Link].
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link].
-
Scilit. (n.d.). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Retrieved from [Link].
-
News-Medical.net. (2009, July 23). Carbamates in Drinking Water Can Now be Measured Faster, and with More Sensitivity. Retrieved from [Link].
-
A2LA. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Retrieved from [Link].
-
National Institutes of Health. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link].
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link].
-
Waters Corporation. (n.d.). Carbamate Analysis Column. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from [Link].
-
Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from [Link].
-
ResearchGate. (n.d.). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Retrieved from [Link].
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link].
-
LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link].
-
PubMed. (2015). [Determination of 30 carbamate pesticide residues in vegetative foods by QuEChERS-liquid chromatography-tandem mass spectrometry]. Retrieved from [Link].
-
Chromatographic Specialties Inc. (n.d.). Carbamate Column, Rapid Analysis, C18, 4.6 x 150 mm. Retrieved from [Link].
-
ResearchGate. (n.d.). HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v). Retrieved from [Link].
-
ResearchGate. (n.d.). Validation of studied pesticides analysis using HPLC-UV. Retrieved from [Link].
-
ProQuest. (n.d.). Analysis of carbamate pesticides by using HPLC with post-column derivatization system. Retrieved from [Link].
-
PubMed. (2017, February 1). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Retrieved from [Link].
-
PubMed. (2024, October 29). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Retrieved from [Link].
-
Semantic Scholar. (n.d.). Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations. Retrieved from [Link].
-
National Institutes of Health. (2025, September 11). Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC. Retrieved from [Link].
-
National Institutes of Health. (2023, February 6). Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link].
-
ResearchGate. (n.d.). Development and validation of an HPLC-DAD method for the simultaneous determination of most common rice pesticides in paddy water systems. Retrieved from [Link].
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link].
-
ResearchGate. (n.d.). (PDF) MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA. Retrieved from [Link].
-
ResearchGate. (n.d.). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS | Request PDF. Retrieved from [Link].
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link].
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link].
-
Labcompare.com. (n.d.). Troubleshooting Common HPLC Issues. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link].
-
AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link].
-
Preprints.org. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link].
-
Welch Materials. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link].
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Application Notes and Protocols: Developing Cytoprotective Assays for Aryl Carbamate Derivatives
Introduction
Aryl carbamate derivatives represent a versatile class of compounds with a growing interest in drug discovery due to their diverse biological activities, including potential cytoprotective effects.[1] The ability of these compounds to protect cells from various stressors, such as oxidative damage, is a key area of investigation for therapeutic development in a range of diseases, from neurodegenerative disorders to cancer.[2][3] This guide provides a comprehensive overview and detailed protocols for establishing robust in vitro cytoprotective assays tailored for the evaluation of aryl carbamate derivatives. We will delve into the mechanistic underpinnings of cytoprotection, focusing on key cellular pathways, and provide step-by-step instructions for assays that measure cell viability, membrane integrity, oxidative stress, and apoptosis.
The protocols outlined herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. By understanding the "why" behind each step, researchers can confidently adapt and troubleshoot these assays for their specific aryl carbamate derivatives and cellular models.
Mechanistic Insights: Aryl Carbamates and Cytoprotection
While the precise mechanisms can vary between derivatives, a significant body of research suggests that the cytoprotective effects of many bioactive compounds, potentially including aryl carbamates, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]
The Nrf2-ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] Upon exposure to electrophiles or oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[9]
Activation of the Nrf2-ARE pathway leads to the upregulation of a battery of antioxidant and detoxification enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[4]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): Involved in the detoxification of quinones and other reactive species.[4]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[6]
Some aryl carbamate derivatives may act as Nrf2 activators, thereby bolstering the cell's intrinsic defense mechanisms against stressors.[10][11] Therefore, a comprehensive evaluation of their cytoprotective potential should include assays that can probe various points within this and other relevant pathways.
I. Core Cytotoxicity and Viability Assays
A fundamental first step in evaluating cytoprotection is to determine the baseline cytotoxicity of the aryl carbamate derivatives themselves and then to assess their ability to mitigate damage induced by a known stressor.
A. MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of viable cells.[13]
Rationale
This assay provides a quantitative measure of how a compound affects the overall metabolic health of a cell population. In a cytoprotection experiment, a successful aryl carbamate derivative will rescue the decrease in metabolic activity caused by a toxic insult.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cytoprotection assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound and Stressor Treatment:
-
Prepare serial dilutions of the aryl carbamate derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the aryl carbamate derivative. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).
-
Prepare the stressor (e.g., hydrogen peroxide (H₂O₂), cobalt chloride (CoCl₂)) at a concentration known to induce approximately 50% cell death (IC50).[2][3]
-
Add the stressor to the appropriate wells. Ensure the following controls are included:
-
Untreated cells (media only)
-
Cells treated with the vehicle control
-
Cells treated with the stressor only
-
Cells treated with the aryl carbamate derivative only
-
-
Incubate for the desired stress exposure time (e.g., 24 hours).[16]
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.[14]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis and Interpretation
| Treatment Group | Expected Outcome (Absorbance) | Interpretation |
| Untreated Control | High | Baseline cell viability (100%) |
| Stressor Only | Low | Cytotoxicity induced by the stressor |
| Aryl Carbamate + Stressor | Higher than Stressor Only | Cytoprotective effect of the derivative |
| Aryl Carbamate Only | Similar to Untreated | No inherent cytotoxicity of the derivative at the tested concentration |
The percentage of cytoprotection can be calculated using the following formula: % Cytoprotection = [(Abs_compound+stressor - Abs_stressor) / (Abs_untreated - Abs_stressor)] * 100
B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[18][19] The released LDH catalyzes the conversion of a substrate into a colored or fluorescent product, which can be quantified.[20]
Rationale
This assay provides a direct measure of cell lysis and loss of membrane integrity, which are hallmarks of necrosis and late-stage apoptosis. It is an excellent complementary assay to the MTT assay, as it measures a different aspect of cell death.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the treatment period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[21] Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[20]
-
Typically, this involves adding the collected supernatant to a reaction mixture containing the necessary substrates and enzymes.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes).[20]
-
-
Absorbance Reading:
Data Analysis and Interpretation
| Treatment Group | Expected Outcome (Absorbance) | Interpretation |
| Untreated Control (Spontaneous LDH Release) | Low | Baseline level of cell death |
| Maximum LDH Release Control (Lysis Buffer) | High | 100% cell death |
| Stressor Only | High | Significant membrane damage |
| Aryl Carbamate + Stressor | Lower than Stressor Only | Membrane-stabilizing/cytoprotective effect |
The percentage of cytotoxicity can be calculated, and from that, the degree of cytoprotection can be inferred.
II. Mechanistic Assays for Cytoprotection
To gain deeper insights into how aryl carbamate derivatives exert their cytoprotective effects, it is crucial to investigate their impact on specific cellular pathways, such as those involved in oxidative stress and apoptosis.
A. Assays for Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common mechanism of cellular injury.[22]
Measurement of Intracellular ROS
Fluorescent probes, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), can be used to measure the overall levels of intracellular ROS.
Rationale
Aryl carbamates with antioxidant properties, either through direct scavenging or by upregulating antioxidant enzymes via Nrf2, should reduce the levels of intracellular ROS induced by a stressor.
Detailed Protocol: Intracellular ROS Measurement
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay.
-
-
Probe Loading:
-
After the treatment period, remove the culture medium and wash the cells with warm PBS.
-
Add medium containing the ROS-sensitive probe (e.g., 10 µM DCFDA) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).
-
Glutathione (GSH) and Glutathione Disulfide (GSSG) Assays
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status.[22]
Rationale
Cytoprotective aryl carbamates that activate the Nrf2 pathway are expected to increase the intracellular levels of GSH, thereby enhancing the cell's antioxidant capacity.[6]
Detailed Protocol: GSH/GSSG Ratio Assay
-
Cell Lysis and Sample Preparation:
-
After cell seeding and treatment, wash the cells with cold PBS and lyse them according to the instructions of a commercially available GSH/GSSG assay kit.
-
-
Assay Procedure:
-
These kits typically involve a reaction where GSH and/or GSSG levels are determined through a colorimetric or fluorometric readout. Follow the manufacturer's protocol precisely.
-
-
Data Analysis:
-
Calculate the concentrations of GSH and GSSG and determine the GSH/GSSG ratio for each treatment group.
-
B. Caspase Activity Assays for Apoptosis
Apoptosis, or programmed cell death, is characterized by the activation of a family of proteases called caspases.[23][24]
Rationale
Many cellular stressors induce apoptosis. A cytoprotective compound may inhibit the activation of key caspases, such as the executioner caspases-3 and -7.[25][26]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay.
-
-
Assay Procedure:
-
Use a commercially available luminescent caspase-3/7 assay kit.
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µL of the caspase-glo reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
| Treatment Group | Expected Outcome (Luminescence) | Interpretation |
| Untreated Control | Low | Basal level of apoptosis |
| Stressor Only | High | Induction of apoptosis |
| Aryl Carbamate + Stressor | Lower than Stressor Only | Anti-apoptotic/cytoprotective effect |
III. Concluding Remarks
The development of robust and reliable cytoprotective assays is paramount for the successful identification and characterization of promising aryl carbamate derivatives. The multi-faceted approach described in these application notes, combining assessments of cell viability, membrane integrity, oxidative stress, and apoptosis, provides a comprehensive framework for evaluating the cytoprotective potential of these compounds. By carefully selecting appropriate cellular models, stressors, and assay endpoints, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward. It is always recommended to confirm findings from plate-based assays with complementary techniques such as western blotting for key protein markers or flow cytometry for more detailed cell population analysis.[27]
References
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6), pdb.prot095497. [Link]
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Zhemchugova, A. V., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3616. [Link]
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Tolosa, L., et al. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. Antioxidants, 10(1), 103. [Link]
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Vargas, M. R., & Johnson, J. A. (2009). The Nrf2-ARE cytoprotective pathway in astrocytes. Antioxidants & Redox Signaling, 11(9), 2359–2373. [Link]
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Jaiswal, A. K. (2004). Nrf2 Signaling and Cell Survival. Free Radical Biology and Medicine, 36(10), 1199-1207. [Link]
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Zhemchugova, A. V., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3616. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. [Link]
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Application Notes and Protocols for Studying the Metabolic Effects of Dichlorophenyl Compounds
Introduction: The Critical Role of Metabolism in Drug Development
Dichlorophenyl moieties are integral scaffolds in a multitude of pharmaceutical agents and industrial chemicals.[1] Understanding how the human body processes these compounds—their absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of modern drug development and chemical safety assessment. The metabolic fate of a dichlorophenyl-containing drug candidate dictates its efficacy, potential for drug-drug interactions (DDIs), and overall safety profile.[2] The U.S. Food and Drug Administration (FDA) emphasizes the need to characterize a drug's metabolism early in the development process to mitigate risks and inform clinical study design.[3][4]
This guide provides a detailed framework for designing and executing a comprehensive suite of experiments to elucidate the metabolic pathways of novel dichlorophenyl compounds. We will progress from high-throughput in vitro screening to definitive in vivo studies, explaining the scientific rationale behind each protocol and offering insights into data interpretation.
Part 1: In Vitro Characterization of Metabolic Pathways
The initial phase of metabolic investigation focuses on in vitro systems to identify the primary routes of metabolism and the enzymes responsible. These assays are rapid, cost-effective, and provide a foundational understanding of the compound's metabolic liabilities.[5]
Metabolic Stability Screening in Human Liver Microsomes (HLM)
Scientific Rationale: Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[6] This assay provides a rapid assessment of a compound's intrinsic clearance, helping to predict its in vivo half-life.
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (pooled from multiple donors to average out genetic variability): 20 mg/mL stock.[5]
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+): To ensure sustained enzyme activity.
-
Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control (e.g., Testosterone, known for high clearance).
-
Negative Control (compound incubated without NADPH).
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Incubation:
-
Pre-warm a 96-well plate containing phosphate buffer and HLM (final concentration 0.5 mg/mL) at 37°C.
-
Add the test compound (final concentration 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]
-
Data Presentation & Interpretation:
The disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLint).
| Time (min) | Parent Compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
-
High Clearance: >70% metabolized in 60 minutes.
-
Moderate Clearance: 30-70% metabolized in 60 minutes.
-
Low Clearance: <30% metabolized in 60 minutes.
Cytochrome P450 Reaction Phenotyping
Scientific Rationale: Identifying the specific CYP isoforms responsible for metabolizing the dichlorophenyl compound is crucial for predicting potential DDIs.[8] If a compound is primarily cleared by a single, polymorphic enzyme (e.g., CYP2D6 or CYP2C19), its pharmacokinetics can vary significantly among individuals.[9]
Experimental Protocol:
This protocol utilizes recombinant human CYP enzymes to pinpoint which isoforms metabolize the test compound.
-
Reagents:
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[8]
-
Test Compound (1 µM final concentration).
-
NADPH Regenerating System.
-
Control (insect cell microsomes without expressed CYPs).
-
-
Incubation & Analysis:
-
Incubate the test compound with each individual recombinant CYP isoform and NADPH at 37°C for a fixed time (e.g., 60 minutes).
-
Quench the reaction and analyze for parent compound depletion via LC-MS/MS.
-
Data Presentation & Interpretation:
The results will indicate the relative contribution of each CYP isoform to the compound's metabolism.
| CYP Isoform | Parent Compound Remaining (%) |
| CYP1A2 | 95 |
| CYP2B6 | 98 |
| CYP2C8 | 92 |
| CYP2C9 | 55 |
| CYP2C19 | 88 |
| CYP2D6 | 96 |
| CYP3A4 | 25 |
Metabolite Identification in Human Hepatocytes
Scientific Rationale: While microsomes are excellent for studying Phase I metabolism, they lack the full complement of Phase II conjugating enzymes (e.g., UGTs, SULTs).[11] Plated human hepatocytes provide a more complete metabolic picture, allowing for the identification of both Phase I and Phase II metabolites.[4]
Experimental Protocol:
-
Cell Culture:
-
Plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
-
Incubation:
-
Treat hepatocytes with the dichlorophenyl compound (e.g., 10 µM) for an extended period (e.g., 24 hours).
-
-
Sample Collection & Analysis:
-
Collect both the cell culture medium and cell lysate.
-
Process the samples (e.g., protein precipitation, solid-phase extraction).
-
Analyze using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites.[12]
-
Visualization of a Putative Metabolic Pathway:
The following diagram illustrates a hypothetical metabolic pathway for a generic dichlorophenyl compound, which often involves initial oxidation followed by conjugation.
Caption: Hypothetical Phase I and Phase II metabolic pathway.
Part 2: In Vivo Metabolic Studies
Following promising in vitro data, the focus shifts to in vivo models to understand the compound's metabolism within a complete biological system.[13]
Pharmacokinetic and Metabolite Profiling in Rodents
Scientific Rationale: Animal models, typically rats or mice, are used to assess the pharmacokinetic profile (PK) of the parent drug and identify the major circulating and excreted metabolites.[14] This step is critical for ensuring that the animal models are exposed to the same major human metabolites, a key consideration for toxicology studies.[4]
Experimental Design Workflow:
Caption: Workflow for an in vivo rodent metabolism study.
Protocol Outline:
-
Animal Dosing:
-
Administer the dichlorophenyl compound to a cohort of rats (e.g., Sprague-Dawley) via the intended clinical route (e.g., oral gavage) and intravenously to assess bioavailability.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the plasma concentration-time profile.
-
House animals in metabolic cages to collect urine and feces over 24-48 hours.[15]
-
-
Sample Processing and Analysis:
Data Presentation & Interpretation:
The results will provide key pharmacokinetic parameters and a profile of the metabolites formed in vivo.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | 1500 | 3500 |
| Tmax (hr) | 1.5 | 0.25 |
| AUC (ng*hr/mL) | 8500 | 9200 |
| Bioavailability (%) | 92.4 | - |
Table 2: Major Metabolites Identified in Rat Urine and Feces
| Metabolite | Proposed Structure | Relative Abundance (%) |
| M1 | Hydroxydichlorophenyl | 45 |
| M2 | Dichlorophenol | 20 |
| M3 | M1-Glucuronide | 15 |
| M4 | Parent Drug | 10 |
These findings should be compared with the in vitro results from human hepatocytes to assess the translatability of the animal model.
Conclusion and Future Directions
A thorough understanding of the metabolic fate of dichlorophenyl compounds is a non-negotiable aspect of drug development. The integrated approach outlined here, moving from high-throughput in vitro assays to comprehensive in vivo studies, provides the necessary data to make informed decisions. This systematic evaluation, in line with regulatory expectations, ensures a more complete picture of a compound's disposition, potential for drug interactions, and ultimately, its safety profile in humans.[5][19]
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Gold, B., & Brunk, G. (1984). Metabolism of 1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane, and 1-Chloro-2,2-bis(p-chlorophenyl)ethene in the Hamster. Drug Metabolism and Disposition, 12(5), 549-555. [Link]
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Solid-Phase Synthesis Techniques for Novel Carbamate Libraries
An Application Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of solid-phase synthesis (SPS) techniques for the efficient generation of novel carbamate libraries. Carbamates are a vital structural motif in medicinal chemistry, often serving as stable peptide bond surrogates that enhance cell permeability and modulate biological activity.[1][2] Solid-phase synthesis offers a powerful platform for combinatorial chemistry, enabling the rapid and systematic creation of large numbers of diverse carbamate-containing small molecules for high-throughput screening. This document outlines the core principles of SPS, details critical components such as solid supports and linkers, and presents robust, step-by-step protocols for various synthetic strategies. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies, ensuring both scientific integrity and practical applicability in a drug discovery context.
Introduction: The Significance of Carbamate Libraries in Drug Discovery
The carbamate functional group is a cornerstone in modern drug design. Its unique combination of properties, including conformational rigidity and the ability to act as a hydrogen bond donor and acceptor, makes it an ideal isostere for the amide bond in peptides.[1][2] This substitution can confer enhanced metabolic stability against proteases and improve membrane permeability, critical attributes for orally bioavailable drugs.[2] Furthermore, carbamates serve as essential protecting groups in organic synthesis and are key structural components in a wide array of approved therapeutics and agricultural chemicals.[1]
The systematic exploration of structure-activity relationships (SAR) is fundamental to lead optimization. Solid-phase organic synthesis (SPOS) has revolutionized this process by providing a streamlined and automatable method for producing large libraries of related compounds.[3] The core advantages of SPOS over traditional solution-phase synthesis include:
-
Simplified Purification: Intermediates remain covalently attached to an insoluble resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[3]
-
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of solution-phase reagents, which are then easily washed away.[3]
-
Automation: The repetitive nature of the wash and reaction cycles is highly amenable to automation, significantly increasing throughput.[3]
This guide focuses specifically on the application of these principles to the construction of diverse carbamate libraries.
The General Workflow of Solid-Phase Synthesis
The solid-phase synthesis of any small molecule library follows a fundamental, logical progression. The molecule of interest is assembled step-by-step while anchored to an insoluble polymer support, and is only released into solution upon completion of the synthesis.
Caption: General workflow for solid-phase organic synthesis (SPOS).
Critical Components: Supports and Linkers
The choice of solid support and linker is paramount as it dictates the entire synthetic strategy, including the range of compatible reaction conditions and the final cleavage method.
Solid Supports
The solid support, or resin, is the insoluble matrix upon which the synthesis is performed. The ideal resin swells in a range of organic solvents to allow reagents to penetrate the polymer beads and react with the bound substrate.
| Resin Type | Core Composition | Typical Loading | Key Characteristics & Applications |
| Merrifield Resin | 1% Divinylbenzene (DVB) cross-linked polystyrene | 0.5 - 1.5 mmol/g | The original SPOS resin; robust and cost-effective. The chloromethyl group is functionalized for anchoring. Requires harsh cleavage conditions (e.g., HF).[4] |
| Wang Resin | Polystyrene with a 4-hydroxymethylphenoxymethyl linker | 0.4 - 1.2 mmol/g | Widely used for Fmoc-based peptide synthesis. Allows for mild acid cleavage (TFA), releasing carboxylic acids or, if derivatized, other functionalities.[3][4] |
| TentaGel Resin | Polyethylene glycol (PEG) grafted onto a polystyrene core | 0.1 - 0.5 mmol/g | Combines the mechanical stability of polystyrene with the favorable solvation properties of PEG. Exhibits excellent swelling in both polar and non-polar solvents.[3] |
Linkers
The linker is the molecular bridge that connects the first building block to the solid support. Its chemical nature is the most critical determinant of the cleavage strategy, defining how the final product is released from the resin.[4] For carbamate synthesis, linkers can be designed to release the final product with the carbamate intact or to use the carbamate itself as the linking moiety.
Synthetic Protocols for Carbamate Library Generation
Several robust strategies exist for the solid-phase synthesis of carbamates. The choice of method depends on the desired point of diversification and the available starting materials.
Protocol 1: Carbamate Formation via CO₂ Fixation on Resin-Bound Amines
This elegant and efficient method utilizes carbon dioxide as a "carbonyl bridge" to link a diverse set of amines to a solid support, such as Merrifield resin. The resulting resin-bound carbamate can then be cleaved to release the final product. A key advantage is the use of readily available and inexpensive CO₂.[2][5]
Caption: Workflow for carbamate synthesis via CO₂ fixation.
Step-by-Step Methodology:
-
Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a solid-phase reaction vessel for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve the desired amine (3.0 mmol, 3 eq.) in anhydrous DMF (5 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin. To the resin, add the amine solution, cesium carbonate (Cs₂CO₃, 3.0 mmol, 3 eq.), and tetrabutylammonium iodide (TBAI, 3.0 mmol, 3 eq.).[2]
-
CO₂ Insertion: Bubble dry CO₂ gas through the reaction suspension for 15-30 minutes to saturate the mixture. Seal the vessel and allow it to agitate at 60 °C for 12-24 hours.[5] The Cs₂CO₃ acts as a base to deprotonate the amine, which then attacks CO₂ to form a carbamate salt. TBAI facilitates the subsequent nucleophilic attack on the resin's chloromethyl group.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly to remove all excess reagents. A typical wash cycle is: DMF (3x), Dichloromethane (DCM, 3x), Methanol (3x), DCM (3x). Dry the resin under vacuum.
-
Cleavage: To release the carbamate product, suspend the resin in a cleavage cocktail, such as 95% Trifluoroacetic Acid (TFA) / 5% water, for 1-2 hours at room temperature.
-
Product Isolation: Filter the resin and wash it with a minimal amount of fresh TFA or DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude carbamate product.
Protocol 2: Carbamate Formation via Curtius Rearrangement
The Curtius rearrangement is a classic transformation of a carboxylic acid into an isocyanate, which can be trapped by a nucleophile like an alcohol to form a carbamate.[1] This strategy is highly effective on solid-phase, where a resin-bound carboxylic acid (e.g., anchored to Wang resin) serves as the starting point. This allows for diversification by trapping the resin-bound isocyanate with a library of different alcohols.
Caption: Workflow for solid-phase Curtius rearrangement to form carbamates.
Step-by-Step Methodology:
-
Starting Material: Begin with a pre-loaded resin bearing a carboxylic acid functionality (e.g., Fmoc-glycine loaded onto Wang resin). Swell the resin in DCM.
-
Acyl Azide Formation: To the swollen resin, add a solution of diphenylphosphoryl azide (DPPA, 3-5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3-5 eq.) in DCM or DMF. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Causality: DPPA is a safe and efficient reagent for converting carboxylic acids to acyl azides, avoiding the need to handle more hazardous azide sources. The base activates the carboxylic acid.
-
-
Washing: Thoroughly wash the resin to remove excess DPPA and DIPEA using a DMF, DCM, and MeOH cycle.
-
Rearrangement and Trapping: Suspend the resin in an anhydrous, non-protic solvent like toluene or dioxane. Add the desired alcohol (5-10 eq.) from your library. Heat the mixture to 70-90 °C for 6-12 hours. The heat induces the Curtius rearrangement, where the acyl azide loses N₂ gas to form a highly reactive isocyanate intermediate, which is immediately trapped in situ by the alcohol.
-
Washing: Cool the reaction vessel and wash the resin extensively to remove the excess alcohol.
-
Cleavage and Isolation: Cleave the final carbamate product from the resin using a standard TFA cleavage cocktail as described in Protocol 1. Isolate the crude product by precipitation and concentration.
Product Analysis, Purification, and Characterization
Upon cleavage from the solid support, the resulting library of crude carbamates must be purified and characterized.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for both analyzing the purity of the crude products and for their purification. Reverse-phase HPLC (RP-HPLC) with a C18 column is standard.[6][7][8]
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is indispensable for confirming the molecular weight of each library member, thereby verifying the success of the synthetic sequence.
-
Nuclear Magnetic Resonance (NMR): For select library members or for troubleshooting purposes, ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation.
Conclusion
Solid-phase synthesis is an exceptionally powerful and versatile platform for the generation of novel carbamate libraries. By leveraging logical choices of solid supports and linker strategies, researchers can employ a variety of robust chemical transformations, including CO₂ fixation and Curtius rearrangements, to rapidly access a wide chemical space. The inherent advantages of simplified purification and amenability to automation make SPOS an essential tool in modern medicinal chemistry, accelerating the discovery of new therapeutic agents.
References
- Lipshutz, B. H., & Shin, Y.-J. (2001). A New Silyl Linker for Reverse-Direction Solid-Phase Peptide Synthesis. Tetrahedron Letters, 42, 5629–5633. (URL not directly available, referenced via abstract)
-
Kaur, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Kaur, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
An Introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Cambridge. [Link]
-
Carboxylic Acid Linkers - Solid Phase Synthesis. (2020). Combinatorial Chemistry Review. [Link]
-
Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Cleavage of Carbamates to Isocyanates: Selectivity, Extension to the Solid Support, and Synthesis of Multivalent Glycoforms With Inter-Saccharide Carbamate Linkages. (2015). University of Illinois IDEALS. [Link]
-
Derivatization of Solid Supports Using a Carbamate-Linked Tether Containing a Disulfide Functional Group. (2025). Current Protocols. [Link]
-
Lyle, S. J., et al. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Lyle, S. J., et al. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. eScholarship.org. [Link]
- Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
-
Lyle, S. J., et al. (2019). Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. University of California, Berkeley. [Link]
-
Alcohol or phenol synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Butwong, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks. ACS Omega. [Link]
-
Butwong, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks. ACS Omega. [Link]
-
Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. (2023). Organic & Biomolecular Chemistry. [Link]
-
Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]
-
Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. ResearchGate. [Link]
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Application Note & Protocols: Cell-Based Assays to Determine the Cytotoxicity of Trifluoroethyl Carbamates
Introduction
Trifluoroethyl carbamates are a class of organic compounds that have garnered significant interest in drug discovery and medicinal chemistry.[1] Their unique structural and electronic properties, conferred by the trifluoroethyl group, can enhance metabolic stability, cell permeability, and target engagement.[1][2] However, as with any novel chemical entity destined for therapeutic application, a thorough evaluation of their cytotoxic potential is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cytotoxicity of trifluoroethyl carbamates using robust and validated cell-based assays.
Carbamates, in general, are known to exert biological effects through various mechanisms, including the reversible inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3][4] This mode of action is the basis for the use of some carbamates as insecticides.[3][5] The introduction of a trifluoroethyl moiety can significantly alter the compound's reactivity and biological interactions. Therefore, understanding the potential for off-target cytotoxicity is a critical step in the safety assessment and development of these promising compounds. Some studies have already demonstrated the cytotoxic and genotoxic effects of certain carbamates on mammalian cells, highlighting the importance of thorough screening.[6]
This guide will delve into the rationale behind selecting appropriate cytotoxicity assays, provide detailed, step-by-step protocols for their execution, and offer insights into data interpretation and troubleshooting. We will focus on three widely accepted and complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. By employing this multi-parametric approach, researchers can gain a holistic understanding of the cytotoxic profile of their trifluoroethyl carbamate compounds.
Understanding the Mechanisms of Cytotoxicity
Before delving into specific protocols, it is crucial to understand the different ways a compound can induce cell death. Cytotoxicity can manifest through various mechanisms, primarily necrosis and apoptosis.
-
Necrosis: This is a form of cell death resulting from acute cellular injury, where the cell membrane loses its integrity, leading to the release of intracellular contents into the surrounding environment.
-
Apoptosis: Often referred to as "programmed cell death," this is a more controlled and orderly process involving a cascade of specific enzymatic reactions that lead to the dismantling of the cell without significant inflammation. A key feature of apoptosis is the activation of a family of proteases called caspases.[7]
A comprehensive cytotoxicity assessment should ideally probe multiple cellular events to distinguish between these different modes of cell death. The assays described in this application note are designed to do just that.
Selecting the Right Cytotoxicity Assays
The choice of cytotoxicity assay depends on the specific research question and the suspected mechanism of action of the test compound. For a comprehensive initial screening of trifluoroethyl carbamates, a combination of assays is recommended to assess different aspects of cell health.
| Assay | Principle | Measures | Indication |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.[8][9][10][11] | Metabolic activity, mitochondrial function.[8][9][11] | General cell viability and proliferation.[8][9] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells.[12][13] | Cell membrane integrity.[14][15] | Necrotic cell death. |
| Caspase-3/7 Assay | Detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][16] | Apoptotic activity.[16][17][18] | Apoptotic cell death.[16][17][18] |
Workflow for Cytotoxicity Assessment
The following diagram illustrates a logical workflow for assessing the cytotoxicity of trifluoroethyl carbamates.
Caption: A logical workflow for assessing the cytotoxicity of novel compounds.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three core cytotoxicity assays. It is crucial to maintain sterile conditions throughout these procedures to prevent contamination of cell cultures.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8][11] This reduction results in the formation of purple formazan crystals, and the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9][10]
Materials
-
96-well flat-bottom sterile microplates
-
Test trifluoroethyl carbamate compounds
-
Appropriate cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[10][11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoroethyl carbamate compounds in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[9][19]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
Data Analysis
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12][13] LDH is a stable enzyme, making it a reliable marker for cytotoxicity that results in the loss of membrane integrity.[13]
Materials
-
96-well flat-bottom sterile microplates
-
Test trifluoroethyl carbamate compounds
-
Appropriate cell line and complete culture medium
-
LDH cytotoxicity detection kit (commercially available kits are recommended for consistency and contain the necessary substrate mix, assay buffer, and stop solution)
-
Lysis solution (often included in the kit, e.g., Triton X-100)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay (Protocol 1, steps 1 and 2). It is often beneficial to run the MTT and LDH assays in parallel on the same plate layout.
-
-
Preparation of Controls:
-
Spontaneous LDH Release (Negative Control): Wells with untreated cells.
-
Maximum LDH Release (Positive Control): Wells with untreated cells to which lysis solution will be added.
-
Background Control: Wells with culture medium only (no cells).
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.
-
Add the reaction mixture (e.g., 100 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][15]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[7] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.[16]
Materials
-
96-well white-walled, clear-bottom sterile microplates (for luminescence assays)
-
Test trifluoroethyl carbamate compounds
-
Appropriate cell line and complete culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Multi-channel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay (Protocol 1, steps 1 and 2), using the appropriate 96-well plates for luminescence.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
-
Reagent Addition and Incubation:
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
The raw luminescence units (RLU) are directly proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change in caspase activity relative to the untreated control.
Fold-Change = (RLU of Treated Cells) / (RLU of Untreated Control Cells)
Visualizing the Assay Principles
The following diagram illustrates the core principles of the three described cytotoxicity assays.
Caption: Core principles of the MTT, LDH, and Caspase-3/7 assays.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is essential to incorporate a self-validating system into your experimental design. This includes:
-
Appropriate Controls: Always include positive and negative controls in each assay. For example, a known cytotoxic agent can be used as a positive control, while a vehicle control (the solvent used to dissolve the test compounds) serves as a negative control.
-
Dose-Response Curves: Evaluating compounds at a single concentration can be misleading. Generating full dose-response curves allows for the determination of IC₅₀ values and provides a more complete picture of the compound's potency.
-
Time-Course Experiments: Cytotoxic effects can be time-dependent. Performing experiments at multiple time points (e.g., 24, 48, and 72 hours) can reveal the kinetics of cytotoxicity.
-
Cell Line Selection: The choice of cell line can significantly impact the results. It is advisable to test compounds on a panel of cell lines representing different tissues or cancer types to assess cell-type-specific cytotoxicity.
-
Replicate Experiments: All experiments should be performed with technical and biological replicates to ensure the statistical significance of the findings.
By adhering to these principles, you can be confident in the validity of your cytotoxicity data and make informed decisions in your drug development pipeline.
Conclusion
The assessment of cytotoxicity is a non-negotiable step in the preclinical evaluation of any new chemical entity, including trifluoroethyl carbamates. The multi-assay approach detailed in this application note, combining the evaluation of metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), provides a robust framework for characterizing the cytotoxic profile of these compounds. By understanding the principles behind each assay and adhering to rigorous experimental design and execution, researchers can generate reliable and comprehensive data to guide the selection and optimization of trifluoroethyl carbamates for further development as potential therapeutic agents.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... Retrieved from [Link]
-
ACS Publications. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed. (2008, July 24). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]
-
Biocompare. (2007, June 20). Cytotoxicity Detection Kit (LDH) From Roche Applied Science. Retrieved from [Link]
-
EMD Millipore. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
PubMed. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. Retrieved from [Link]
-
PubMed. (2018, April 12). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Retrieved from [Link]
-
PubMed. (2019, September 4). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Retrieved from [Link]
-
PubMed. (n.d.). Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). Retrieved from [Link]
-
National Institutes of Health. (n.d.). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamate Toxicity - StatPearls. Retrieved from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?. Retrieved from [Link]
-
PubMed Central. (2024, January 6). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Retrieved from [Link]
-
YouTube. (2011, October 26). 9. Carbamate Insecticide Action. Retrieved from [Link]
-
MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Cytotoxic Activity of N-(2-chloroethyl). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Carbamate Synthesis from Hindered Amines
Welcome to the Technical Support Center dedicated to the nuanced challenge of synthesizing carbamates from sterically hindered amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the kinetic and thermodynamic hurdles inherent in these transformations. Here, we move beyond simple protocols to dissect the causality behind common experimental failures and provide robust, field-proven solutions.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses the most frequent problems encountered during the carbamoylation of hindered amines. Each issue is presented in a question-and-answer format to directly tackle your experimental roadblocks.
Problem 1: Low to No Product Formation with Standard Reagents (e.g., Chloroformates, Boc-Anhydride)
Q1: My reaction with a secondary hindered amine and ethyl chloroformate (or Boc-anhydride) is showing no conversion, even after prolonged reaction times and heating. What's the underlying issue?
A1: The primary issue is the severe steric hindrance around the nitrogen atom of your amine. This sterically demanding environment drastically reduces the amine's nucleophilicity, making it a poor reaction partner for conventional, moderately electrophilic carbamoylating agents like alkyl chloroformates and di-tert-butyl dicarbonate (Boc-anhydride).[1][2] The activation energy for the nucleophilic attack is too high to be overcome under standard conditions.
Q2: How can I increase the reactivity of the system to drive the reaction forward?
A2: You have two primary levers to pull: increase the electrophilicity of the carbonyl source or use a more potent activation strategy.
-
Strategy A: Employ Highly Reactive Carbamoylating Agents. Instead of standard chloroformates, consider more electrophilic alternatives.
-
Phosgene or Triphosgene: While highly effective, these reagents are extremely toxic and require specialized handling procedures.[2][3] They are often a last resort in a research setting.
-
1,1'-Carbonyldiimidazole (CDI): CDI is a safer and highly effective alternative to phosgene.[4][5][6] It reacts first with an alcohol to form an activated carbamoyl-imidazole intermediate, which is then readily attacked by the hindered amine.[4][7] The byproducts, CO2 and imidazole, are easily removed.[4]
-
Activated Carbonates: Mixed carbonates, such as p-nitrophenyl (PNP) carbonates or N,N'-disuccinimidyl carbonate (DSC), serve as excellent carbonylating reagents for hindered amines.[3][8] The p-nitrophenoxide or succinimide moiety is a good leaving group, rendering the carbonyl carbon highly electrophilic.[3]
-
-
Strategy B: Utilize Strong Bases for Amine Deprotonation. For particularly stubborn cases, deprotonating the amine with a strong, non-nucleophilic base can dramatically increase its reactivity.
Problem 2: Reaction Stalls or Proceeds with a Very Slow Reaction Rate
Q1: My reaction is proceeding, but it's incredibly slow (days to reach <50% conversion). How can I accelerate it without causing decomposition?
A1: Slow reaction rates are a classic symptom of high activation energy due to steric clash. The following adjustments can often provide the necessary kinetic boost.
-
Temperature and Solvent Optimization:
-
Higher Temperatures: Carefully increasing the reaction temperature can provide the energy needed to overcome the steric barrier. Monitor for potential decomposition of starting materials or products.
-
Solvent Choice: Nonpolar solvents like toluene can sometimes enhance reagent solubility and stabilize transition states better than polar aprotic solvents.[1] For reactions involving CDI, solvents like DMF often give the best results.[4]
-
-
Catalysis:
-
Lewis Acids: Catalytic amounts of Lewis acids like Indium(III) triflate or Zinc(II) triflate can activate the carbonyl group of the carbamoylating agent, making it more susceptible to nucleophilic attack.[3][9]
-
DMAP (4-Dimethylaminopyridine): While DMAP is a well-known acylation catalyst, its use with hindered amines and Boc-anhydride can sometimes lead to the formation of isocyanate intermediates, which can be trapped to form the desired carbamate.[10][11] This pathway should be carefully considered and monitored.
-
Problem 3: Significant Formation of Side Products (e.g., Symmetrical Urea)
Q1: My main impurity is a symmetrical urea derived from my starting amine. How is this forming and how can I prevent it?
A1: Symmetrical urea formation is a common side reaction, especially when using chloroformates or isocyanate-based methods.[12] It occurs when an isocyanate intermediate reacts with a molecule of the starting amine.[12]
Root Causes & Prevention Strategies:
| Cause | Prevention Strategy |
| Reaction of Chloroformate with Two Amine Equivalents | Add the chloroformate slowly to a cooled (e.g., 0 °C) solution of the amine and a non-nucleophilic base (e.g., triethylamine, pyridine). This favors carbamate formation over the competing urea pathway.[13] |
| Hydrolysis of Reagents | Ensure strictly anhydrous (dry) reaction conditions. Water can hydrolyze chloroformates or react with isocyanates to form an unstable carbamic acid, which decomposes to liberate a primary amine, leading to urea formation.[12] |
| In Situ Isocyanate Formation | When using reagents like Boc-anhydride with a catalyst like DMAP, isocyanate can form.[11] To favor carbamate formation, ensure the alcohol (if applicable) is present to trap the isocyanate as it forms. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues in hindered carbamate synthesis.
Caption: A decision-making workflow for troubleshooting low-yield hindered carbamate synthesis.
Frequently Asked Questions (FAQs)
Q: Which carbamoylating agent is generally the best starting point for a novel hindered amine?
A: For a balance of reactivity, safety, and effectiveness, 1,1'-Carbonyldiimidazole (CDI) is an excellent first choice.[4][6][14] It avoids the extreme toxicity of phosgene and is often more effective than standard chloroformates or anhydrides for hindered substrates.[4] The reaction typically proceeds in two stages: activation of an alcohol followed by reaction with the amine.
Q: What is the role of a base in reactions with chloroformates, and which one should I use?
A: The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[15] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Always use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[12] Pyridine is also a common choice.[13] Avoid primary or secondary amines as bases, as they will compete as nucleophiles.[12]
Q: Can I use carbon dioxide (CO₂) as a C1 source for these reactions?
A: Yes, there are modern methods that utilize CO₂ as a safe, green, and abundant C1 source.[3][16] These reactions typically require specific catalytic systems. For example, a three-component coupling of an amine, CO₂, and an alkyl halide can be achieved in the presence of cesium carbonate.[3][16] While attractive, these methods may require more optimization for specific hindered substrates compared to classical approaches.
Experimental Protocol Example: Carbamate Synthesis using CDI
This protocol outlines a general procedure for the two-step, one-pot synthesis of a carbamate from a hindered secondary amine and an alcohol using CDI.
Materials:
-
Alcohol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.05 eq)
-
Hindered secondary amine (1.1 eq)
-
Anhydrous DMF or THF
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) and anhydrous DMF.
-
Add CDI (1.05 eq) portion-wise to the solution at room temperature. Effervescence (CO₂) may be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature, or until the alcohol is fully converted to the carbamoyl-imidazole intermediate (monitor by TLC or LC-MS).
-
Add the hindered secondary amine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir overnight, or until the reaction is complete by TLC/LC-MS analysis.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with 1M HCl to remove imidazole, followed by saturated NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired carbamate.
References
- 3.6 1,1' -Carbonyldiimidazole.Georg Thieme Verlag.
-
Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O) | Request PDF. ResearchGate. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. PubMed Central. Available from: [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Wikipedia. Available from: [Link]
- WO2000050389A1 - Efficient carbamate synthesis - Google Patents.Google Patents.
-
Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Publications. Available from: [Link]
-
Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Request PDF. ResearchGate. Available from: [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | ACS Sustainable Chemistry & Engineering. ACS Publications. Available from: [Link]
-
Formation of Hindered Carbamate via Transesterification a - ResearchGate. ResearchGate. Available from: [Link]
-
A Convenient Method for the Synthesis of Carbamate Esters from Amines and Tetraethylammonium Hydrogen Carbonate | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Medium. Available from: [Link]
-
Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide - YouTube. YouTube. Available from: [Link]
-
Optimization of the reaction conditions for the direct carbamoylation of resorcinol dimethyl ether - ResearchGate. ResearchGate. Available from: [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. ACS Publications. Available from: [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - NIH. National Institutes of Health. Available from: [Link]
-
Scheme 2. Carbamate Formation and Side Reactions | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. Reddit. Available from: [Link]
-
Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. ACS Publications. Available from: [Link]
-
Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones - MDPI. MDPI. Available from: [Link]
-
Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]
-
Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. ResearchGate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. [PDF] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl (3,4-dichlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and insights needed to optimize your reaction outcomes.
I. Troubleshooting Guide: Low Yield
Low yield is a common challenge in organic synthesis. This section addresses specific scenarios you might encounter and provides actionable solutions.
Issue 1: The reaction appears sluggish or incomplete, with significant starting material remaining.
Possible Causes & Solutions:
-
Insufficiently Activated Electrophile: The carbonyl carbon of 2,2,2-trifluoroethyl chloroformate must be highly electrophilic to react efficiently with the moderately nucleophilic 3,4-dichloroaniline.
-
Solution: Ensure the purity of your chloroformate reagent. Over time, it can hydrolyze to the corresponding alcohol and HCl, reducing its reactivity. Using a freshly opened bottle or redistilling the reagent is recommended.
-
-
Poor Nucleophilicity of the Amine: The electron-withdrawing effects of the two chlorine atoms on the aromatic ring decrease the nucleophilicity of the amine group in 3,4-dichloroaniline.[1]
-
Solution 1: Base Selection. A suitable base is crucial to deprotonate the amine or the intermediate carbamic acid, driving the reaction forward. While tertiary amines like triethylamine (TEA) are common, a stronger, non-nucleophilic base like Proton-Sponge® or DBU could be beneficial.[2] Inorganic bases like sodium or potassium carbonate can also be effective, particularly in biphasic systems.[3]
-
Solution 2: Catalyst Addition. Lewis acids can activate the chloroformate, making it more susceptible to nucleophilic attack. Catalytic amounts of ZnCl₂ have been shown to improve carbamate synthesis yields.[4]
-
-
Suboptimal Reaction Temperature: Carbamate formation is often temperature-sensitive.
-
Solution: While initial cooling (0 °C) is often recommended to control the exothermic reaction, gradually warming the reaction to room temperature or even gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[2][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
Issue 2: The formation of significant byproducts is observed, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Formation of Isocyanate Intermediates: Chloroformates can decompose to form isocyanates, especially at elevated temperatures.[5][6][7] The isocyanate can then react with any nucleophiles present, including water or another molecule of the amine, to form ureas.
-
Solution: Maintain a controlled temperature throughout the addition of the chloroformate. Dropwise addition at a low temperature (e.g., 0 °C) is crucial.[8]
-
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the chloroformate.
-
Side Reactions of the Starting Aniline: 3,4-dichloroaniline can undergo self-condensation or oxidation under certain conditions.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[11]
-
Issue 3: The product appears to be decomposing during workup or purification.
Possible Causes & Solutions:
-
Hydrolysis of the Carbamate: The carbamate product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Use mild workup procedures. A wash with a dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine, is generally sufficient. Avoid prolonged exposure to strong acids or bases.
-
-
Thermal Decomposition: While generally stable, prolonged heating during purification (e.g., distillation or high-temperature chromatography) can lead to decomposition.[11]
-
Solution: Utilize flash column chromatography on silica gel for purification at room temperature.[10] If distillation is necessary, perform it under a high vacuum to lower the boiling point.
-
Troubleshooting Workflow Diagram
Caption: General reaction mechanism.
Q2: What are the key physical and chemical properties of the reactants and product?
A2:
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| 3,4-Dichloroaniline [1][12] | C₆H₅Cl₂N | 162.01 | White to light brown solid |
| 2,2,2-Trifluoroethyl chloroformate [13][14] | C₃H₂ClF₃O₂ | 162.49 | Liquid |
| 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate [15][16] | C₉H₆Cl₂F₃NO₂ | 288.05 | Solid |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several precautions are necessary:
-
2,2,2-Trifluoroethyl chloroformate: This reagent is corrosive and toxic upon inhalation. [14]Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3,4-Dichloroaniline: This compound is toxic if swallowed, inhaled, or absorbed through the skin. [1]It can also cause skin and eye irritation. Handle with appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
-
Reaction Conditions: The initial reaction can be exothermic. Use an ice bath to control the temperature during the addition of the chloroformate.
Q4: Can I use a different chloroformate or aniline for this reaction?
A4: The principles outlined in this guide are generally applicable to the synthesis of other carbamates. However, the reactivity of the specific aniline and chloroformate will influence the optimal reaction conditions. For example, a more electron-rich aniline will be more nucleophilic and may react more readily, while a more sterically hindered chloroformate may require more forcing conditions. [10]
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
2,2,2-Trifluoroethyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2,2,2-trifluoroethyl (3,4-dichlorophenyl)carbamate.
IV. References
-
Vertex AI Search. (2026). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide.
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
-
RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. DOI:10.1039/D4RA03683B.
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates.
-
ResearchGate. (n.d.). Optimization of the reaction conditiona. Retrieved from [Link]
-
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC.
-
ACS Publications. (2026). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
-
Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Org. Synth. 2005, 82, 147. DOI: 10.15227/orgsyn.082.0147.
-
National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions.
-
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Retrieved from [Link]
-
Semantic Scholar. (2024). Isocyanate-based multicomponent reactions.
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
-
ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates.
-
SciSpace. (n.d.). 2,2,2-Trichloroethyl Chloroformate (TrocCl).
-
Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018.
-
Thoreauchem. (n.d.). 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2. Retrieved from [Link]
-
Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.
-
National Institutes of Health. (n.d.). A New Intermediate in the Mineralization of 3,4-Dichloroaniline by the White Rot Fungus Phanerochaete chrysosporium.
-
ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate.
-
MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2.
-
Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
-
Organic Letters. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
-
National Institutes of Health. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides.
-
ChemScene. (n.d.). 2,2,2-Trifluoroethyl n-(3,4-diethoxyphenyl)carbamate.
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists.
-
PubMed. (n.d.). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.
-
ResearchGate. (n.d.). Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones.
Sources
- 1. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,2,2-TRIFLUOROETHYL CHLOROFORMATE | 27746-99-2 [chemicalbook.com]
- 14. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]
- 15. 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2 - Thoreauchem [thoreauchem.com]
- 16. 1736-43-2 CAS MSDS (2,2,2-TRIFLUOROETHYL 3,4-DICHLOROPHENYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Solubility Troubleshooting for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
Introduction: Understanding the Solubility Challenge
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a compound characterized by a dichlorinated phenyl ring, making it significantly hydrophobic (lipophilic). This inherent property predicts poor aqueous solubility, a common and critical hurdle for obtaining reliable and reproducible data in biological assays.[1] When a compound is not fully dissolved in an assay medium, its effective concentration at the target site is unknown and likely inconsistent, leading to inaccurate measurements of potency, efficacy, and other critical parameters.[1][2]
This guide provides a systematic approach to solubilizing 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate for in vitro bioassays. We will move from basic solvent-based strategies to more advanced formulation techniques, emphasizing the rationale behind each step and the importance of appropriate vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of this compound? For highly hydrophobic compounds like this one, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules that are otherwise insoluble in water.[4][5]
Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates instantly when I add it to my cell culture media or buffer. Why is this happening? This is a classic case of "solvent shock" or "precipitation upon dilution."[6][7] The compound is stable in the non-polar, aprotic environment of pure DMSO. When a small volume of this stock is introduced into a large volume of aqueous buffer, the solvent environment changes dramatically and abruptly. The highly polar water molecules cannot effectively solvate the hydrophobic compound, causing it to crash out of solution.[6]
Q3: What is the maximum final concentration of DMSO I can safely use in my bioassay? There is no single answer, as tolerance is cell-line and assay-dependent. However, a widely accepted "rule of thumb" is to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[3] Some sensitive primary cells may require even lower concentrations (≤0.1%).[3] Concentrations above 1% can damage cell membranes and confound results.[8] It is mandatory to run a vehicle control (media/buffer with the same final DMSO concentration as your test samples) to ensure the solvent itself is not affecting the biological outcome.[9]
Q4: I'm not sure if my compound is fully dissolved. How can I check for subtle precipitation? While significant precipitation is visible as cloudiness, fine precipitates can be difficult to see.[2] After diluting your compound to its final concentration, let the solution sit for a period equivalent to your assay's incubation time. Inspect it against a dark background with a focused light source. For a more quantitative measure, nephelometry can be used to detect light scattering from insoluble particles.[2] In-well sonication can sometimes help redissolve compounds that have precipitated.[1][2]
Troubleshooting & Optimization Workflow
If you are facing solubility issues, follow this systematic workflow. The goal is to achieve a stable, dissolved state of your compound in the final assay buffer at the desired concentration.
Caption: A workflow for troubleshooting compound solubility.
Problem: Compound precipitates immediately upon dilution into aqueous buffer.
This is the most common solubility challenge. Your goal is to find a condition where the compound remains in solution for the duration of the experiment.
Causality: The compound's concentration exceeds its thermodynamic solubility limit in the final assay buffer.[7]
Solutions (in order of preference):
-
Reduce the Final Concentration: The simplest solution is often to lower the highest concentration in your dose-response curve. Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration in your specific assay medium and use that as the top concentration for your experiments.[6]
-
Increase DMSO (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.2% to 0.5%) might be sufficient. Verify the new DMSO concentration with a dedicated vehicle control.[6]
-
Utilize Solubilizing Excipients: If reducing concentration is not an option, the next step is to incorporate a solubilizing agent. Cyclodextrins are often an excellent choice for research applications.[10][11]
Key Experimental Protocols
Protocol 1: Step-by-Step Aqueous Solubility Assessment
This protocol helps you determine the maximum concentration of your compound that remains soluble in the final assay buffer.
-
Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial 2-fold dilution of your compound in 100% DMSO. Start with a high concentration (e.g., 50 mM) in the first column.
-
Prepare Assay Plate: Add your final assay buffer/media to the wells of a clear 96-well plate.
-
Initiate Dilution: Transfer a small, precise volume (e.g., 1 µL) from the DMSO compound plate to the corresponding wells of the assay plate (containing, e.g., 199 µL of buffer for a 1:200 dilution). This ensures the final DMSO concentration is low and consistent (0.5% in this example).
-
Mix and Incubate: Mix the plate immediately on an orbital shaker for 60 seconds. Incubate the plate under your specific assay conditions (e.g., 37°C for 2 hours).
-
Visual Assessment: After incubation, visually inspect each well for signs of precipitation against a dark background. The highest concentration that remains perfectly clear is your maximum working concentration under these conditions.
Protocol 2: Preparing Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh the 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate powder.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 20-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be perfectly clear.
-
Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Intermediate Dilutions:
-
It is critical to perform serial dilutions in 100% DMSO , not in aqueous buffer.[12] This maintains the compound's solubility prior to the final dilution step.
-
Create an intermediate dilution plate or series of tubes in 100% DMSO that are, for example, 200x your final desired concentrations.
-
-
Final (Aqueous) Dilution:
-
Add your cell suspension or assay components to the final plate.
-
Add a small volume (e.g., 1 µL) of the 200x DMSO intermediate solution to the corresponding wells (containing 199 µL) to achieve the final 1x concentration.
-
Mix the plate immediately and thoroughly.
-
Protocol 3: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is water-soluble.[11][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and effective.[11][15]
Caption: Cyclodextrin forming an inclusion complex with a drug.
-
Determine Vehicle Tolerance: First, test the tolerance of your bioassay to the cyclodextrin alone. Prepare solutions of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 1%, 2%, 5% w/v) and confirm they do not interfere with your assay readout.
-
Prepare Cyclodextrin-Containing Buffer: Prepare your assay buffer containing the highest tolerated concentration of the chosen cyclodextrin.
-
Re-run Solubility Assessment: Repeat Protocol 1, but for the "Assay Plate," use the cyclodextrin-containing buffer. You should observe a significant increase in the maximum soluble concentration of your compound.
-
Assay Execution: When running the full assay, ensure the cyclodextrin is present in the final buffer at the optimized concentration.
Summary Data Tables
Table 1: Recommended Solvents & Starting Conditions
| Solvent | Recommended Use | Max Final Assay Conc. (Typical) | Key Considerations |
| DMSO | Primary stock solution | 0.1% - 0.5% [3] | Gold standard for initial dissolution. Test for cytotoxicity in your specific cell line. |
| Ethanol | Alternative stock solution | 0.5% - 1.0% | Can be effective but is more volatile. May still require a co-solvent. |
| DMF | Alternative stock solution | < 0.2% | Potentially more toxic than DMSO. Use with caution.[5] |
Table 2: Common Solubilizing Excipients
| Excipient | Mechanism of Action | Typical Concentration | Advantages |
| HP-β-CD | Inclusion Complex Formation[11] | 1-5% (w/v) | Widely used, low toxicity, effective for many neutral hydrophobic compounds.[15] |
| SBE-β-CD | Inclusion Complex Formation[15] | 1-10% (w/v) | Particularly effective for positively charged compounds; very low toxicity profile.[15] |
| Poloxamers (e.g., P80) | Micelle Formation[10] | 0.01-0.1% (w/v) | Surfactants that can form micelles to entrap compounds. May interfere with some assays. |
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
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Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]
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Pharma Focus Asia. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
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Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
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Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Jenita, M.J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
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Gitea, D., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. MDPI. [Link]
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Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. [Link]
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Reddit. (2024). Making up compound for cell culture using DMSo. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. [Link]
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Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Overcoming kinetic barriers in sterically hindered carbamate formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sterically hindered carbamate formation. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of forming carbamate bonds with sterically demanding substrates. We understand the kinetic barriers and synthetic hurdles you face, and this guide is structured to provide not just solutions, but also the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when dealing with sterically hindered carbamate formation.
Q1: Why is carbamate formation with sterically hindered amines or alcohols so challenging?
The primary challenge lies in the kinetic barrier to the reaction. Steric hindrance around the nitrogen of the amine or the oxygen of the alcohol impedes the nucleophilic attack on the electrophilic carbonyl source. This steric clash raises the activation energy of the reaction, leading to slow reaction rates or, in some cases, no reaction at all under standard conditions. Quantum chemical studies have shown that increased steric hindrance around the nitrogen atom is a key factor in reducing carbamate stability.[1]
Q2: My standard carbamate formation protocol (e.g., using a chloroformate) is failing with my hindered substrate. What are the first things I should consider changing?
When standard protocols fail, a systematic approach to modifying your reaction is crucial. Before resorting to more complex methods, consider these initial adjustments:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the kinetic barrier. However, be mindful of potential side reactions or decomposition of your starting materials. Reactions may require elevated temperatures, and in some cases, microwave irradiation can be beneficial.[2][3]
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Monitoring the reaction over an extended period (e.g., 24-48 hours) by TLC or LC-MS is essential to determine if the reaction is proceeding, albeit slowly.
-
Screen Different Solvents: Solvent choice can significantly impact reaction rates. While polar aprotic solvents are common, nonpolar solvents like toluene might enhance reagent solubility and stabilize the transition state.[4]
-
Increase Reagent Concentration: Higher concentrations of reactants can increase the frequency of molecular collisions, potentially improving the reaction rate.
If these initial adjustments do not yield satisfactory results, it is time to explore alternative reagents and catalytic systems, as detailed in the troubleshooting guide below.
II. Troubleshooting Guide: Low to No Yield in Sterically Hindered Carbamate Synthesis
This section provides a structured approach to troubleshooting and overcoming common issues in sterically hindered carbamate formation.
Issue 1: Incomplete or No Reaction with Traditional Acylating Agents
Underlying Cause: The electrophilicity of standard reagents like chloroformates or isocyanates may be insufficient to react with a poorly nucleophilic, sterically hindered amine or alcohol.
Solutions & Methodologies:
1. Alternative Carbonylating Agents:
-
N,N'-Disuccinimidyl Carbonate (DSC): DSC is a highly effective and stable reagent for the alkoxycarbonylation of a wide range of alcohols, including sterically hindered secondary alcohols.[5][6] The resulting activated carbonates readily react with amines under mild conditions.
-
Expert Insight: The succinimidyl group is an excellent leaving group, which significantly facilitates the subsequent nucleophilic attack by the hindered amine.
-
-
Dialkyl Carbonates (e.g., Dimethyl Carbonate, DMC): The reaction of an amine with a sterically hindered dialkyl carbonate can lead to the desired carbamate in high yield, as more hindered alkoxides are better leaving groups.[7] This method offers a halogen-free alternative to traditional routes.[7]
-
Hindered Ureas as Masked Isocyanates: Certain hindered trisubstituted ureas can act as precursors to highly reactive isocyanate intermediates under neutral conditions.[8] This in-situ generation avoids the handling of potentially toxic and unstable isocyanates.
2. Catalytic Activation:
-
Lewis Acid Catalysis: Lewis acids like FeCl₃ and AlCl₃·6H₂O can activate the carbonyl group of your acylating agent, making it more electrophilic and susceptible to attack by a hindered nucleophile.[7]
-
Superbase Catalysis (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to promote the reaction of amino alcohols with CO₂, solubilizing the initially formed carbamic acid salts and facilitating cyclization or further reaction.[9]
-
Heterogeneous Catalysts: For specific applications, heterogeneous catalysts like γ-alumina-supported nickel oxide (NiO/Al₂O₃) have demonstrated superior performance in promoting carbamate formation compared to traditional homogeneous bases by activating carbonyl groups.[4]
Experimental Workflow: Carbamate Formation using N,N'-Disuccinimidyl Carbonate (DSC)
Caption: Workflow for hindered carbamate synthesis using DSC.
Protocol: Synthesis of a Sterically Hindered Carbamate using DSC
-
Activation of the Alcohol:
-
To a solution of the sterically hindered alcohol (1.0 eq.) and N,N'-disuccinimidyl carbonate (1.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq.) dropwise. For tertiary alcohols, potassium hydride (KH) may be a more effective base.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete formation of the activated carbonate.
-
-
Reaction with the Amine:
-
Cool the reaction mixture back to 0 °C.
-
Add the sterically hindered amine (1.0 eq.) to the solution of the activated succinimidyl carbonate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered carbamate.
-
Issue 2: Reaction Stalls or Proceeds with Low Conversion Despite Using Alternative Reagents
Underlying Cause: The kinetic barrier remains significant even with improved reagents, or an unfavorable equilibrium is established.
Solutions & Methodologies:
1. Advanced Reaction Conditions:
-
High-Pressure Conditions: Employing dense-phase CO₂ under high pressure can favor the formation of carbamates from amines and alcohols, especially in phosgene-free and halogen-free systems.[5] High pressure can help overcome the volumetric activation barrier and shift the equilibrium towards the product.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate slow reactions by efficiently heating the solvent and reactants, often leading to higher yields in shorter reaction times.[3] This technique is particularly useful for overcoming kinetic barriers in sterically demanding transformations.[3]
2. Phosgene-Free Methods Involving CO₂:
-
Three-Component Coupling: A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a suitable base like cesium carbonate and an additive such as tetrabutylammonium iodide (TBAI) can efficiently produce carbamates under mild conditions.[10] This method avoids the pre-formation of isocyanates or chloroformates.
-
Expert Insight: TBAI can help minimize overalkylation of the product carbamate by enhancing the rate of CO₂ incorporation.[5]
-
Logical Flow for Method Selection
Caption: Decision tree for troubleshooting hindered carbamate synthesis.
III. Quantitative Data Summary
| Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference(s) |
| Alternative Carbonylating Agents | N,N'-Disuccinimidyl Carbonate (DSC) | Mild, often room temperature | High reactivity, stable reagents | [5][6] |
| Dialkyl Carbonates | Elevated temperatures, potential catalyst | Halogen-free, good for hindered leaving groups | [7] | |
| Hindered Ureas | Neutral, thermal conditions | In-situ generation of reactive isocyanates | [8] | |
| Catalytic Methods | Lewis Acids (FeCl₃, AlCl₃) | Varies with substrate | Activation of carbonyl group | [7] |
| Superbases (DBU) | Mild, with CO₂ | Promotes reaction with CO₂, solubilizes intermediates | [9] | |
| Heterogeneous Catalysts (NiO/Al₂O₃) | Moderate temperatures | Catalyst recyclability, high efficiency | [4] | |
| Advanced Conditions | High Pressure | High pressure of CO₂ | Halogen-free, overcomes equilibrium limitations | [5] |
| Microwave Irradiation | Elevated temperatures, short reaction times | Rapid, efficient heating, improved yields | [3] | |
| CO₂-Based Methods | Three-Component Coupling | Cs₂CO₃, TBAI, CO₂ | Mild, avoids toxic reagents, good functional group tolerance | [10] |
IV. Concluding Remarks
Overcoming the kinetic barriers in sterically hindered carbamate formation requires a departure from standard synthetic protocols. By understanding the underlying principles of steric hindrance and reactivity, and by systematically exploring the alternative reagents, catalysts, and reaction conditions outlined in this guide, researchers can significantly improve their chances of success. The key is a logical, stepwise approach to troubleshooting, beginning with simple modifications and progressing to more advanced techniques as needed.
V. References
-
Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. (2026). Vertex AI Search.
-
Tundo, P., McElroy, C. R., & Aricò, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2019). PubMed. [Link]
-
Mechanistic Insights into Carbamate Formation from CO 2 and Amines: The Role of Guanidine–CO 2 Adducts. (2025). ResearchGate. [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (n.d.). PMC. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). NIH. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023). PMC. [Link]
-
Preparation of Carbamates from Amines and Alcohols under Mild Conditions. (2006). ResearchGate. [Link]
-
Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. (2026). ACS Publications. [Link]
-
Method for making carbamates, ureas and isocyanates. (n.d.). Google Patents.
-
Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Recent Advances in the Chemistry of Metal Carbamates. (n.d.). PMC. [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega. [Link]
-
Kinetics of Carbamate Formation and Breakdown. (n.d.). ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (n.d.). Organic Chemistry Portal. [Link]
-
A kind of method of synthesizing methyl carbamate. (n.d.). Google Patents.
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. (2009). PubMed. [Link]
-
Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. (2013). PubMed. [Link]
-
Carbamate. (n.d.). Wikipedia. [Link]
-
Microwave‐Assisted Carbamoylation of Amines. (2007). ResearchGate. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit. [Link]
-
Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Microwave‐Assisted Carbamoylation of Amines. (n.d.). Sci-Hub. [Link]
-
Atroposelective C–H olefination of (hetero)arenes with sterically hindered alkynes. (2023). Chemical Science. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. (2025). R Discovery. [Link]
-
Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. (2019). ACS Sustainable Chemistry & Engineering. [Link]
-
Peptide synthesis. (n.d.). Wikipedia. [Link]
-
Cross-Coupling Reactions of Carbamoyl Chlorides and Grignard Reagents: A New Rapid Synthesis of Tertiary Amides. (n.d.). ResearchGate. [Link]
-
Green Chemistry: Microwave assisted synthesis. (2020). YouTube. [Link]
Sources
- 1. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 3. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
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- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Trifluoroethyl-Containing Organic Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges in the purification of trifluoroethyl-containing organic compounds. The unique physicochemical properties imparted by the trifluoroethyl group can often complicate standard purification protocols. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to overcome these hurdles and achieve your desired purity.
Introduction: The Challenge of the Trifluoroethyl Group
The trifluoroethyl group (–CH₂CF₃) is a valuable structural motif in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] However, its strong electron-withdrawing nature and altered polarity can lead to unexpected behaviors during purification. Common challenges include poor chromatographic resolution, difficult crystallization, and issues with volatility. This guide will dissect these problems and offer practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your trifluoroethyl-containing compound.
Chromatography Conundrums
Problem 1: My trifluoroethyl-containing compound is showing significant tailing or streaking on silica gel chromatography.
-
Possible Cause: The acidic nature of standard silica gel can lead to strong interactions with the lone pairs on the fluorine atoms of the trifluoroethyl group, or with other basic functional groups in your molecule. This can cause tailing and, in some cases, decomposition of the compound on the column.[2]
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica surface.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For highly polar compounds, reverse-phase silica (C18) may provide better separation.[3]
-
Optimize Your Solvent System: A systematic screen of solvent systems using Thin Layer Chromatography (TLC) is crucial. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation.[3]
-
Problem 2: I'm struggling to separate my trifluoroethyl-containing product from a closely related impurity.
-
Possible Cause: The trifluoroethyl group can make subtle differences in polarity between your product and impurities less pronounced, leading to co-elution.
-
Recommended Solutions:
-
Employ a Different Solvent System: If a standard hexane/ethyl acetate system is failing, try a solvent system with different selectivity. For example, dichloromethane/methanol or toluene/acetone can sometimes resolve closely related spots.
-
Consider a Fluorinated Eluent: For challenging separations, pairing a regular reverse-phase column (like C8) with a fluorinated eluent, such as trifluoroethanol (TFE), can enhance separation based on fluorine content.[4]
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution.
-
Crystallization Complications
Problem 3: My trifluoroethyl-containing compound oils out or fails to crystallize from solution.
-
Possible Cause: The trifluoroethyl group can disrupt crystal lattice formation due to its rotational flexibility and unique intermolecular interactions. The compound may also be too soluble in the chosen solvent.
-
Recommended Solutions:
-
Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[5][6][7] The ideal solvent should dissolve your compound when hot but have low solubility at cooler temperatures.[8] Test a range of solvents with varying polarities.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed.[8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow the solution to cool slowly.[8]
-
Induce Crystallization: If your compound remains in a supersaturated solution, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the meniscus.
-
Adding a seed crystal of your compound.
-
Cooling the solution slowly in an ice bath.[3]
-
-
Distillation Difficulties
Problem 4: I'm unable to separate my volatile trifluoroethyl-containing compound from an impurity by distillation.
-
Possible Cause: The compound may form an azeotrope with the impurity or the solvent, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Recommended Solutions:
-
Azeotropic Distillation: It may be possible to break the azeotrope by adding a third component that forms a new, lower-boiling azeotrope with one of the original components.[9]
-
Extractive Distillation: This technique involves adding a high-boiling, miscible solvent that alters the relative volatility of the components, allowing for their separation.[10]
-
Alternative Purification Methods: If distillation is not feasible, consider other purification techniques such as preparative gas chromatography or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling trifluoroethyl-containing compounds?
A1: Safety is paramount. Many trifluoroethyl-containing compounds can be volatile and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[11][12][13][14][15] General precautions include:
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13]
-
Avoiding inhalation of vapors and contact with skin and eyes.[11][13]
-
Being aware of potential flammability and using non-sparking tools and explosion-proof equipment where necessary.[12][14]
Q2: How does the trifluoroethyl group affect the polarity of my molecule?
A2: The trifluoroethyl group has a significant impact on a molecule's polarity due to the high electronegativity of the fluorine atoms. This creates a strong dipole moment. However, the overall effect on the molecule's polarity and its interaction with stationary phases in chromatography can be complex and depends on the rest of the molecular structure.
Q3: Are there any specific analytical techniques that are well-suited for characterizing purified trifluoroethyl-containing compounds?
A3: Standard analytical techniques are generally applicable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the methylene protons adjacent to the CF₃ group, typically a quartet due to coupling with the fluorine atoms. ¹⁹F NMR is also a powerful tool for confirming the presence and purity of your compound.
-
Mass Spectrometry (MS): This is essential for confirming the molecular weight of your compound.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are excellent for assessing the purity of your final product.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Trifluoroethyl-Containing Compound
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with various solvent mixtures. Aim for an Rf value between 0.2 and 0.4 for your target compound.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.[16]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Solid Trifluoroethyl-Containing Compound
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.[6][7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try the induction techniques mentioned in the troubleshooting section. Further cooling in an ice bath can increase the yield.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting common purification challenges.
References
- Synquest Labs. (n.d.). 1,2,2-Trifluoroethyl trifluoromethyl ether Safety Data Sheet.
- Electronic Fluorocarbons. (2018). Trifluoroethylene Safety Data Sheet.
- Sigma-Aldrich. (2024). 2,2,2-Trifluoroethanol Safety Data Sheet.
- TCI America. (2016). 2,2,2-Trifluoroethyl Methacrylate Safety Data Sheet.
- ChemicalBook. (2025). Difluoromethyl 2,2,2-trifluoroethyl ether Safety Data Sheet.
- Jiang, H., & Wang, P. G. (2014).
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
- Unknown. (n.d.). Recrystallization. Retrieved from a university chemistry department website.
- Unknown. (n.d.). Recrystallization1. Retrieved from a university chemistry department website.
- Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from a university chemistry department website.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- BenchChem. (2025). Technical Support Center: Trifluoroethanol (TFE) Purity and Purification.
- BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Singh, R. P., & Kumar, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Lee, S. M., & Lee, H. K. (1996). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
- Bayer Aktiengesellschaft. (2006).
- BenchChem. (2025). Purification strategies to remove starting material impurities.
- Airco, Inc. (1973). Separating 1-chloro-2,2,2-trifluoro-ethyl difluoromethyl ether from 1-chloro-2,2,2-trifluoroethyl difluorochloro-methyl ether by azeotropic distillation.
- U.S. Philips Corporation. (2005). Method for separating volatile components by dilutive distillation.
- Böhm, H. J., Banner, D., & Wessel, H. P. (2004). The Trifluoromethyl Group in Medical Chemistry.
- Liu, J., & Zhang, J. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Bioresources and Bioprocessing.
- Liu, Y., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- Unknown. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2016).
- Wang, C., et al. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI.
- Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH.
- Sviridova, A. G., et al. (2022).
- van der Ham, A., et al. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.
- D'Auria, M., et al. (2025). Determination of Volatile Organic Compounds from Truffles via SPME-GC-MS.
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- BenchChem. (2025). Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas.
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Technical Support Center: Maximizing Carbamate Synthesis Yield Through Precision Temperature Control
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields by mastering one of the most critical parameters: temperature. Here, we will move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the expert insights needed to troubleshoot common issues and refine your experimental design.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific, practical challenges you may encounter during your experiments. Each question is framed to tackle a real-world problem with scientifically grounded solutions.
Q1: My carbamate yield is disappointingly low. How do I diagnose if temperature is the root cause?
Low yield is a common frustration, and temperature is often a key variable. The formation of a carbamate is typically an exothermic process, meaning it releases heat.[1][2][3] This has direct implications for the reaction's equilibrium.
The Scientific Principle: Le Châtelier's Principle
According to Le Châtelier's Principle, if you apply a stress to a system at equilibrium, the system will shift to counteract that stress.[4][5][6] In an exothermic reaction, heat is a product.
-
Reactants ⇌ Products + Heat
If you increase the temperature, you are adding "product," and the equilibrium will shift to the left, favoring the reactants and thus reducing your yield.[6] Conversely, lower temperatures should, from a thermodynamic standpoint, favor carbamate formation.[7]
Troubleshooting Steps:
-
Establish a Baseline: First, ensure other factors are not the primary issue, such as reagent purity, anhydrous conditions, and proper stoichiometry.[8]
-
Systematic Temperature Reduction: Decrease your reaction temperature in 5-10°C increments. Monitor the reaction progress using an appropriate analytical technique like HPLC or in-situ IR.[9][10]
-
Evaluate Kinetics vs. Thermodynamics: Be aware that while lower temperatures favor the equilibrium position for product formation, they also slow down the reaction rate.[11] Your goal is to find the "sweet spot"—the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. If the reaction stalls at a lower temperature, a slight, controlled increase may be necessary to overcome the activation energy barrier.
Q2: I'm observing significant by-product formation. How can temperature control help minimize impurities?
By-product formation is a classic sign of suboptimal temperature control. Elevated temperatures can provide the necessary activation energy for undesired reaction pathways or cause thermal degradation of your starting materials or the carbamate product itself.[9][12]
Common Temperature-Induced Side Reactions:
-
Urea Formation: In reactions involving amines and CO2, excessive heat can lead to the formation of urea-containing compounds.[12][13]
-
Isocyanate Trimerization: When using isocyanates, higher temperatures can promote the formation of isocyanurate, a stable trimer that acts as a thermodynamic sink.[14]
-
Allophanate Formation: A formed isocyanate can react with the desired carbamate product to form an allophanate, especially at elevated temperatures.[14]
-
Thermal Decomposition: The carbamate product itself may be thermally labile. Some carbamates begin to decompose at temperatures as low as 100-140°C, reversing the formation reaction or degrading into other products.[12][15]
Mitigation Strategy:
The solution is precise and stable temperature maintenance. For highly exothermic reactions, where the internal temperature can rise significantly above your setpoint, consider the following:[9]
-
Slower Reagent Addition: Add the most reactive reagent (e.g., isocyanate) dropwise or via syringe pump to allow the cooling system to dissipate the generated heat effectively.[16]
-
Efficient Cooling: Use an appropriate cooling bath (ice-water, dry ice-acetone) to maintain a consistent low temperature.
-
Dilution: Increasing the solvent volume can help absorb and dissipate the heat of reaction more effectively.
Q3: My reaction seems to have stalled before reaching completion. Should I just increase the temperature?
While it's tempting to increase the heat to push a sluggish reaction forward, this should be done with caution and a clear strategy. A stalled reaction could be due to poor kinetics at a low temperature, but it could also indicate other issues.
Diagnostic Workflow:
-
Confirm Reagent Activity: Before adjusting temperature, verify that your reagents are still active and that no inhibiting impurities were introduced.
-
Incremental Temperature Increase: If reagents are fine, increase the temperature in small, controlled increments (e.g., 5°C). After each increase, allow the reaction to equilibrate for a set period and analyze a sample.
-
Monitor for By-products: As you increase the temperature, pay close attention to the appearance of new spots on a TLC plate or new peaks in an LC-MS analysis. If impurity levels begin to rise without a significant increase in product formation, you have likely exceeded the optimal temperature window. At this point, further heating will be detrimental to your yield and purity.[17]
Q4: I'm scaling up my reaction from 1g to 100g, and my yields have plummeted. How do I manage temperature control on a larger scale?
This is a critical challenge in process development. The ability to remove heat does not scale linearly with the volume of the reaction.[17][18]
The Surface-Area-to-Volume Ratio Problem:
-
As you increase the reactor size, the volume of your reaction (which generates heat) increases by the cube of the radius (r³).
-
However, the surface area of the reactor (which removes heat) only increases by the square of the radius (r²).[18]
This means large-scale reactions are much more prone to accumulating heat, leading to thermal runaways where the internal temperature rises uncontrollably.[16]
Scale-Up Temperature Control Strategies:
-
Reactor Design: Ensure your larger reactor has adequate cooling capacity, such as a cooling jacket with a high-flow circulator.[19]
-
Mixing Efficiency: Inadequate stirring can create localized "hot spots" where the temperature is much higher than your probe reading. Use appropriate agitation to ensure homogeneity.[17][19]
-
Semi-Batch Processing: For highly exothermic reactions, a semi-batch approach is often safer and more effective at scale. This involves adding one reactant gradually to the reactor, allowing the rate of heat generation to be controlled by the addition rate.[18]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a DSC or RC1 calorimeter) to understand the total heat of reaction and the maximum rate of heat release. This data is essential for safe and effective reactor design.[19]
Frequently Asked Questions (FAQs)
What is the fundamental thermodynamic and kinetic role of temperature in carbamate synthesis?
Temperature plays a dual, often opposing, role.
-
Thermodynamics: Most carbamate formations are exothermic equilibrium reactions. Therefore, lower temperatures favor a higher theoretical maximum yield by shifting the equilibrium toward the products (Le Châtelier's Principle).[4][6]
-
Kinetics: The rate at which the reaction reaches equilibrium is governed by the Arrhenius equation. Higher temperatures increase the reaction rate by providing the energy needed to overcome the activation energy barrier.[11][19] The ultimate goal of optimization is to find the temperature that provides an acceptable reaction rate without significantly compromising the equilibrium position or inducing side reactions.
How do I determine the optimal starting temperature for synthesizing a novel carbamate?
A good starting point is to run the reaction at room temperature or slightly below (e.g., 0°C).
-
Initial Screening: Set up small-scale reactions at 0°C, 25°C (room temperature), and 40°C.
-
Monitor Progress: Track the consumption of starting materials and formation of the product over several hours via TLC, LC-MS, or GC.[20][21]
-
Analyze the Outcome:
-
If the 0°C reaction proceeds cleanly but slowly, this is your ideal thermodynamic condition. You can then decide if the reaction time is acceptable or if a slight temperature increase is needed for practical purposes.
-
If the 40°C reaction is fast but shows significant by-products, it confirms the reaction is temperature-sensitive.
-
If all reactions are slow, consider the addition of a catalyst (e.g., DMAP for isocyanate reactions) before resorting to high temperatures.[22]
-
What are the typical analytical signs of thermal degradation of my product?
When monitoring your reaction (e.g., by LC-MS), thermal degradation may appear as:
-
A decrease in the peak area of your desired carbamate product after an initial increase.
-
The appearance of new peaks corresponding to the masses of your starting amine/alcohol and potential by-products.
-
A gradual darkening or change in the color of the reaction mixture can also be an indicator of decomposition.
How does solvent choice interact with the optimal reaction temperature?
The solvent is not merely a medium; it actively influences the reaction.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat, helping to buffer the temperature changes from an exothermic reaction.[23]
-
Boiling Point: The boiling point of your solvent sets the upper limit for your reaction temperature at atmospheric pressure. Running a reaction under reflux provides a simple way to maintain a constant, albeit high, temperature.
-
Solubility: Ensure your reactants and product are soluble at the chosen operating temperature. Unexpected precipitation of the product can halt the reaction by coating the unreacted starting material.[9]
Experimental Protocol: Temperature Optimization for Carbamate Synthesis from an Isocyanate and Alcohol
This protocol provides a systematic approach to finding the optimal temperature for your specific substrates.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents.
-
Prepare stock solutions of your alcohol, isocyanate, and an internal standard (for analytical monitoring).
-
-
Small-Scale Screening Array:
-
Set up three identical small-scale reactions (e.g., 1 mmol scale) in parallel.
-
Place each reaction in a temperature-controlled bath:
-
Reaction A: 0°C (ice-water bath)
-
Reaction B: 25°C (ambient water bath)
-
Reaction C: 50°C (heated oil bath)
-
-
To each flask, add the alcohol, solvent, and internal standard.
-
Slowly add the isocyanate to each flask with vigorous stirring.
-
-
Reaction Monitoring:
-
At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a small aliquot from each reaction.
-
Quench the aliquot immediately (e.g., with a small amount of a primary amine like dibutylamine to consume any remaining isocyanate).
-
Analyze the quenched samples by HPLC, GC, or LC-MS to determine the conversion percentage and the relative amount of any by-products.
-
-
Data Analysis and Optimization:
-
Plot conversion vs. time for each temperature.
-
Plot the percentage of by-products vs. time for each temperature.
-
Analyze: Identify the temperature that gives the highest conversion to the desired product with the lowest level of impurities in an acceptable timeframe.
-
Refine (if necessary): If 50°C gave high by-products and 25°C was too slow, you might conduct a second experiment focusing on the 30-40°C range.
-
Data Presentation
Table 1: Hypothetical Optimization Results for the Reaction of Phenyl Isocyanate and 1-Butanol
| Temperature (°C) | Time (hr) | Conversion (%) | Major By-product (Isocyanurate) (%) |
| 0 | 24 | 85 | < 1 |
| 25 | 4 | 98 | 1.5 |
| 50 | 1 | >99 | 12 |
This table illustrates that while 50°C is fastest, it produces a significant amount of by-product. The 25°C condition offers the best balance of high conversion and purity.
Visualization
Troubleshooting Workflow for Low Carbamate Yield
This diagram outlines the logical steps to diagnose and solve issues of low yield, with a focus on temperature-related causes.
Caption: A flowchart for diagnosing and resolving low carbamate yield.
References
- Thermal Degradation of Aminosilicone Carbamates.
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2.
- Urea Production and Manufacturing Process and Uses. Chemistry Learner.
- Troubleshooting low conversion rates in carbam
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- Urea Manufacturing Process Explained. Agromer.
- Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
- Thermal Degradation of Aminosilicone Carbamates.
- Urea Manufacturing Process. Chemical Engineering World.
- Urea. Wikipedia.
- Thermodynamics of the Urea Process. UreaKnowHow.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering Progress.
- Control Strategies For Managing Exothermic Reactions In Flow.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Temperature control issues in carbam
- Scheme 2. Carbamate Formation and Side Reactions.
- Effect of temperature on carbamate stability constants for amines. SINTEF.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Continuous Synthesis of Carbamates from CO2 and Amines.
- Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
- Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. IDEAS/RePEc.
- Temperature dependence of the carbamate formation constant K1.
- Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- Kinetics of the NH3 and CO2 solid-state reaction at low temperature.
- Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
- Process for preparing isocyanates by thermal dissociation of carbamates.
- Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbam
- Understanding the mechanism, thermodynamic and kinetic features of the Kukhtin–Ramirez reaction in carbamate synthesis
- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?
- Method 632.
- Le Chatelier's Principle. Chemistry LibreTexts.
- Le Ch
- Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
- 11.2: Le Chatelier's Principle. Chemistry LibreTexts.
- How Can We Analyze Carbam
- Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology (RSC Publishing).
- Le Châtelier's principle (video). Khan Academy.
- 8.7: Le Chatelier's Principle. Chemistry LibreTexts.
- Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.
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Technical Support Center: Catalyst Selection for Efficient Carbamoylation Reactions
Welcome to the Technical Support Center for Catalyst Selection in Carbamoylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of catalyst selection and optimize your carbamoylation reactions for maximum efficiency and yield.
Introduction to Carbamoylation and the Role of Catalysis
Carbamoylation, the process of introducing a carbamoyl group (-CONH₂) into a molecule, is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other functional materials.[1][2] The reaction typically involves the reaction of an amine or alcohol with a carbamoylating agent. While the reaction can proceed non-enzymatically, it is often slow and prone to side reactions.[3][4][5] Catalysts are therefore essential to enhance reaction rates, improve yields, and control selectivity.
This guide will delve into the critical aspects of choosing the right catalyst for your specific carbamoylation reaction, addressing common challenges and providing practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for carbamoylation?
A1: A variety of catalysts can be employed for carbamoylation, broadly categorized as:
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Common examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP).[6][7][8] They are often favored for their mild reaction conditions and reduced risk of metal contamination in the final product.
-
Metal-Based Catalysts: Transition metal complexes, particularly those of palladium, nickel, and rhodium, are effective catalysts for certain carbamoylation reactions, such as those involving cross-coupling or C-H functionalization.[9][10][11]
-
Photoredox Catalysts: Light-driven reactions using photocatalysts have emerged as a powerful tool for generating carbamoyl radicals, enabling novel and efficient carbamoylation pathways under mild conditions.[12][13][14]
Q2: How do I choose between an organocatalyst and a metal-based catalyst?
A2: The choice depends on several factors:
-
Substrate Scope: Metal catalysts often exhibit broader substrate scope, particularly for challenging transformations like C-H carbamoylation.[9]
-
Functional Group Tolerance: Organocatalysts are often more tolerant of sensitive functional groups that might be incompatible with certain metal catalysts.
-
Cost and Toxicity: Organocatalysts are generally less expensive and have lower toxicity compared to many transition metal catalysts.
-
Product Purity: For pharmaceutical applications, avoiding metal contamination is critical, making organocatalysis a more attractive option.
Q3: What is the general mechanism of a base-catalyzed carbamoylation?
A3: In a typical base-catalyzed carbamoylation of an amine with a carbamoylating agent like a carbamoyl chloride, the base (e.g., DBU or DMAP) deprotonates the amine, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of the carbamoylating agent, followed by the elimination of a leaving group to form the desired carbamate.
Troubleshooting Guide
This section addresses common problems encountered during carbamoylation reactions and provides systematic approaches to resolving them.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Increase catalyst loading. 2. Switch to a more active catalyst (see Catalyst Comparison Table below). 3. Ensure the catalyst is not degraded; use a fresh batch. | The catalyst may not be potent enough to overcome the activation energy of the reaction at the given concentration. |
| Poor Nucleophilicity of the Substrate | 1. For amines, use a stronger base to enhance deprotonation. 2. Consider derivatizing the substrate to increase its reactivity. | The nucleophile must be sufficiently reactive to attack the carbamoylating agent. Increasing its electron-donating ability enhances its nucleophilicity. |
| Ineffective Leaving Group | 1. Choose a carbamoylating agent with a better leaving group (e.g., imidazole-based reagents). 2. The stability of the leaving group as an anion is crucial for the reaction to proceed.[15][16][17] | A good leaving group is a weak base that can stabilize the negative charge it acquires after bond cleavage, thus facilitating the reaction.[18][15][16][17] |
| Inappropriate Solvent | 1. Screen different solvents (see Solvent Selection section below). 2. Ensure the solvent is anhydrous if using moisture-sensitive reagents. | The solvent plays a critical role in stabilizing intermediates and transition states.[19][20][21] Polar aprotic solvents often favor these reactions.[20] |
Problem 2: Formation of Side Products
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Over-reaction or Multiple Carbamoylations | 1. Use stoichiometric amounts of the carbamoylating agent. 2. Lower the reaction temperature. 3. Add the carbamoylating agent slowly to the reaction mixture. | These measures help to control the reaction kinetics and prevent the substrate from reacting multiple times. |
| Reaction with Other Functional Groups (Chemoselectivity Issues) | 1. Choose a more selective catalyst.[22][23] 2. Protect sensitive functional groups on the substrate before the reaction. 3. Modify the reaction conditions (temperature, solvent) to favor the desired reaction pathway.[24] | Chemoselectivity is the preferential reaction of a reagent with one functional group over another.[22] Catalyst and reaction conditions can significantly influence this.[23][24] |
| Isocyanate Formation and Subsequent Side Reactions | 1. Use a carbamoylating agent that does not readily decompose to an isocyanate. 2. Run the reaction at a lower temperature. | Isocyanates are highly reactive intermediates that can lead to the formation of ureas and other undesired byproducts.[25] |
In-Depth Technical Guidance
Catalyst Comparison
The following table provides a comparison of commonly used catalysts for carbamoylation reactions, highlighting their strengths and weaknesses.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| DBU | 5-20 | Strong, non-nucleophilic base; readily available; effective for a wide range of substrates.[6][7] | Can sometimes lead to side reactions due to its high basicity. |
| DMAP | 1-10 | Highly nucleophilic catalyst; very effective for acyl transfer reactions. | Can be sensitive to steric hindrance; may not be suitable for all substrates. |
| Nickel/Photoredox | 1-10 | Enables novel reactivity through radical pathways; mild reaction conditions.[9][11][26] | Requires a light source; can be more complex to set up. |
| Palladium | 1-5 | Excellent for cross-coupling reactions to form C-N bonds.[9] | Can be expensive; potential for metal contamination. |
Solvent Selection: A Critical Parameter
The choice of solvent can dramatically impact the efficiency of a carbamoylation reaction.[19][20][21] Solvents can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for carbamoylation reactions.[27] They can solvate cations well while leaving the anionic nucleophile relatively "naked" and more reactive.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dichloromethane): These may be suitable for certain reactions, but solubility of reactants can be a limiting factor.
-
Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen bond with and stabilize the nucleophile, reducing its reactivity.[20] They are generally avoided unless they are a reactant themselves.
Experimental Protocol: A General Procedure for DBU-Catalyzed Carbamoylation of an Amine
This protocol provides a starting point for optimizing your reaction.
-
To a stirred solution of the amine (1.0 equiv) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.1 equiv) at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Slowly add a solution of the carbamoylating agent (e.g., carbamoyl chloride, 1.05 equiv) in the same solvent to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Visualizing the Mechanism and Workflow
Generalized Catalytic Cycle for Base-Catalyzed Carbamoylation
Caption: A simplified representation of a base-catalyzed carbamoylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield carbamoylation reactions.
References
-
Mechanisms and consequences of carbamoylation - PubMed. (2017). [Link]
-
[Carbamylation of proteins--mechanism, causes and consequences] - PubMed. (n.d.). [Link]
-
Mechanisms and consequences of carbamoylation | Request PDF - ResearchGate. (n.d.). [Link]
-
Carbamoylation versus carbamylation of the amino groups of proteins.... - ResearchGate. (n.d.). [Link]
-
Light-Driven Organocatalytic Enantioselective Radical α-Carbamoylation of Amines | CCS Chemistry - Chinese Chemical Society. (n.d.). [Link]
-
Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates | Chemical Research in Toxicology - ACS Publications. (2020). [Link]
-
Organocatalytic Enantioselective Cross-Dehydrogenative Coupling of N-Carbamoyl Cyclic Amines with Aldehydes - PubMed. (2016). [Link]
-
Solvent Effect on the Kinetics of Carbamoylation of Alcohols - ResearchGate. (n.d.). [Link]
-
Light-driven Organocatalytic Enantioselective Radical α-Carbamoylation of Amines | CCS Chemistry - Chinese Chemical Society. (n.d.). [Link]
-
Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis - Chemical Communications (RSC Publishing). (n.d.). [Link]
-
Catalytic Site-Selective Carbamoylation of Pyranosides. - Semantic Scholar. (2021). [Link]
-
Photocatalytic Alkynyl-Carbamoylation of Alkenes via Radical-Polar Crossover. (n.d.). [Link]
-
Methods of carbamoyl radical formation: a) classical methods using a... - ResearchGate. (n.d.). [Link]
-
Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups - University of Lincoln - Figshare. (n.d.). [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). [Link]
-
Recent Advances in the Chemistry of Metal Carbamates - PMC - NIH. (n.d.). [Link]
-
Insights into the Mechanisms and Chemoselectivities of Carbamates and Amides in Reactions Involving Rh(II)-Azavinylcarbene: A Computational Study - PubMed. (2019). [Link]
-
Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis | Request PDF - ResearchGate. (n.d.). [Link]
-
(PDF) Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts - ResearchGate. (n.d.). [Link]
-
Synergetic activation of CO2 by the DBU-organocatalyst and amine substrates towards stable carbamate salts for synthesis of oxazolidinones - Catalysis Science & Technology (RSC Publishing). (n.d.). [Link]
-
Synergetic Activation of CO2 by DBU-Organocatalyst and Amine-substrate towards Stable Carbamate Salts for Synthesis of Oxazolidinones | Request PDF - ResearchGate. (n.d.). [Link]
-
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide - ResearchGate. (n.d.). [Link]
-
Carbamoylation is a nonenzymatic and irreversible post-translational... - ResearchGate. (n.d.). [Link]
-
Metal-, Photocatalyst-, and Light-Free Direct C–H Acylation and Carbamoylation of Heterocycles | Organic Letters - ACS Publications - American Chemical Society. (2019). [Link]
-
Proposed mechanism for the carbamoylation process catalyzed by photoredox and Ni catalysts - ResearchGate. (n.d.). [Link]
-
Organic Letters Ahead of Print - ACS Publications. (n.d.). [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). [Link]
-
Dual Catalytic Enantioconvergent Carbamoylation of Aziridines - PMC - NIH. (n.d.). [Link]
-
Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC - NIH. (n.d.). [Link]
-
Chemoselectivity - Wikipedia. (n.d.). [Link]
-
4.7: Solvent Effects - Chemistry LibreTexts. (2022). [Link]
-
CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU - PubMed. (2023). [Link]
-
Direct C-H Carbamoylation of Nitrogen-Containing Heterocycles. | Semantic Scholar. (n.d.). [Link]
-
Scheme 9. DBU-Catalyzed Synthesis of Carbamates from NTCAs and Primary Aliphatic Alcohols a - ResearchGate. (n.d.). [Link]
-
Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis | Organic Letters - ACS Publications - American Chemical Society. (2021). [Link]
-
Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors - MDPI. (n.d.). [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). [Link]
-
(a) Chemoselectivity of the reaction. (b) Unsuccessful example - ResearchGate. (n.d.). [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. (n.d.). [Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC - NIH. (n.d.). [Link]
-
SN1 - Effect of Leaving Group - OpenOChem Learn. (n.d.). [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). [Link]
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Technical Support Center: Navigating Compound Stability in Long-Term Storage
Welcome to the Technical Support Center for Compound Stability. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during the long-term storage of chemical and biological compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to diagnose, troubleshoot, and proactively manage compound integrity. This resource is structured to address your issues directly, from foundational questions to in-depth troubleshooting of complex stability phenomena.
Section 1: Frequently Asked Questions (FAQs)
This section provides concise answers to the most common questions regarding compound stability. For more detailed explanations and protocols, please refer to the corresponding Troubleshooting Guides in Section 2.
Q1: My compound, which was soluble in DMSO initially, has precipitated after a few freeze-thaw cycles. Is it degraded?
A1: Not necessarily. Precipitation after freeze-thaw cycles is a common physical instability issue, especially with compounds stored in DMSO. DMSO is highly hygroscopic and can absorb atmospheric moisture, which reduces its solvating power.[1] Upon freezing, this can create localized, water-rich microenvironments that force your less water-soluble compound out of solution. The compound itself is likely not chemically degraded, but its concentration in the solution is now lower than intended. For resolution, see the Troubleshooting Guide for Compound Precipitation .
Q2: I see a new, small peak appearing in the HPLC chromatogram of my compound after six months of storage. What is it?
A2: The appearance of a new peak is a classic indicator of chemical degradation. The identity of this new peak depends on the structure of your parent compound and the storage conditions. The most common culprits are hydrolysis (reaction with water), oxidation (reaction with oxygen), or photodecomposition (breakdown by light).[2] To identify the degradant and its cause, refer to the Troubleshooting Guide for Chemical Degradation .
Q3: What are the standard "accelerated" storage conditions, and how do they predict long-term stability?
A3: Accelerated stability studies use exaggerated storage conditions to speed up the rate of chemical degradation and physical changes.[3] According to the International Council for Harmonisation (ICH) Q1A(R2) guideline, a standard accelerated condition is 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months.[4] These conditions are used to predict the shelf-life of a substance under normal long-term storage conditions and to evaluate the effect of short-term excursions outside the label storage conditions, such as during shipping.[5]
Q4: How can I protect my light-sensitive compound from degradation?
A4: The most effective strategies are to minimize light exposure at all stages of handling and storage. Use amber-colored vials or opaque containers to block UV and visible light.[6] For highly sensitive compounds, conduct all manipulations under low-light conditions or with light-filtered lamps. Photostability testing, as outlined in ICH guideline Q1B, should be performed to understand the compound's intrinsic sensitivity and to determine the necessary level of protection.[7]
Q5: My solid compound has become clumpy and difficult to weigh accurately. What happened?
A5: This is a typical sign that your compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[] This can lead to physical changes like clumping or caking and can also accelerate chemical degradation through hydrolysis. Proper handling and storage in a controlled, low-humidity environment are critical. See the Troubleshooting Guide for Physical Instability for mitigation strategies.
Section 2: Troubleshooting Guides
These in-depth guides provide a systematic approach to identifying, diagnosing, and solving specific stability issues. Each guide follows a logical workflow from problem identification to resolution, complete with step-by-step protocols.
Troubleshooting Chemical Degradation: The Case of the Unexpected Peak
The appearance of new peaks in an analytical chromatogram is a primary indicator of chemical instability. This guide will walk you through diagnosing the cause and implementing corrective actions.
The Problem:
A new impurity peak is observed in the HPLC analysis of a compound after a period of storage.
The Causality:
Chemical degradation pathways are dictated by the compound's functional groups and its exposure to environmental factors. The three most prevalent pathways are:
-
Hydrolysis: The cleavage of chemical bonds by water. Esters, amides, lactams, and lactones are particularly susceptible.[9] The reaction is often catalyzed by acidic or basic conditions.
-
Oxidation: The reaction with oxygen, often initiated by light, heat, or trace metal ions.[10] Functional groups like phenols, thiols, and aldehydes are prone to oxidation. This process can involve complex free-radical chain reactions.[7]
-
Photolysis: Degradation caused by exposure to light energy, which can break chemical bonds directly or create reactive oxygen species that then cause oxidation.[2]
Diagnostic Workflow & Protocols:
To determine the cause, a forced degradation (or stress testing) study is the most effective diagnostic tool. This involves intentionally subjecting the compound to harsh conditions to mimic and accelerate the degradation seen during storage.[11]
-
Prepare Samples: Prepare solutions of your compound (e.g., at 1 mg/mL) in parallel under the following conditions.[5] Include a control sample stored under ideal conditions (e.g., -20°C, protected from light) for comparison.
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂, room temperature, for 24-48 hours.
-
Thermal Degradation: Store the solid compound and a solution at 70°C for 1 week.
-
Photostability: Expose the solid compound and a solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[5]
-
-
Analytical Testing: Analyze all stressed samples, along with your stability sample and the control, using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms. If the retention time of the "unexpected peak" in your stability sample matches the primary degradant peak in one of the stressed samples (e.g., the acid hydrolysis sample), you have identified the likely degradation pathway.
A self-validating protocol requires an analytical method that can resolve the parent compound from all potential degradation products.[12]
-
Initial Method Setup:
-
Column: Start with a robust, reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid for peak shape) and acetonitrile or methanol.[13]
-
Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths. This helps in identifying co-eluting peaks and selecting the optimal wavelength for quantification.
-
-
Method Optimization with Stressed Samples:
-
Inject a mixture of your forced degradation samples.
-
Assess the resolution between the parent peak and all degradant peaks. The goal is a resolution (Rs) of >1.5 for all adjacent peaks.
-
If resolution is poor, adjust the gradient slope, mobile phase pH, or column chemistry (e.g., switch to a phenyl-hexyl or cyano column).[14]
-
-
Peak Purity Analysis: Use the PDA detector's software to perform peak purity analysis on the parent peak in the presence of degradants to ensure it is not co-eluting with any impurities.
Below is a logical workflow for diagnosing the root cause of chemical degradation.
Caption: Workflow for identifying degradation pathways.
Solutions and Proactive Measures:
-
For Hydrolysis:
-
Control Moisture: Store compounds in a desiccator or a controlled low-humidity environment.[15] Use anhydrous solvents when preparing solutions.
-
pH Control: If in solution, use buffers to maintain the pH at a point of minimum reactivity, which can be determined through a pH-rate profile study.[16]
-
Formulation: For solid forms, consider using excipients with low moisture content.
-
-
For Oxidation:
-
Inert Atmosphere: Purge vials and storage containers with an inert gas like nitrogen or argon before sealing.[17]
-
Use Antioxidants: Add antioxidants to formulations. The choice depends on the system (aqueous vs. lipid-based).[7]
-
Chelating Agents: Add agents like ethylenediaminetetraacetic acid (EDTA) to bind trace metal ions that can catalyze oxidation.[7]
-
-
For Photolysis:
Troubleshooting Physical Instability: Precipitation & Polymorphism
Physical changes do not alter the chemical structure of a compound but can significantly impact its usability, solubility, and bioavailability.
The Problem:
-
A compound precipitates from its DMSO stock solution upon storage, particularly after freeze-thaw cycles.
-
Inconsistent results (e.g., dissolution rate, bioavailability) are observed between different batches of the same solid compound.
The Causality:
-
Precipitation: This is driven by changes in solubility. For DMSO stocks, the primary cause is the absorption of water, which reduces DMSO's solvating capacity.[1] Freeze-thaw cycles exacerbate this by promoting the formation of ice crystals, which effectively concentrates the compound in the remaining liquid DMSO until it exceeds its solubility limit.[19]
-
Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms or "polymorphs."[1] Different polymorphs of the same compound can have vastly different physical properties, including solubility, melting point, and stability. A less stable, metastable form (which may be produced initially) can convert to a more stable, less soluble form over time, especially when exposed to heat or humidity.[20]
Diagnostic Workflow & Protocols:
-
Confirmation: Visually inspect the solution for precipitate. If unsure, gently centrifuge the vial; a pellet indicates precipitation.
-
Redissolution: Gently warm the vial to 37°C and vortex or sonicate the solution. If the precipitate redissolves, it confirms a physical solubility issue rather than chemical degradation.
-
Root Cause Analysis:
-
Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Store it in small, single-use aliquots to prevent repeated exposure to moist air.[21]
-
Review Concentration: The stock concentration may be too high, existing in a supersaturated state that is prone to precipitation.
-
-
Preventive Action:
-
Aliquot: Prepare single-use aliquots of your stock solution to eliminate freeze-thaw cycles.[18]
-
Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed vials.[18]
-
Consider Co-solvents: For compounds that are particularly problematic, preparing stocks in a co-solvent mixture (e.g., DMSO/ethanol) may improve stability, but this must be validated for compatibility with downstream assays.
-
If batch-to-batch variability is observed, screening for polymorphism is essential.
-
Primary Analysis - Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount (2-5 mg) of each batch into separate aluminum pans.
-
Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analyze the thermogram. Different polymorphs will exhibit different melting points or may show exothermic events (recrystallization) prior to melting.
-
-
Confirmatory Analysis - X-Ray Powder Diffraction (XRPD):
-
Analyze each batch using XRPD.
-
The resulting diffraction pattern is a unique "fingerprint" of the crystal lattice structure. Different polymorphs will produce distinct patterns.
-
-
Interpretation: If DSC shows different thermal events and XRPD shows different diffraction patterns between batches, polymorphism is confirmed. The most thermodynamically stable form is typically the one with the highest melting point and lowest energy.[20]
Caption: Decision tree for troubleshooting precipitation in DMSO.
Section 3: Data Summaries & Best Practices
To ensure self-validating protocols and adherence to authoritative standards, the following data tables summarize key information for designing robust stability studies.
Table 1: Storage Conditions for Stability Testing (Based on ICH Q1A(R2))[4][23]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period or shelf life under recommended storage conditions. |
| or 30°C ± 2°C / 65% RH ± 5% RH | |||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Performed if a "significant change" occurs during accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate degradation and predict long-term stability. |
| Refrigerated | 5°C ± 3°C | 12 months | For products labeled for refrigerated storage. |
| Frozen | -20°C ± 5°C | 12 months | For products labeled for frozen storage. |
Table 2: Typical Conditions for Forced Degradation Studies[5][24][25]
| Stress Condition | Typical Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24-72 hours (RT or heated) | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24-72 hours (RT or heated) | 5-20% |
| Oxidation | 3% - 30% H₂O₂ | 24-72 hours (RT) | 5-20% |
| Thermal (Solid) | 60°C - 80°C | 1-4 weeks | 5-20% |
| Thermal (Solution) | 60°C - 80°C | 24-72 hours | 5-20% |
| Photolytic | >1.2 million lux hours & >200 W·h/m² UV | Until target degradation or ICH exposure is met | 5-20% |
Table 3: Common Pharmaceutical Antioxidants and Their Mechanisms[2][7][11][26]
| Antioxidant | Solubility | Mechanism of Action | Typical Use |
| Ascorbic Acid (Vitamin C) | Water-Soluble | Reducing Agent (preferentially oxidized) | Aqueous formulations, injectables |
| Sodium Metabisulfite | Water-Soluble | Reducing Agent, Oxygen Scavenger | Aqueous formulations, especially for epinephrine-like compounds |
| Butylated Hydroxyanisole (BHA) | Lipid-Soluble | Free-Radical Scavenger (chain terminator) | Oils, fats, ointments, creams |
| Butylated Hydroxytoluene (BHT) | Lipid-Soluble | Free-Radical Scavenger (chain terminator) | Oils, fats, plastics, packaging materials |
| α-Tocopherol (Vitamin E) | Lipid-Soluble | Free-Radical Scavenger (chain terminator) | Oily formulations, lipid-based systems |
| EDTA / Citric Acid | Water-Soluble | Chelating Agent (synergist) | Binds metal ions (Fe, Cu) that catalyze oxidation |
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Slideshare. Pharmaceutical Antioxidants. [Link]
-
Polymorphism in crystalline materials | Crystallography Class Notes. Crystallography Class Notes. [Link]
-
IVT Network. (2010). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
MasterControl. ICH Q1 Stability Testing Guidelines. [Link]
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Quora. What is the best way of storing a DMSO in a research lab?[Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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dmsostore. Product Care and Storage. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Pharma.Tips. (2025). Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. [Link]
-
ResearchGate. Degradation conditions for pharmaceutical drugs in forced degradation studies. [Link]
-
Pharmaceutical Technology. (2019). Managing Excipient Interactions. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Med-Tech News. (2026). Conducting A Medical Device Stability Study A Practical Guide. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]
-
Scientific Research Publishing. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
CD Formulation. Antioxidants. [Link]
-
NIH. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
-
NIH. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
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ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
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Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
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DMSO. Your Top FAQs: Quick Answers Inside. [Link]
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]
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IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
-
VŠCHT Praha. Stability-Indicating HPLC Method Development. [Link]
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Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
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IJSDR. Troubleshooting in HPLC: A Review. [Link]
-
Pharmatutor. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
Nicolae Testemitanu SUMPh. The ways to improve drug stability. [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]
-
ResearchGate. (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. [Link]
-
PubMed. (2002). Stabilization of pharmaceuticals to oxidative degradation. [Link]
-
NIH. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
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Technical Support Center: Method Refinement for Detecting Carbamate Metabolites in Biological Samples
Welcome to the Technical Support Center dedicated to the robust detection of carbamate metabolites in biological samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method development and troubleshooting. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental success.
Carbamate compounds, widely used as pesticides and pharmaceuticals, are metabolized into various forms within biological systems.[1][2][3] The accurate detection of these metabolites is crucial for toxicological assessments, pharmacokinetic studies, and ensuring food safety.[4][5][6] However, the inherent instability of some carbamates and the complexity of biological matrices present significant analytical challenges.[7][8][9]
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues, refine your methodologies, and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: I'm experiencing low and inconsistent recovery of my target carbamate metabolites. What are the likely causes and how can I improve this?
Answer:
Low and inconsistent recovery is a frequent challenge in carbamate analysis, often stemming from suboptimal sample preparation and the inherent instability of the analytes.
-
Causality:
-
Inefficient Extraction: The chosen extraction solvent may not be suitable for the polarity of your target metabolites or the specific biological matrix (e.g., blood, urine, tissue).[7] For instance, a simple protein precipitation might not be sufficient for lipophilic metabolites embedded in a fatty tissue matrix.
-
Analyte Degradation: Carbamates are susceptible to hydrolysis, especially under basic pH conditions or at elevated temperatures.[3][10] This degradation can occur during sample collection, storage, and extraction. For example, storing whole blood samples at ambient temperature can lead to a significant reduction in aldicarb concentration.[7]
-
Poor Solid-Phase Extraction (SPE) Performance: The choice of SPE sorbent is critical. Using a generic C18 cartridge for a wide range of carbamate polarities can result in poor retention of more polar metabolites.[7]
-
-
Solutions & Refinements:
-
Optimize Extraction Solvent: For broad-spectrum metabolite recovery, consider a multi-solvent system or the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses acetonitrile for extraction followed by a salting-out step.[11][12]
-
Control pH and Temperature: Maintain a slightly acidic to neutral pH (around 5.5-7.0) throughout the sample preparation process to minimize hydrolysis.[13] Store biological samples at -80°C to ensure long-term stability.[7]
-
Select the Appropriate SPE Sorbent: For a diverse range of carbamate polarities, consider polymeric sorbents or mixed-mode cartridges. Method development should involve testing several sorbent types to find the optimal one for your specific analytes.
-
Incorporate an Internal Standard: Use a stable isotope-labeled internal standard that closely mimics the chemical properties of your target analyte to compensate for losses during sample preparation and analysis.[14]
-
Question 2: My chromatograms show poor peak shape (e.g., tailing, fronting, or broad peaks) for my carbamate metabolites. How can I resolve this?
Answer:
Poor peak shape can significantly impact the accuracy and precision of your quantification. The root cause often lies within the chromatographic system or interactions with the analytical column.
-
Causality:
-
Secondary Interactions: Carbamate metabolites can interact with active sites on the silica-based stationary phase of the column, leading to peak tailing.
-
Mobile Phase Mismatch: An inappropriate mobile phase composition or pH can affect the ionization state of the analytes and their interaction with the column.
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, resulting in peak fronting.
-
-
Solutions & Refinements:
-
Optimize Mobile Phase:
-
pH Adjustment: For LC-MS analysis, adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape by ensuring consistent ionization.
-
Solvent Composition: Experiment with different ratios of organic solvent (e.g., acetonitrile, methanol) to aqueous phase to achieve optimal separation and peak symmetry.
-
-
Column Selection: Consider using a column specifically designed for carbamate analysis, which often has a unique selectivity to minimize secondary interactions.[9] End-capped C18 columns are also a good choice.
-
Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample or reduce the injection volume.
-
System Maintenance: Ensure your HPLC/UHPLC system is properly maintained. Check for blockages in the tubing, ensure proper pump performance, and clean the injector.
-
Question 3: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What strategies can I employ to mitigate this?
Answer:
Matrix effects are a major concern in LC-MS/MS analysis of biological samples, as they can severely compromise the accuracy and reproducibility of quantification.[15][16]
-
Causality:
-
Solutions & Refinements:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): A well-optimized SPE method is highly effective at removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analytes of interest away from interfering substances.
-
QuEChERS: This method includes a dispersive SPE cleanup step that is effective in removing many matrix components.[12]
-
-
Chromatographic Separation: Optimize your chromatographic method to separate the target analytes from the majority of the matrix components. A longer column or a shallower gradient can improve resolution.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target analytes.[4] This helps to compensate for systematic matrix effects.
-
Use of an Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects, as the internal standard will be affected in the same way as the analyte.[14]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
-
Frequently Asked Questions (FAQs)
1. What is the best analytical technique for detecting carbamate metabolites in biological samples?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for the analysis of carbamate metabolites.[11][12][18] Its high sensitivity and selectivity allow for the detection and quantification of trace levels of metabolites in complex biological matrices.[18][19] However, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to improve the volatility and thermal stability of the carbamates.[20][21][22][23] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is another option, though it may lack the sensitivity and specificity of MS-based methods.[9][24]
2. How should I store my biological samples to ensure the stability of carbamate metabolites?
To prevent degradation, biological samples should be stored at ultra-low temperatures, ideally at -80°C.[7] For urine samples, the addition of a preservative like boric acid can help maintain stability.[7] It is crucial to minimize freeze-thaw cycles.
3. What are the key parameters to consider for method validation in carbamate metabolite analysis?
A robust method validation should be performed according to established guidelines (e.g., FDA, EMA) and should include the evaluation of:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[4][14]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[4][14]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4][14]
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[15]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]
4. Is derivatization necessary for GC-MS analysis of carbamate metabolites?
Yes, in most cases, derivatization is required for GC-MS analysis of carbamates.[8][21] Carbamates are often thermally labile and can degrade in the hot GC injection port.[9] Derivatization, typically through silylation or acylation, increases their thermal stability and volatility, making them amenable to GC analysis.[20][22][25]
Experimental Protocols & Data Presentation
Protocol 1: Generic QuEChERS-based Extraction for Carbamate Metabolites in Plasma
This protocol provides a starting point for the extraction of a broad range of carbamate metabolites from plasma samples. Optimization may be required for specific analytes and matrices.
Materials:
-
Plasma sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1 mL of plasma into a 15 mL centrifuge tube.
-
Add 1 mL of ACN.
-
Vortex for 1 minute to precipitate proteins.
-
Add 0.4 g of anhydrous MgSO₄ and 0.1 g of NaCl.
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ACN layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Summary: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical LOQ |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity, suitable for a wide range of polarities.[11][18][19] | Susceptible to matrix effects, higher instrument cost.[15][16] | 0.1 - 10 µg/L |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent separation efficiency, robust. | Requires derivatization for thermally labile carbamates, not suitable for very polar metabolites.[8][9][21] | 1 - 50 µg/L |
| HPLC-UV/FLD | Chromatographic separation with detection based on UV absorbance or fluorescence. | Lower cost, simpler operation. | Lower sensitivity and selectivity compared to MS, may require post-column derivatization for fluorescence detection.[9][11] | 10 - 100 µg/L |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful method implementation and troubleshooting.
Caption: A generalized workflow for the analysis of carbamate metabolites in biological samples.
Caption: A decision tree for troubleshooting common issues in carbamate metabolite analysis.
References
- Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (n.d.). ScienceDirect.
- Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. (n.d.). UPSpace.
- Analysis for carbamate insecticides and metabolites. (n.d.). PubMed.
- Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013, March 14). Agilent.
- Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
- Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (n.d.). PubMed.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH.
- Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (n.d.). Acta Scientiarum Polonorum Technologia Alimentaria.
- Validation of analytical methods for ethyl carbamate in nine food m
- Effective Analysis Carbamate Pesticides. (n.d.).
- Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastew
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7).
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (n.d.). MDPI.
- Unveiling the Elaborated Metabolites and Metabolism of Carbofuran in Plants through Targeted and Nontargeted Screening Strategies. (2025, September 2).
- Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices
- [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chrom
- Validation of an analytical method for the determination of ethyl carbamate in vinegars. (2025, August 6).
- Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. (n.d.). Googapis.com.
- Technical Support Center: Purification of Carbamate Pesticide Samples. (n.d.). Benchchem.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018, September 29). PMC - NIH.
- Method 632.
- Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2025, August 9).
- Derivatization Methods in GC and GC/MS. (n.d.).
- Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (n.d.). PMC - PubMed Central.
- Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments.
- Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). The Bumbling Biochemist.
- Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. (2023). Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
- A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. (2023, June 1). PubMed.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Spectroscopy Online.
- Key parameters for carbamate stability in dilute aqueous–organic solution. (2025, August 7).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.
- Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. (2025, August 5).
- Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020, October 20). Restek Resource Hub.
- Ultra-trace detection of carbamate pesticides and their metabolites in camel milk using ultra-high-performance liquid chromatography: A food safety perspective. (n.d.). PubMed.
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Validation & Comparative
Structure-Activity Relationship of Dichlorophenyl Carbamate Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The Versatile Dichlorophenyl Carbamate Scaffold
Dichlorophenyl carbamate derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The core structure, characterized by a dichlorinated phenyl ring linked to a carbamate functional group, serves as a versatile scaffold for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of dichlorophenyl carbamate derivatives, focusing on their structure-activity relationships (SAR) as enzyme inhibitors and anticancer agents. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications influence biological outcomes, offering insights for researchers, scientists, and drug development professionals.
The carbamate moiety (-OCONH-) is a key structural feature, acting as a carbamoylating agent that can form a covalent bond with serine residues in the active sites of enzymes, leading to their inhibition.[1][2] The dichlorophenyl group plays a crucial role in orienting the molecule within the binding pocket and contributes to the overall physicochemical properties of the compound, influencing its potency and selectivity. The position of the chlorine atoms on the phenyl ring, as well as the nature of the substituents on the carbamate nitrogen, are critical determinants of biological activity.
This guide will explore the SAR of dichlorophenyl carbamates in three primary areas of therapeutic interest: cholinesterase inhibition for the potential treatment of neurodegenerative diseases, fatty acid amide hydrolase (FAAH) inhibition for pain and inflammation, and their cytotoxic effects against various cancer cell lines. By examining the experimental evidence, we aim to provide a clear and objective comparison to inform the rational design of next-generation dichlorophenyl carbamate-based therapeutics.
Comparative Analysis of Biological Activities
Cholinesterase Inhibition: Targeting Neurodegenerative Diseases
Dichlorophenyl carbamates have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. The primary mechanism of action involves the carbamylation of the catalytic serine residue in the active site of the cholinesterase, leading to a pseudo-irreversible inhibition.[2]
The inhibitory potency and selectivity of dichlorophenyl carbamate derivatives against AChE and BChE are highly dependent on their structural features. Key SAR observations include:
-
Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring significantly influences activity. For instance, 3,4-dichlorophenyl substitution has been shown to be favorable for potent cholinesterase inhibition in several studies.
-
Substituents on the Carbamate Nitrogen: The nature of the group attached to the carbamate nitrogen is a critical determinant of potency. Alkyl and aryl substituents can modulate the electronic and steric properties of the carbamate, affecting its reactivity and binding affinity.
-
Linker and Terminal Groups: In more complex derivatives, the length and nature of a linker between the dichlorophenyl carbamate core and other moieties can be optimized to interact with different regions of the enzyme's active site, such as the peripheral anionic site (PAS), leading to enhanced potency and selectivity.[4]
The following table summarizes the inhibitory activities (IC50 values) of representative dichlorophenyl carbamate derivatives against AChE and BChE.
| Compound ID | Dichlorophenyl Substitution | N-Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| 1 | 3,4-dichloro | Methyl | 5.2 | 1.8 | 0.35 | Fictional Data for Illustration |
| 2 | 3,4-dichloro | Ethyl | 3.8 | 1.2 | 0.32 | Fictional Data for Illustration |
| 3 | 2,4-dichloro | Methyl | 8.1 | 3.5 | 0.43 | Fictional Data for Illustration |
| 4 | 2,4-dichloro | Phenyl | 12.5 | 5.0 | 0.40 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the format for comparing quantitative data. Actual values should be sourced from specific referenced studies.
The inhibition of cholinesterases by dichlorophenyl carbamates is a time-dependent process involving the formation of a carbamylated enzyme intermediate.
Caption: Covalent inhibition of cholinesterase by a dichlorophenyl carbamate derivative.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[5] Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic, anxiolytic, and anti-inflammatory effects. Dichlorophenyl carbamates have emerged as potent FAAH inhibitors, acting through a similar carbamylation mechanism as seen with cholinesterases.[6]
The design of selective and potent FAAH inhibitors based on the dichlorophenyl carbamate scaffold has been guided by key SAR principles:
-
O-Aryl Group: The dichlorophenyl ring serves as the O-aryl substituent of the carbamate. Its electronic properties influence the electrophilicity of the carbamoyl carbonyl, impacting the rate of carbamylation.
-
N-Substituent: The group attached to the carbamate nitrogen plays a crucial role in binding to the hydrophobic acyl chain-binding channel of FAAH. Variations in this substituent can significantly alter potency and selectivity.[6] For example, bulky and lipophilic groups are often favored.
-
Conformational Rigidity: Introducing conformational constraints in the N-substituent can lead to improved binding affinity and selectivity.
The following table presents the FAAH inhibitory potency of various dichlorophenyl carbamate derivatives.
| Compound ID | Dichlorophenyl Substitution | N-Substituent | FAAH IC50 (nM) | Reference |
| URB597 | 3-phenyl | Cyclohexyl | 4.6 | [7] |
| PF-3845 | 3-aminopyridine | Biaryl ether piperidine | ~10-20 fold more potent than URB597 | [8] |
| JP83 | 3-phenyl | (6-phenyl)hexyl | 1.6 | [6] |
| JP104 | 3-phenyl | (4-phenyl)butyl | 1.2 | [6] |
Note: While not all examples are strictly dichlorophenyl derivatives, they represent the broader class of aryl carbamates and highlight the impact of N-substituent modifications. Specific dichlorophenyl analogs would follow similar SAR principles.
The covalent modification of the catalytic serine residue (Ser241) in FAAH is the key step in the inhibitory mechanism of dichlorophenyl carbamates.
Caption: Carbamylation of the FAAH active site by a dichlorophenyl carbamate inhibitor.
Anticancer Activity: Exploring Cytotoxic Effects
Several studies have explored the potential of dichlorophenyl carbamate derivatives as anticancer agents. Their cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines. The precise mechanisms are still under investigation but may involve the inhibition of critical enzymes or disruption of signaling pathways essential for cancer cell survival and proliferation.
The anticancer activity of dichlorophenyl carbamates is influenced by their chemical structure:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can modulate the cytotoxic potency. Dichlorination at the 3,4- or 3,5-positions has been shown to be effective in some series.[3]
-
Carbamate Moiety: The carbamate group is often essential for activity, and modifications to the N-substituent can significantly impact cytotoxicity against different cancer cell lines.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by the various substituents, affects its ability to cross cell membranes and reach intracellular targets.
The following table summarizes the cytotoxic activity (IC50 values) of representative dichlorophenyl-containing compounds against various cancer cell lines.
| Compound ID | Dichlorophenyl Substitution | Additional Moieties | Cancer Cell Line | IC50 (µM) | Reference |
| COH-SR4 | 3,5-dichloro | Urea linkage | B16-F0 (Melanoma) | 5 ± 1 | [3] |
| Compound 7 | 2,6-dichloro | N-phenylbenzamide | K562 (Leukemia) | 2.27 | [3] |
| Dichlorophenylacrylonitrile 5 | 3,4-dichloro | Acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | [9] |
| Dichlorophenylacrylonitrile 6 | 3,4-dichloro | Acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | [9] |
Note: This table includes dichlorophenyl derivatives that are not strictly carbamates to provide a broader context of the cytotoxic potential of the dichlorophenyl scaffold.
Dichlorophenyl carbamate derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and stress response. Two such pathways are the MAPK and Nrf2 signaling pathways.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] Dysregulation of this pathway is a hallmark of many cancers. Certain dichlorophenyl derivatives may interfere with this pathway, leading to cell cycle arrest and apoptosis.
Caption: A simplified overview of the MAPK signaling cascade.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[11] While activation of Nrf2 can be protective against oxidative stress, its role in cancer is complex. Some studies suggest that carbamates can modulate Nrf2 signaling, which could contribute to their cytotoxic effects, potentially by disrupting the delicate redox balance in cancer cells.[12]
Caption: The Nrf2-mediated antioxidant response pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the key assays are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure cholinesterase activity.
Materials:
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dichlorophenyl carbamate derivatives)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of the substrate, DTNB, and enzyme in phosphate buffer.
-
In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FAAH Inhibition Assay (Fluorometric Method)
This assay measures the activity of FAAH by detecting a fluorescent product.
Materials:
-
FAAH enzyme (recombinant or from tissue homogenates)
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dichlorophenyl carbamate derivatives)
-
96-well black microplate and fluorescence plate reader
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 465 nm).
-
Calculate the rate of reaction and determine the IC50 values as described for the cholinesterase assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dichlorophenyl carbamate derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate and microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion and Future Directions
Dichlorophenyl carbamate derivatives have demonstrated significant potential across multiple therapeutic areas, acting as potent inhibitors of key enzymes and exhibiting promising anticancer activity. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The dichlorophenyl moiety provides a robust anchor for binding to various biological targets, while the carbamate functional group serves as an effective covalent modifier of serine hydrolases.
Future research in this area should focus on several key aspects. Firstly, the development of more selective inhibitors is crucial to minimize off-target effects and improve the safety profile of these compounds. This can be achieved through a deeper understanding of the structural differences between the active sites of target enzymes and related proteins. Secondly, further elucidation of the detailed mechanisms of action, particularly for their anticancer effects, will be essential for identifying novel therapeutic targets and developing more effective treatment strategies. The exploration of how these compounds interact with and modulate signaling pathways such as the MAPK and Nrf2 pathways will be a fruitful area of investigation. Finally, the optimization of drug-like properties, including solubility, metabolic stability, and bioavailability, will be critical for translating the promising in vitro activity of these derivatives into clinically successful therapeutics.
This comparative guide provides a solid foundation for researchers and drug development professionals working with dichlorophenyl carbamate derivatives. By leveraging the structure-activity relationship insights and experimental methodologies presented, the scientific community can continue to advance the development of this versatile chemical scaffold into novel and effective therapies for a range of human diseases.
References
Please note that the reference list below is a consolidated list from the search results and may contain sources that are not directly cited in the text. The purpose is to provide a comprehensive resource for further reading.
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Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PubMed Central. ([Link])
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IC 50 value of compound 1 and compound 2 against HT-29 cells - ResearchGate. ([Link])
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Application of a FLAP-consensus Docking Mixed Strategy for the Identification of New Fatty Acid Amide Hydrolase Inhibitors - PubMed. ([Link])
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Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors - Pendidikan Kimia. ([Link])
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Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed. ([Link])
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Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives - PubMed. ([Link])
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[Molecular modeling of acetylcholinesterase interaction with irreversible and reversible organophosphorous inhibitors] - PubMed. ([Link])
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. ([Link])
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Chiral 3-(4,5-dihydrooxazol-2-yl)phenyl Alkylcarbamates as Novel FAAH Inhibitors: Insight Into FAAH Enantioselectivity by Molecular Docking and Interaction Fields - PubMed. ([Link])
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A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed. ([Link])
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Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed. ([Link])
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. ([Link])
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Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed. ([Link])
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. ([Link])
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Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma - Frontiers Publishing Partnerships. ([Link])
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Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC - PubMed Central. ([Link])
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indicates the Nrf2-ARE signaling pathway under normal conditions and/or... - ResearchGate. ([Link])
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A Comparative Analysis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate and Other Carbamates for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Carbamates
Carbamates, esters of carbamic acid, represent a versatile class of organic compounds with a rich history in both agriculture and medicine.[1][2] Their primary mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of nerve impulses.[3] This property has led to their widespread use as insecticides, such as Carbaryl and Aldicarb.[4][5] However, the carbamate scaffold is also a key structural motif in a variety of therapeutic agents, highlighting its significance in drug design and medicinal chemistry.[6] This guide provides a comparative study of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate against other well-established carbamates, offering insights into how structural modifications, specifically trifluoroethylation and dichlorination of the phenyl ring, can influence its physicochemical properties, biological activity, and metabolic stability. Such understanding is crucial for the rational design of novel carbamate-based compounds with tailored therapeutic or pesticidal profiles.
Physicochemical Properties: A Tale of Two Moieties
The physicochemical properties of a carbamate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy and safety. The introduction of a 2,2,2-trifluoroethyl group and a 3,4-dichlorophenyl moiety in the target carbamate is expected to significantly alter its properties compared to more conventional carbamates like Carbaryl and Aldicarb.
The trifluoromethyl group is known to be highly electronegative, which can impact the acidity of the carbamate's N-H bond.[7] Furthermore, the presence of fluorine can significantly increase the lipophilicity of a molecule, which can, in turn, affect its membrane permeability and binding to biological targets.[8] The dichlorinated phenyl ring also contributes to increased lipophilicity and can influence the electronic environment of the entire molecule.
| Property | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | Carbaryl | Aldicarb |
| IUPAC Name | 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate | naphthalen-1-yl N-methylcarbamate | 2-methyl-2-(methylthio)propionaldehyde O-methylcarbamoyloxime |
| CAS Number | 1736-43-2[9] | 63-25-2[10] | 116-06-3[11] |
| Molecular Formula | C₉H₆Cl₂F₃NO₂ | C₁₂H₁₁NO₂[1] | C₇H₁₄N₂O₂S[12] |
| Molecular Weight | 288.05 g/mol | 201.22 g/mol [1] | 190.27 g/mol [11] |
| Physical State | Not specified (likely solid) | White to gray crystalline solid[1][10] | White crystalline solid[11] |
| Water Solubility | Data not available | 120 mg/L at 20°C | 6000 mg/L at room temperature[11] |
| LogP (Octanol-Water Partition Coefficient) | Data not available | 2.36[1] | 1.13[2] |
Mechanism of Action and Biological Activity: A Focus on Acetylcholinesterase Inhibition
The primary mechanism of toxicity for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE).[3] By carbamylating a serine residue in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and subsequent overstimulation of nerve signals.[13] Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamylation by carbamates is typically reversible.[13]
The inhibitory potency of a carbamate is influenced by its structural complementarity to the AChE active site.[14] The trifluoroethyl and dichlorophenyl groups of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate are expected to play a significant role in its binding affinity and inhibitory kinetics. The electron-withdrawing nature of these substituents can affect the reactivity of the carbamate carbonyl group, influencing the rate of carbamylation.[6]
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
| Compound | Target | IC50 | Species | Reference(s) |
| 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | Acetylcholinesterase | Data not available | - | - |
| Carbaryl | Acetylcholinesterase | - | Daphnia magna | [15] |
| Aldicarb | Acetylcholinesterase | - | Rat brain | [9] |
Beyond AChE inhibition, some carbamates have been shown to exhibit other biological activities, including cytotoxicity.[17][18] The cytotoxic effects of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate would need to be experimentally determined to fully understand its biological profile.
Metabolic Stability: The Impact of Fluorination
The metabolic stability of a compound is a critical factor in its duration of action and potential for toxicity. Carbamates are known to undergo metabolic transformations, including hydrolysis and oxidation.[19] The introduction of fluorine atoms into a molecule is a common strategy in drug design to enhance metabolic stability.[5] The strong carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 enzymes.[4]
Therefore, the 2,2,2-trifluoroethyl group in the target carbamate is expected to confer greater metabolic stability compared to the N-methyl groups in Carbaryl and Aldicarb. The dichlorinated phenyl ring may also influence metabolism, though its effect is less predictable without experimental data.
| Compound | In Vitro Metabolic Stability (t₁/₂) | Species | Reference(s) |
| 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | Data not available | - | - |
| Carbaryl | Metabolized by human cytochrome P450 | Human | [20] |
| Aldicarb | Rapidly metabolized to aldicarb sulfoxide and sulfone | Pig | [21] |
Note: While specific metabolic stability data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is unavailable, studies on other fluorinated carbamates suggest it would likely exhibit a longer half-life in in vitro metabolic assays compared to its non-fluorinated counterparts.[1]
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME properties. The shake-flask method is a standard approach for its determination.[22]
Materials:
-
Test carbamate compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Phases: Mix n-octanol and water in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the carbamate in either water-saturated n-octanol or octanol-saturated water.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase. The volume ratio of octanol to water should be adjusted based on the expected LogP value.
-
Equilibration: Cap the vials tightly and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and water phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the carbamate using a validated analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the carbamate in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Carbamate]ₒ꜀ₜₐₙₒₗ / [Carbamate]ₐᵩᵤₑₒᵤₛ)
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's assay is a widely used colorimetric method for measuring AChE activity and its inhibition.[23]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test carbamate compound
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCh, and DTNB in phosphate buffer. Prepare serial dilutions of the test carbamate.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test carbamate solution (or vehicle control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCh solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the carbamate compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for AChE Inhibition Assay.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[24][25]
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test carbamate compound
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and liver microsomes.
-
Compound Addition: Add the test carbamate to the incubation mixture at a final concentration typically below its Km.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion: A Promising Scaffold with Untapped Potential
This comparative guide highlights the key structural features of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate that are likely to differentiate it from established carbamates like Carbaryl and Aldicarb. The introduction of the trifluoroethyl group is anticipated to enhance metabolic stability and lipophilicity, while the dichlorophenyl moiety is expected to influence its binding affinity to biological targets such as acetylcholinesterase.
While a comprehensive experimental characterization of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is necessary to fully elucidate its performance, this analysis provides a strong rationale for its potential as a lead compound in the development of novel insecticides or therapeutic agents. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this and other novel carbamate derivatives, enabling researchers and drug development professionals to make data-driven decisions in their discovery and development programs. The unique combination of structural motifs in 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate underscores the continued potential of the carbamate scaffold in generating compounds with improved efficacy, selectivity, and pharmacokinetic properties.
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A Senior Application Scientist's Guide to Validating the Anti-Cancer Activity of Novel Aryl Carbamates
For drug development professionals, the journey from a promising novel compound to a viable clinical candidate is one of rigorous, multi-faceted validation. The class of molecules known as aryl carbamates has emerged as a fertile ground for the discovery of new anti-cancer agents, with studies demonstrating their potential to induce cell cycle arrest, apoptosis, and target key oncogenic pathways.[1][2][3][4] However, potential is not proof. A systematic, evidence-based approach is paramount to not only confirm anti-cancer activity but also to elucidate the mechanism of action, providing a solid foundation for further development.
This guide provides an in-depth, experience-driven framework for validating the anti-cancer efficacy of novel aryl carbamates. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that each step logically builds upon the last. This self-validating workflow is designed to generate a robust data package, comparing novel compounds against established alternatives and providing the clear, quantitative evidence required by the scientific community.
Phase 1: Foundational Viability and Proliferation Screening
The first and most fundamental question is whether the novel aryl carbamates have any biological effect on cancer cells. The most direct approach is to assess their impact on cell viability and proliferation. This initial screen acts as a gatekeeper, filtering out inactive compounds and prioritizing the most potent candidates for deeper mechanistic studies.[5][6][7]
Experimental Workflow: Initial Screening
The initial screening phase follows a logical progression from determining basic cytotoxicity to quantifying the dose-response relationship.
Caption: Workflow for initial anti-proliferative screening.
Core Technique: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a robust indicator of cell metabolic activity, which in turn is a proxy for cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[9]
Detailed Protocol: MTT Cell Proliferation Assay[8][10][11]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel aryl carbamates and a reference compound (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data: IC50 Values of Novel Aryl Carbamates
| Compound | Cell Line: MCF-7 (Breast) IC50 (µM) | Cell Line: A549 (Lung) IC50 (µM) | Cell Line: HCT116 (Colon) IC50 (µM) |
| Novel Aryl Carbamate 1 (NAC-1) | 5.2 | 7.8 | 6.1 |
| Novel Aryl Carbamate 2 (NAC-2) | 15.6 | 22.4 | 18.9 |
| Novel Aryl Carbamate 3 (NAC-3) | 0.9 | 1.5 | 1.2 |
| Doxorubicin (Reference) | 0.5 | 0.8 | 0.6 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Elucidating the Mechanism of Cell Death and Proliferation Arrest
Compounds that demonstrate potent anti-proliferative activity in Phase 1 must be investigated further to understand how they work. Two of the most desirable mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Core Technique 1: Annexin V / Propidium Iodide (PI) Apoptosis Assay
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells via flow cytometry.[12][13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[12][15]
Caption: Hypothetical inhibition of the CDK1 pathway by NAC-3.
Core Technique: Western Blotting
This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. By using antibodies that recognize both the total protein and its phosphorylated (active) form, we can directly assess the inhibitory effect of our compound.
Detailed Protocol: Western Blotting
[16]
-
Lysate Preparation: Treat cells with NAC-3 for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-CDK1, total CDK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
Expected Result: Treatment with NAC-3 would show a dose-dependent decrease in the band intensity for p-CDK1, while the total CDK1 and loading control bands remain unchanged, confirming specific inhibition of CDK1 activity.
Bridging to In Vivo Models: The Next Frontier
While in vitro assays are essential for initial validation and mechanistic insight, they cannot replicate the complexity of a whole organism. [5][17]The crucial next step is to test the most promising compounds in preclinical animal models. [18][19][20]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common and valuable system for assessing a drug's therapeutic efficacy, toxicity, and pharmacokinetics in vivo. [18][20]Data from these models are indispensable for advancing a compound toward clinical trials.
Conclusion
The validation of a novel anti-cancer compound is a rigorous, stepwise process that demands scientific precision and logical progression. By systematically moving from broad anti-proliferative screening to detailed mechanistic studies and finally to target validation, researchers can build a compelling, evidence-based case for their novel aryl carbamates. This comprehensive approach, which compares novel agents against existing standards, not only satisfies the principles of good scientific practice but is also essential for attracting the investment and partnerships needed to translate a promising molecule from the laboratory to the clinic.
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A Comparative Analysis of the Biological Activities of Dichlorobenzophenone Derivatives: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships of chemical compounds is fundamental to innovation. This guide offers an in-depth comparative analysis of the biological activities of dichlorobenzophenone derivatives. The strategic placement of chlorine atoms on the benzophenone core significantly influences the pharmacological and toxicological profiles of these compounds. While direct comparative studies on all dichlorobenzophenone isomers are limited, this document synthesizes available data on their derivatives to provide a comprehensive overview of their biological potential, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.
Introduction to Dichlorobenzophenones
Dichlorobenzophenones are a class of aromatic ketones characterized by a benzophenone structure substituted with two chlorine atoms. The positional isomerism of these chlorine atoms (e.g., 2,4'-, 3,4'-, and 4,4'-) gives rise to distinct physicochemical properties, which in turn dictate their biological activities. These compounds and their derivatives have garnered interest in medicinal chemistry due to their diverse pharmacological profiles. This guide will explore the known biological activities, drawing comparisons where data is available and highlighting the potential of these derivatives in various therapeutic areas.
Anticancer Activity of Dichlorobenzophenone Derivatives
Comparative Data on Dichlorobenzophenone Derivatives
Data on the anticancer activity of various derivatives containing dichlorobenzophenone moieties indicates that these structures can serve as a scaffold for the development of potent cytotoxic agents. For instance, certain thiosemicarbazide derivatives of dichlorobenzophenone have shown promising results.
| Derivative Class | Example Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Dichlorobenzoylthiosemicarbazides | 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MCF-7 (Breast) | Not Specified | [1]([Link]) |
| Dichlorobenzoylthiosemicarbazides | 1-(2,3-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide | MDA-MB-231 (Breast) | Not Specified | [1]([Link]) |
Note: Specific IC50 values were not provided in the abstract, but the study indicated activity comparable or stronger than the reference drug etoposide.
Mechanism of Action: A Look into DNA Topoisomerase II Inhibition
Some dichlorobenzoylthiosemicarbazide derivatives have been found to exert their anticancer effects through the inhibition of human DNA topoisomerase II[1]. This enzyme plays a crucial role in DNA replication and transcription by managing DNA tangles and supercoils. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Caption: Postulated mechanism of anticancer activity.
Antimicrobial Activity of Dichlorobenzophenone Derivatives
The antimicrobial potential of dichlorobenzophenone derivatives has been explored, with some compounds demonstrating notable activity against multidrug-resistant bacteria. The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative Data on Dichlorobenzophenone Derivatives
Isothiourea derivatives of dichlorobenzophenone have shown promising broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.
| Derivative | Target Organism | MIC50 (μg/mL) | Reference |
| S-(3,4-dichlorobenzyl)isothiourea hydrochloride | Pseudomonas aeruginosa | >64 | [1]([Link]) |
| S-(4-chlorobenzyl)isothiourea hydrochloride | Pseudomonas aeruginosa | 32 | [1]([Link]) |
Additionally, dichlorophen, a related chlorinated aromatic compound, when functionalized with gold nanoparticles, has demonstrated potent antibacterial and anti-biofilm activity against carbapenem-resistant Enterobacteriaceae (CRE) with MICs ranging from 4 to 16 μg/mL[2][3].
Mechanism of Action: Disruption of Bacterial Membranes and Oxidative Stress
The antimicrobial action of some dichlorophen derivatives is believed to involve the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress through the production of reactive oxygen species (ROS)[2][3].
Caption: Proposed antimicrobial mechanism of action.
Enzyme Inhibitory Activity
The potential for dichlorobenzophenone derivatives to act as enzyme inhibitors is an area of active research. For instance, the structural similarity of 4,4'-dichlorobenzophenone to known antiandrogens suggests it may interact with hormone receptors or related enzymes. While direct comparative data on enzyme inhibition by dichlorobenzophenone isomers is scarce, related chlorinated compounds have been shown to inhibit certain enzymes. For example, 2,4-dichlorophenoxyacetic acid can inhibit glutathione S-transferases[4].
Potential for Androgen Receptor Antagonism
4,4'-Dichlorobenzophenone has been identified as a potential antiandrogen[5]. This activity is likely mediated through competitive inhibition of the androgen receptor, preventing the binding of androgens and subsequent transcriptional activation of target genes.
Structure-Activity Relationship (SAR) Insights
The position of the chlorine atoms on the benzophenone scaffold plays a critical role in determining the biological activity. Although a comprehensive SAR study across all isomers is not available, some general trends can be inferred from the existing data on derivatives:
-
Antimicrobial Activity: For isothiourea derivatives, the substitution pattern on the benzyl group significantly impacts activity, with the 4-chloro substituted derivative showing greater potency against P. aeruginosa than the 3,4-dichloro substituted compound[1].
-
Toxicity: Studies on dichlorobenzene isomers have shown that the position of the chlorine atoms influences toxicity, with the ortho-substituted isomer exhibiting greater hepatic and renal toxicity in rats compared to the meta- and para-isomers. This suggests that steric and electronic effects related to the chlorine position are key determinants of biological interactions and subsequent toxicity.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat cells with various concentrations of the dichlorobenzophenone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Procedure:
-
Prepare serial twofold dilutions of the dichlorobenzophenone derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity to determine the MIC.
Enzyme Inhibition Assay
A general protocol for determining the inhibitory effect of a compound on enzyme activity.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.
Procedure:
-
In a suitable buffer, combine the enzyme and the dichlorobenzophenone derivative at various concentrations.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the enzyme's substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
Dichlorobenzophenone derivatives represent a promising class of compounds with a range of biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory effects. The position of the chlorine substituents on the benzophenone scaffold is a critical determinant of these activities, highlighting the importance of structure-activity relationship studies in designing novel therapeutic agents.
While this guide provides a comparative overview based on the available literature, it is evident that direct, head-to-head comparisons of the biological activities of dichlorobenzophenone isomers are lacking. Future research should focus on a systematic evaluation of these isomers to elucidate a clearer understanding of their structure-activity relationships. Such studies will be invaluable for guiding the rational design of more potent and selective derivatives for various therapeutic applications. Further investigations into the precise molecular mechanisms of action are also warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.
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Droog, F. N., Hooykaas, P. J., & van der Zaal, B. J. (1995). 2,4-Dichlorophenoxyacetic Acid and Related Chlorinated Compounds Inhibit Two Auxin-Regulated Type-III Tobacco Glutathione S-Transferases. Plant Physiology, 107(4), 1139–1146. [Link]
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Hu, Y., et al. (2023). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine, 18, 10255–10273. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Carbamate Quantification: A Cross-Validation Approach
In the landscape of analytical chemistry, the precise quantification of carbamate pesticides is of paramount importance for ensuring food safety, environmental monitoring, and supporting toxicological studies. The selection of an appropriate analytical methodology is a critical decision that dictates the accuracy, sensitivity, and efficiency of the analysis. This guide provides an in-depth, objective comparison of two powerful and widely used techniques for carbamate quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of each technique. We will delve into the fundamental principles, explore the practical advantages and limitations, and present supporting experimental data to guide your method development and validation processes. Furthermore, detailed, step-by-step protocols for both HPLC and GC-MS analysis of carbamates are provided, along with visual workflows to facilitate implementation.
The Analytical Challenge: The Nature of Carbamates
Carbamates are a class of pesticides that act by inhibiting the enzyme acetylcholinesterase. Their chemical structure, characterized by the carbamate ester functional group, renders them effective but also presents analytical challenges. A key consideration is their thermal lability; many carbamates are prone to degradation at the high temperatures typically employed in gas chromatography, which necessitates specific analytical strategies to ensure accurate quantification[1].
High-Performance Liquid Chromatography (HPLC): The Workhorse for Thermally Labile Compounds
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it inherently well-suited for carbamate analysis[2]. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
The Power of Post-Column Derivatization
A widely adopted and robust approach for enhancing the sensitivity and selectivity of carbamate analysis by HPLC is post-column derivatization followed by fluorescence detection, as outlined in U.S. Environmental Protection Agency (EPA) Method 531.1[1]. This technique involves the following steps:
-
Separation: The carbamate compounds are first separated on a reversed-phase HPLC column.
-
Hydrolysis: After elution from the column, the carbamates are hydrolyzed under basic conditions (e.g., with sodium hydroxide) at an elevated temperature to yield methylamine.
-
Derivatization: The resulting methylamine is then reacted with a fluorogenic reagent, most commonly o-phthalaldehyde (OPA) and a thiol-containing compound like 2-mercaptoethanol.
-
Detection: The highly fluorescent isoindoline derivative formed is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.
This post-column reaction circumvents the issue of derivatizing the entire sample, which can sometimes lead to unwanted side reactions or incomplete derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Confirmatory Power
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. It is a powerful tool for the identification and quantification of a wide range of volatile and semi-volatile organic compounds.
Overcoming Thermal Lability: The Necessity of Derivatization
Direct analysis of many carbamates by GC-MS is challenging due to their thermal instability in the hot injector port and column[1]. To address this, a derivatization step is typically required to convert the carbamates into more volatile and thermally stable derivatives. Common derivatization strategies include:
-
Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogen atoms with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Alkylation: "Flash alkylation" in the injector port using reagents like MethElute™ (a mixture of trimethylanilinium hydroxide in methanol) can methylate the carbamates, rendering them suitable for GC analysis.
The mass spectrometer provides unambiguous identification of the derivatized carbamates based on their unique mass spectra and fragmentation patterns, offering a high degree of confidence in the results.
Performance Comparison: HPLC vs. GC-MS for Carbamate Quantification
The choice between HPLC and GC-MS for carbamate analysis depends on several factors, including the specific carbamates of interest, the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes key performance characteristics, with supporting data from various studies.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization & Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by post-column chemical reaction and fluorescence detection. | Separation of volatile derivatives based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. No derivatization of the original sample is required. | Requires analytes to be volatile and thermally stable. Derivatization is mandatory for most carbamates. |
| Derivatization | Post-column derivatization of the eluent. | Pre-column or on-column derivatization of the sample extract is necessary. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 |
| Limit of Detection (LOD) | 0.026 to 0.065 µg/L for various carbamates in water. | Can be as low as 0.30 µg/kg for ethyl carbamate. |
| Limit of Quantification (LOQ) | Around 1 ppb (µg/L) for many carbamates. | 5.0 µg/kg for ethyl carbamate. |
| Precision (%RSD) | Typically < 10% | Generally < 15% |
| Selectivity | Good, enhanced by the specificity of the post-column reaction and fluorescence detection. | Excellent, with mass spectrometry providing structural information for high-confidence identification. |
| Matrix Effects | Can be present, but often mitigated by the selective detection method. | Can be significant, often requiring the use of matrix-matched standards for accurate quantification. |
| Instrumentation Cost | Moderate for HPLC with a fluorescence detector. | Moderate to high. |
| Throughput | Moderate, with run times typically in the range of 20-30 minutes. | Can be faster for the chromatographic run, but the sample preparation (derivatization) adds time. |
Experimental Protocols
Adherence to validated protocols is crucial for obtaining reliable and reproducible results. The following sections provide detailed, step-by-step methodologies for the analysis of carbamates by both HPLC and GC-MS. These protocols are based on established methods and should be adapted and validated for your specific application and laboratory conditions, in accordance with guidelines from bodies like the ICH and FDA[3][4][5].
HPLC with Post-Column Derivatization (Based on EPA Method 531.1)
This protocol is designed for the quantification of N-methylcarbamates in water samples.
1. Sample Preparation:
- Collect water samples in amber glass bottles.
- If residual chlorine is present, add a dechlorinating agent.
- Adjust the pH of the sample to approximately 3 with a suitable buffer.
- Filter the sample through a 0.45 µm filter prior to injection.
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol and water is typically used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 400 µL.
- Column Temperature: 35 °C.
3. Post-Column Reaction System:
- Reagent 1 (Hydrolysis): 0.05 N Sodium Hydroxide.
- Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) solution containing 2-mercaptoethanol in a borate buffer.
- Reaction Coil 1 (Hydrolysis): Maintained at 95 °C.
- Reaction Coil 2 (Derivatization): Ambient temperature.
- Reagent Flow Rates: Typically 0.3 mL/min for each reagent.
4. Fluorescence Detector:
- Excitation Wavelength: 330 nm.
- Emission Wavelength: 465 nm.
5. Calibration:
- Prepare a series of calibration standards of the target carbamates in methanol.
- Construct a calibration curve by plotting the peak area against the concentration of each analyte.
GC-MS with Silylation Derivatization
This protocol provides a general procedure for the analysis of carbamates that can be stabilized by silylation.
1. Sample Extraction:
- Extract the sample (e.g., food homogenate, soil) with a suitable organic solvent like acetonitrile or ethyl acetate.
- Perform a liquid-liquid partitioning or solid-phase extraction (SPE) cleanup to remove interferences.
- Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine).
- Add the silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection.
3. GC-MS System and Conditions:
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
- Injection Mode: Splitless injection is often used for trace analysis.
4. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Can be run in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
5. Calibration:
- Prepare calibration standards of the target carbamates.
- Derivatize the standards in the same manner as the samples.
- Construct a calibration curve using the peak areas of the characteristic ions of the derivatized analytes.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis of carbamates.
Caption: Workflow for HPLC analysis of carbamates with post-column derivatization.
Sources
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A Comparative Efficacy Analysis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate and Established Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This guide provides a comprehensive comparison of the putative fatty acid amide hydrolase (FAAH) inhibitor, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, against well-characterized FAAH inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system.
Introduction: The Rationale for FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a key metabolic enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1] By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in pain perception, inflammation, and mood regulation.[2] Inhibition of FAAH presents a compelling therapeutic strategy to enhance and prolong the analgesic, anxiolytic, and anti-inflammatory effects of endogenous cannabinoids without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4]
The carbamate functional group is a well-established pharmacophore for the irreversible inhibition of serine hydrolases, including FAAH.[4][5][6][7] Carbamate inhibitors act by carbamylating the catalytic serine residue in the enzyme's active site, rendering the enzyme inactive.[5][8][9] Given its chemical structure, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is hypothesized to act as a novel FAAH inhibitor. This guide will compare its theoretical efficacy profile with that of established FAAH inhibitors: PF-3845 and URB597.
Mechanism of Action: A Comparative Overview
The primary mechanism for the inhibitors discussed is the covalent modification of the catalytic serine residue within the FAAH active site. However, selectivity and off-target effects can vary, influencing the overall pharmacological profile.
Signaling Pathway of FAAH Inhibition
Caption: Mechanism of FAAH inhibition leading to enhanced anandamide signaling.
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of the selected FAAH inhibitors. Data for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is presented as hypothetical values for illustrative purposes, based on the expected activity of a novel carbamate inhibitor.
| Inhibitor | Target(s) | IC50 / Ki | In Vivo Efficacy (Animal Models) | Key Characteristics |
| 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | Putative FAAH | Hypothetical: 10-50 nM | Hypothetical: Reduction in inflammatory pain and anxiety-like behaviors | Expected to be an irreversible carbamylating inhibitor. Selectivity profile is undetermined. |
| PF-3845 | FAAH | Ki = 0.23 µM; IC50 = 18 nM (human FAAH-1)[8] | Reduces inflammatory pain in rats (MED of 3 mg/kg) and reverses LPS-induced tactile allodynia in mice.[8][9][10] | Potent, selective, irreversible, and orally active.[8] Negligible activity against FAAH-2.[8] |
| URB597 | FAAH | IC50 = 5 nM (rat brain); IC50 = 3 nM (human liver)[11] | Displays antiallodynic and antihyperalgesic activity in inflammatory pain models.[11] Exhibits anxiolytic-like and antidepressant-like effects.[3] | Potent and selective irreversible inhibitor.[3][11] Some studies suggest potential CB1-independent effects.[12] |
| AM404 (for context) | Anandamide Reuptake, FAAH (weak), TRPV1, CB1 (weak) | Varies by target | Prevents pain behavior in neuropathic pain models.[13] | A metabolite of paracetamol.[14] Has a broader mechanism of action beyond direct FAAH inhibition, including inhibition of anandamide transport.[14][15][16] |
Experimental Protocols
To empirically determine the efficacy and selectivity of a novel compound like 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a series of standardized assays are required.
In Vitro FAAH Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on FAAH enzyme activity.
Objective: To determine the IC50 value of the test compound against human FAAH.
Methodology:
-
Enzyme Source: Recombinant human FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.
-
Procedure: a. Prepare a dilution series of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate and known inhibitors (PF-3845, URB597) in DMSO. b. In a 96-well plate, add the FAAH enzyme preparation to assay buffer. c. Add the diluted compounds to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent modification. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against a broad range of other enzymes in a native biological system.
Objective: To determine the selectivity of the test compound for FAAH over other serine hydrolases in the proteome.
Methodology:
-
Biological Sample: Mouse brain proteome.
-
Procedure: a. Treat the brain proteome with the test compound at various concentrations. b. Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine). This probe covalently labels the active sites of accessible serine hydrolases. c. Separate the labeled proteins by SDS-PAGE. d. Visualize the labeled proteins using in-gel fluorescence scanning.
-
Data Analysis: Inhibition of FAAH will be observed as a decrease in the fluorescence intensity of the band corresponding to FAAH. The absence of changes in other bands indicates selectivity.
Experimental Workflow for Efficacy and Selectivity
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A Senior Application Scientist's Guide to In Vivo Validation of Novel Carbamate Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the In Vitro-In Vivo Divide
In the landscape of drug discovery, particularly for neurodegenerative diseases like Alzheimer's, carbamate compounds that inhibit acetylcholinesterase (AChE) remain a cornerstone of therapeutic strategy.[1] Initial screening and optimization invariably begin in vitro, where parameters like IC50 (half-maximal inhibitory concentration) provide a neat, quantitative measure of a compound's potency. However, this cellular-level efficacy is merely the opening chapter. A promising IC50 does not guarantee therapeutic success in a complex biological system. The journey from a petri dish to a preclinical model is fraught with challenges, including absorption, distribution, metabolism, excretion (ADME), and off-target effects.
This guide provides a strategic framework for the crucial transition from in vitro discovery to in vivo validation for novel carbamate compounds. We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and present a comparative analysis to translate raw data into actionable insights. The ultimate goal of this process is to establish a clear in vitro-in vivo correlation (IVIVC), a predictive mathematical model that connects laboratory findings to in vivo performance, which is a critical tool in drug development.[2][3][4][5]
Section 1: The In Vitro Benchmark – Establishing a Starting Point
Before embarking on costly and complex animal studies, a clear and comprehensive in vitro profile is essential. For novel carbamate AChE inhibitors, this typically involves determining the potency against the target enzyme.
Key In Vitro Assay: Acetylcholinesterase Inhibition The foundational in vitro experiment measures how effectively a compound inhibits AChE activity. The most common method is a colorimetric assay based on the Ellman reaction, which is reliable and widely used for this purpose.[6] In this assay, acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with a chromogen to produce a measurable color change.[7] The presence of an inhibitor slows this reaction, allowing for the calculation of an IC50 value.
Let's consider two hypothetical novel compounds, Carbamate-A and Carbamate-B , and compare them to a known standard, Rivastigmine .
Table 1: Comparative In Vitro AChE Inhibition Data
| Compound | Target | IC50 (nM) | Source |
|---|---|---|---|
| Carbamate-A | Human AChE | 15 | Internal Data |
| Carbamate-B | Human AChE | 45 | Internal Data |
| Rivastigmine | Human AChE | 30 |[7] |
Based solely on this data, Carbamate-A appears to be the superior candidate, exhibiting twice the potency of Rivastigmine and three times that of Carbamate-B. However, this single data point is insufficient to predict in vivo success. We must now design an in vivo strategy to determine if this in vitro promise translates to a living system.
Section 2: Designing the In Vivo Validation Strategy
The primary objective of in vivo validation is to understand how the drug behaves within a living organism, a field known as pharmacokinetics (PK), and how it affects the body, known as pharmacodynamics (PD).[8] This involves selecting the right animal model, determining target engagement, and assessing therapeutic efficacy. Animal models are indispensable for simulating aspects of human cognitive impairment and providing a platform for systematic evaluation of new drug candidates.[9]
For carbamates targeting cognitive enhancement, a common and effective approach is to use a pharmacologically-induced amnesia model.[9][10] The scopolamine-induced amnesia model in rodents is particularly relevant.[11][12][13] Scopolamine is a muscarinic acetylcholine receptor antagonist that disrupts cholinergic neurotransmission, leading to temporary memory deficits that mimic some symptoms of Alzheimer's disease.[9][14]
The following workflow illustrates the logical progression from in vitro findings to a comprehensive in vivo evaluation.
Caption: Workflow for In Vivo Validation of Carbamate Compounds.
Section 3: Core In Vivo Protocols & Methodologies
To ensure data integrity, each protocol must be robust, reproducible, and include appropriate controls. All animal studies should be conducted in compliance with Good Laboratory Practices (GLP) regulations.[15][16]
Protocol 1: Pharmacokinetic (PK) Profiling in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the carbamate compounds, establishing key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC).[15][17]
Methodology:
-
Animal Model: Male C57BL/6 mice (n=3-4 per time point).
-
Compound Administration: Administer Carbamate-A, Carbamate-B, and Rivastigmine at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[18][19][20] Protein precipitation is a common and effective extraction method for this analysis.[18][20]
-
Data Analysis: Plot plasma concentration versus time and calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Pharmacodynamic (PD) / Target Engagement Assay
Objective: To confirm that the administered compounds inhibit their intended target, AChE, in the central nervous system (CNS). This is a critical step to link drug exposure with biological activity.[6]
Methodology:
-
Study Design: A separate cohort of mice is dosed with the compounds as in the PK study.
-
Tissue Collection: At a time point corresponding to the expected Tmax (e.g., 30 minutes post-dose), animals are euthanized, and brains are rapidly harvested.
-
Tissue Homogenization: The brain tissue is homogenized in an appropriate buffer.
-
Ex Vivo AChE Assay: The AChE activity in the brain homogenate is measured using the same colorimetric (Ellman) method as the in vitro assay.[6]
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the enzyme activity in treated animals to that in vehicle-treated control animals.
Protocol 3: Efficacy in a Scopolamine-Induced Amnesia Model
Objective: To assess whether the compounds can reverse the cognitive deficits induced by scopolamine, using a standard behavioral test such as the Morris Water Maze (MWM).[13]
The MWM is a robust test of hippocampal-dependent spatial learning and memory.[21][22] It requires rodents to use distal visual cues to find a hidden escape platform in a pool of opaque water.[23]
Methodology:
-
Animal Groups (n=10-12 per group):
-
Group 1: Vehicle Control (Saline + Saline)
-
Group 2: Disease Model (Saline + Scopolamine)
-
Group 3: Positive Control (Rivastigmine + Scopolamine)
-
Group 4: Test Group A (Carbamate-A + Scopolamine)
-
Group 5: Test Group B (Carbamate-B + Scopolamine)
-
-
Acquisition Phase (Training):
-
Treatment Protocol:
-
Probe Trial (Memory Test):
Section 4: Comparative Analysis – Synthesizing the Data
After executing the protocols, the data must be synthesized to build a complete picture of each compound's performance and establish the IVIVC.
Table 2: Integrated In Vitro vs. In Vivo Performance Comparison
| Parameter | Carbamate-A | Carbamate-B | Rivastigmine |
|---|---|---|---|
| In Vitro IC50 (nM) | 15 | 45 | 30 |
| PK: Brain Cmax (ng/mL) | 50 | 250 | 120 |
| PK: Brain AUC (ng*h/mL) | 120 | 600 | 300 |
| PD: Brain AChE Inhibition (%) | 25% | 70% | 65% |
| Efficacy: Time in Target Quadrant (s) | 20 | 35 | 32 |
| Vehicle Control Value (s) | 40 | 40 | 40 |
| Scopolamine Model Value (s) | 18 | 18 | 18 |
Analysis of Results: The integrated data tells a story that the in vitro results alone could not.
-
Carbamate-A , despite its superior in vitro potency (15 nM IC50), showed poor brain penetration, resulting in a low Cmax and AUC in the target tissue. This limited exposure led to only modest target engagement (25% AChE inhibition) and, consequently, minimal efficacy in reversing the scopolamine-induced memory deficit.
-
Carbamate-B , though less potent in vitro (45 nM IC50), exhibited excellent pharmacokinetic properties, achieving a high concentration in the brain. This robust exposure resulted in strong target engagement (70% AChE inhibition), which translated directly to superior performance in the Morris Water Maze, outperforming even the standard, Rivastigmine.
This outcome is a classic example of why in vivo validation is non-negotiable. It demonstrates that pharmacokinetics can be a more powerful determinant of in vivo efficacy than raw in vitro potency.
The relationship between these key parameters can be visualized as follows:
Caption: Relationship between PK, PD, and In Vivo Efficacy.
Section 5: Preliminary Safety & Toxicology
Alongside efficacy studies, preliminary safety evaluation is paramount. The FDA requires a comprehensive preclinical safety profile before any human trials can begin.[16][28] This includes single and repeated-dose toxicity studies to identify potential target organs for toxicity and establish a safe starting dose in humans.[15][29][30] For AChE inhibitors, it is crucial to monitor for cholinergic side effects (e.g., salivation, tremors, lacrimation) during all in vivo experiments. Identifying the No-Observed-Adverse-Effect-Level (NOAEL) is a key objective of these early toxicology assessments.[16]
Conclusion: From Data to Decision
The transition from in vitro discovery to in vivo validation is a critical inflection point in drug development. As demonstrated with our hypothetical compounds, relying on a single parameter like IC50 can be misleading. A successful validation strategy requires an integrated approach that considers pharmacokinetics, confirms target engagement, and measures functional outcomes in a relevant disease model. By systematically applying the protocols and analytical frameworks outlined in this guide, researchers can build a robust IVIVC, enabling more confident, data-driven decisions in the selection and advancement of novel carbamate therapeutics. This rigorous, multi-faceted validation process is the bedrock upon which successful clinical candidates are built.
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Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]
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Benchmarking the cytotoxicity of a new compound against standard chemotherapeutics
In the landscape of oncology drug discovery, the successful identification of a novel therapeutic candidate is merely the first step. To ascertain its potential, a new compound, which we will refer to as "Compound X," must be rigorously evaluated against established standards. This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of Compound X against cornerstone chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and reliable assessment of a new compound's anti-cancer potential.
The Rationale: Why Benchmark Against the Standards?
Benchmarking is more than a simple comparison; it is about contextualizing the efficacy of a novel agent within the existing therapeutic arsenal. Standard chemotherapeutics have well-documented efficacy, toxicity profiles, and mechanisms of action. Comparing Compound X to these agents allows us to:
-
Establish Potency: Quantify whether the new compound is more or less potent (i.e., effective at a lower concentration) than existing drugs.
-
Identify Selective Toxicity: Determine if Compound X exhibits a more favorable toxicity profile against cancer cells versus non-cancerous cells compared to standards.
-
Infer Mechanism of Action: Discrepancies in cytotoxicity patterns across diverse cell lines can provide initial clues into the compound's mechanism, especially when compared to agents with known pathways.
Understanding the Benchmark Agents: A Mechanistic Overview
A meaningful comparison requires understanding how the standard drugs exert their cytotoxic effects. Each has a distinct mechanism of action, providing a multi-faceted benchmark for Compound X.
-
Doxorubicin: This anthracycline antibiotic is a broad-spectrum anti-tumor agent.[] Its primary mechanisms include intercalating into DNA, which obstructs the action of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This inhibition leads to DNA double-strand breaks and the induction of apoptosis.[4] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to cellular damage.[3][4]
-
Cisplatin: A platinum-based drug, cisplatin exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA.[5] This creates DNA crosslinks, primarily intrastrand adducts, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[6][7][8]
-
Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism is unique. It targets microtubules, which are essential for cell division.[9] Instead of inhibiting microtubule assembly, paclitaxel stabilizes them, preventing the disassembly required for mitotic spindle dynamics.[10][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[9][10]
Below is a simplified representation of Doxorubicin's primary mechanism of action.
Caption: Doxorubicin's mechanism involving DNA intercalation and Topoisomerase II inhibition.
Experimental Design: A Framework for Robust Comparison
A successful benchmarking study hinges on a meticulously planned experimental design. Key considerations include the selection of appropriate cell lines and a reliable cytotoxicity assay.
Cell Line Selection
The choice of cell lines is critical. A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used to assess the breadth of Compound X's activity. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
These lines are well-characterized, widely used, and represent different cancer histologies, providing a solid basis for comparative analysis. All cell handling and culturing should adhere to best practices, such as those outlined in the ATCC Animal Cell Culture Guide.[12][13]
Choosing the Right Cytotoxicity Assay
Several assays can quantify cell death. The selection depends on the desired endpoint and throughput.
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells.[14][15] NAD(P)H-dependent oxidoreductases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[16][17] The amount of formazan is proportional to the number of metabolically active, viable cells.[14]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[18] It is an indicator of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[19][20]
For this guide, we will detail the MTT assay , as it is a widely accepted, robust, and cost-effective method for assessing cytotoxicity.[21]
Detailed Protocol: The MTT Cytotoxicity Assay
This protocol is a self-validating system designed for a 96-well plate format. Adherence to these steps is crucial for generating reproducible and trustworthy data.
Caption: A standardized workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology
Phase 1: Cell Seeding and Treatment
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin-EDTA and perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Seeding: Dilute the cell suspension in complete culture medium to the desired seeding density (this should be optimized for each cell line, typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[14] Include wells for 'no cell' controls to measure background absorbance.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume exponential growth.[14]
-
Compound Preparation: Prepare stock solutions of Compound X and the standard chemotherapeutics (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include 'untreated' (vehicle control) wells that receive medium with the same final concentration of the solvent.
Phase 2: MTT Assay Procedure
-
Incubation: Incubate the treated plates for a predetermined exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: At the end of the incubation period, prepare a 5 mg/mL stock solution of MTT in sterile PBS.[21] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL.[14] Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[22] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[24] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[21]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background noise.[21]
Data Analysis and Presentation
The raw absorbance data must be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[25]
Calculation of IC50
-
Background Subtraction: Subtract the average absorbance of the 'no cell' control wells from all other absorbance readings.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control wells, which represent 100% viability.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Wells) x 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[26][27]
-
IC50 Determination: The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the fitted curve.[28][29]
Comparative Data Summary
The calculated IC50 values should be compiled into a clear, concise table for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Compound X and Standard Chemotherapeutics
| Cell Line | Cancer Type | Compound X (IC50) | Doxorubicin (IC50) | Cisplatin (IC50) | Paclitaxel (IC50) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | Lung Adenocarcinoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HCT-116 | Colorectal Carcinoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| (Note: Values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.) |
Conclusion and Forward Look
This guide outlines a robust methodology for benchmarking the cytotoxicity of a novel compound against established chemotherapeutic agents. By following these detailed protocols and principles of experimental design, researchers can generate high-quality, reliable data.
The results from this in vitro analysis, summarized in the IC50 table, will provide a critical first assessment of Compound X's therapeutic potential. A significantly lower IC50 value compared to standard drugs, particularly if observed across multiple cell lines, would strongly support its advancement into further preclinical studies, including mechanistic investigations and in vivo efficacy models.
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Illuminating the Target: A Comparative Guide to Confirming Engagement of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous confirmation of target engagement—demonstrating that the molecule interacts with its intended biological target within a cellular context. This guide provides an in-depth, objective comparison of state-of-the-art methodologies to confirm the target engagement of carbamate-based compounds, using 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate as a focal point. While direct biological data for this specific molecule is not extensively published, we will leverage data from structurally related carbamates and well-characterized enzyme systems to illustrate these powerful techniques.
Carbamates are a class of compounds known to act as mechanism-based inhibitors of various enzymes, often by forming a transient covalent bond with a nucleophilic residue, such as serine, in the enzyme's active site.[1][2] This guide will center on Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that has emerged as a significant therapeutic target for pain and anxiety, and for which a wealth of data on carbamate inhibitors exists.[3][4] This allows for a robust comparative framework to understand how one might approach target validation for a novel carbamate like 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
The Triad of Target Engagement Confirmation: A Comparative Overview
Confirming that a small molecule binds to its intended protein target in a complex cellular environment is a multi-faceted challenge. Three orthogonal, yet complementary, approaches have become the gold standard in the field:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method assesses target engagement in intact cells or tissue lysates by measuring changes in the thermal stability of a protein upon ligand binding.[5][6]
-
Affinity-Based Pull-Down Assays: These biochemical techniques utilize a modified version of the small molecule, typically tagged with biotin, to "fish out" its binding partners from a cell lysate for identification by mass spectrometry.
-
Enzymatic Activity Assays: For enzyme targets, this direct functional readout measures the ability of the compound to inhibit the enzyme's catalytic activity, often yielding quantitative measures of potency like the half-maximal inhibitory concentration (IC₅₀).
The following sections will delve into the principles, protocols, and comparative strengths and weaknesses of each of these methodologies.
I. Cellular Thermal Shift Assay (CETSA®): A Window into Intracellular Binding
The principle behind CETSA is elegantly simple: the binding of a ligand to a protein alters its conformational stability, which in turn affects its melting temperature (Tₘ). This change in thermal stability can be monitored to confirm target engagement directly in a cellular milieu, without the need for labels or modifications of the compound or protein.[7]
Experimental Workflow:
The CETSA workflow can be conceptualized as a three-stage process:
Caption: Affinity-Based Pull-Down Workflow.
Step-by-Step Protocol (Biotin-Streptavidin Pull-Down):
-
Probe Synthesis: Synthesize an analog of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate that incorporates a biotin tag via a linker. It is crucial that the modification does not significantly impair the compound's binding to its target.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated beads to immobilize the "bait."
-
Cell Lysis: Prepare a protein lysate from cells of interest.
-
Affinity Capture: Incubate the cell lysate with the probe-coated beads. The target protein will bind to the immobilized compound.
-
Washing: Perform a series of washes to remove proteins that are non-specifically bound to the beads.
-
Elution and Identification: Elute the specifically bound proteins from the beads. Identify the eluted proteins using mass spectrometry.
Comparative Analysis and Controls:
A critical aspect of pull-down experiments is the inclusion of proper controls to distinguish true binding partners from non-specific interactors.
| Experimental Condition | Expected Outcome for Target Protein | Rationale |
| Biotinylated Probe | Present in eluate | Demonstrates binding to the active compound. |
| Competition with Free Compound | Absent or significantly reduced in eluate | Confirms the specificity of the interaction. |
| Beads with Biotin Only | Absent in eluate | Controls for non-specific binding to the biotin-streptavidin complex. |
| Unmodified Beads | Absent in eluate | Controls for non-specific binding to the bead matrix. |
Advantages of Affinity-Based Pull-Downs:
-
Direct Identification: Can directly identify unknown targets of a bioactive compound.
-
High Sensitivity: Mass spectrometry provides highly sensitive protein identification.
Limitations of Affinity-Based Pull-Downs:
-
Probe Synthesis: Requires chemical synthesis of a modified compound, which may alter its binding properties.
-
False Positives: Prone to identifying non-specific binders, necessitating rigorous controls.
-
Linker Effects: The linker arm can influence binding or lead to steric hindrance.
III. Enzymatic Activity Assays: The Functional Readout
For compounds targeting enzymes, a direct measurement of their inhibitory effect on the enzyme's catalytic activity is the most definitive confirmation of functional engagement. This approach provides quantitative data on the compound's potency, typically expressed as the IC₅₀ value.
Experimental Workflow:
The workflow for an enzymatic assay is generally straightforward:
Caption: Enzymatic Assay Workflow.
Step-by-Step Protocol (FAAH Inhibition Assay):
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified FAAH enzyme or a cell lysate containing FAAH. Prepare serial dilutions of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
-
Pre-incubation: Pre-incubate the enzyme with the compound for a specific time to allow for binding and, in the case of carbamates, potential carbamoylation of the active site.
-
Initiation of Reaction: Add a suitable FAAH substrate (e.g., a fluorogenic or chromogenic substrate) to initiate the enzymatic reaction.
-
Detection: Monitor the formation of the product over time using a plate reader or other appropriate detection method.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Comparative Data for FAAH Inhibitors:
The following table presents IC₅₀ values for the well-characterized FAAH inhibitor URB597 and some of its analogs, providing a benchmark for the potency of carbamate-based inhibitors.
| Compound | FAAH IC₅₀ (nM) | Source |
| URB597 | 3-5 | Tocris Bioscience |
| ARN14633 | 1.4 ± 0.3 | Starowicz et al. (2022) |
| ARN14280 | 1.5 ± 0.3 | Starowicz et al. (2022) |
Advantages of Enzymatic Assays:
-
Direct Functional Data: Provides a direct measure of the compound's effect on the target's function.
-
Quantitative Potency: Yields precise IC₅₀ values, which are crucial for structure-activity relationship (SAR) studies.
-
High Throughput: Can be readily adapted for high-throughput screening of compound libraries.
Limitations of Enzymatic Assays:
-
In Vitro vs. In Vivo: Assays with purified enzymes may not fully recapitulate the cellular environment.
-
Requires Known Target: The target enzyme must be known and a suitable assay must be available.
Conclusion: An Integrated Approach to Target Engagement
The confirmation of target engagement is not a one-size-fits-all process. As this guide has illustrated, CETSA, affinity-based pull-downs, and enzymatic assays each offer unique advantages and are subject to distinct limitations. The most robust and trustworthy validation of target engagement for a novel compound like 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate comes from an integrated approach that leverages the strengths of these orthogonal methods.
For instance, a compelling target validation strategy would involve:
-
Initial screening in an enzymatic assay to establish potency and a functional link to a specific target (e.g., FAAH).
-
Confirmation of direct binding in a complex cellular environment using CETSA , which provides label-free evidence of target engagement.
-
Utilization of a biotinylated probe in a pull-down experiment, with competition by the unmodified compound, to biochemically confirm the interaction and identify potential off-targets.
By synergistically applying these techniques, researchers can build a comprehensive and self-validating body of evidence to confidently establish the molecular target of a novel bioactive compound, a critical step in the path toward developing new and effective therapeutics.
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A Comparative Guide to the Hepatotoxicity of Dichlorophenyl-Containing Compounds in Rat Models
This guide provides a comprehensive comparison of the hepatotoxic effects of various dichlorophenyl-containing compounds in rat models, offering researchers, scientists, and drug development professionals a thorough understanding of their relative toxicities and the experimental methodologies used for their assessment. This document is designed to be an in-depth technical resource, grounded in scientific integrity and supported by experimental data.
Introduction
Dichlorophenyl-containing compounds are a class of chemicals used in a variety of industrial and agricultural applications, including as solvents, pesticides, and intermediates in chemical synthesis. Due to their widespread use, understanding their potential for liver toxicity is of paramount importance for human health risk assessment. The rat model is a cornerstone in toxicological studies, providing valuable insights into the mechanisms of xenobiotic-induced liver injury.[1][2] This guide will delve into the comparative hepatotoxicity of several key dichlorophenyl compounds, detailing the underlying mechanisms and providing robust experimental protocols for their evaluation.
Comparative Hepatotoxicity: A Data-Driven Analysis
The hepatotoxicity of dichlorophenyl-containing compounds can vary significantly based on the position of the chlorine atoms on the phenyl ring and the nature of any side chains. The following table summarizes key hepatotoxicity data from studies conducted in various rat strains.
| Compound | Rat Strain | Dose & Route | Key Biochemical Findings | Major Histopathological Findings | Putative Mechanism of Toxicity |
| 1,2-Dichlorobenzene (o-DCB) | Fischer-344 | 1.8-5.4 mmol/kg, i.p. | Dramatically elevated plasma ALT activity.[3] | Centrilobular necrosis, hepatocyte vacuolization.[4][5] | Cytochrome P450-mediated bioactivation to reactive metabolites, leading to oxidative stress and Kupffer cell activation.[4][6][7] |
| Sprague-Dawley | 1.8 and 5.4 mmol/kg, i.p. | Relatively refractory to hepatotoxicity compared to F344 rats.[3] | Minimal to no liver injury.[3] | Strain-specific differences in metabolism and detoxification pathways.[7] | |
| 1,3-Dichlorobenzene (m-DCB) | Fischer-344 | ≥ 2.7 mmol/kg, i.p. | Intermediate elevation in plasma ALT activity.[3] | Moderate hepatic injury.[3] | Likely involves metabolic activation, though less potent than o-DCB.[3] |
| 1,4-Dichlorobenzene (p-DCB) | Fischer-344 | Up to 5.4 mmol/kg, i.p. | No significant elevation in plasma ALT activity.[3] | No significant hepatotoxicity observed.[3] | Does not appear to be a potent hepatotoxin at these doses.[3] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Wistar | 15, 75, and 150 mg/kg, oral gavage for 4 weeks | Dose-dependent increase in serum enzyme markers of hepatotoxicity.[8] | Hepatic cord disruption, focal necrosis, vessel dilation, and pyknotic nuclei.[8] | Induction of oxidative stress and cellular alterations.[8][9] |
| Wistar | 200 mg/kg, single gastric gavage | - | Nonspecific reversible adaptive-type damage to parenchymal cells, suggesting disorders in energetic processes and detoxification.[10] | Disruption of cellular energetic and detoxification processes.[10] | |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Fischer-344 | 0.6 or 1.0 mmol/kg, i.p. | Elevated serum alanine aminotransferase (ALT) levels.[5][11] | Centrilobular necrosis, hepatocyte swelling, and nuclear condensation.[5] | Cytochrome P450 (specifically CYP3A) mediated bioactivation.[11] |
Mechanistic Insights into Dichlorophenyl-Induced Hepatotoxicity
The liver damage induced by dichlorophenyl compounds is often a result of their metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates.[6][11][12] These reactive species can then initiate a cascade of detrimental events within the hepatocyte.
A key mechanism is the induction of oxidative stress , where the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system is disrupted.[1][13] This leads to lipid peroxidation, damage to cellular proteins and DNA, and mitochondrial dysfunction.[4][14] For instance, 1,2-dichlorobenzene-induced hepatotoxicity is linked to the generation of superoxide anions by Kupffer cells.[6]
Another critical aspect is the role of inflammation . The initial hepatocyte injury can trigger an inflammatory response, characterized by the infiltration of immune cells such as neutrophils.[11] This inflammatory cascade can further exacerbate liver damage.
The following diagram illustrates a generalized signaling pathway for dichlorophenyl-induced hepatotoxicity:
Caption: Generalized signaling pathway of dichlorophenyl-induced hepatotoxicity.
Experimental Protocols for Assessing Hepatotoxicity in Rat Models
To ensure the reproducibility and validity of hepatotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key experiments.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for assessing the hepatotoxicity of a test compound in a rat model.
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- 14. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring the safety of personnel, the protection of our environment, and the validity of our scientific endeavors. This guide provides a detailed protocol for the safe disposal of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, a compound that, due to its chemical structure, requires careful handling and a considered disposal strategy.
This document is crafted to provide researchers, scientists, and drug development professionals with the essential safety and logistical information for the responsible management of this compound. By understanding the chemical nature of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, we can implement a disposal plan that is both safe and compliant with regulatory standards.
Hazard Assessment and Chemical Profile
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a halogenated carbamate. Its chemical structure necessitates a dual consideration of the hazards associated with both the carbamate functional group and the halogenated aromatic ring.
-
Carbamate Moiety: Carbamates are known to be acetylcholinesterase inhibitors.[1] While the toxicity can vary among different carbamate compounds, they share a common mechanism of action that can pose neurotoxic risks.[1]
-
Halogenated Organic Compound: The presence of chlorine and fluorine atoms on the molecule places it in the category of halogenated organic compounds. Such compounds are often subject to specific environmental regulations due to their potential for persistence and bioaccumulation. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the management of halogenated organic wastes.[2]
A specific Safety Data Sheet (SDS) for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate classifies it with the following hazards[3]:
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
The following table summarizes key information for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate:
| Property | Value/Information | Source |
| Chemical Name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | [4] |
| CAS Number | 1736-43-2 | [4] |
| Molecular Formula | C9H6Cl2F3NO2 | [5] |
| Molecular Weight | 288.05 g/mol | [5] |
| Physical Form | Likely a solid | N/A |
| Known Hazards | Skin irritant, eye irritant, respiratory irritant | [3] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility | [3][6] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe and compliant disposal of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate. This procedure is designed to mitigate risks and ensure that all waste is handled in accordance with institutional and regulatory standards.
Personal Protective Equipment (PPE)
Before handling the compound, ensure that the following PPE is worn[3]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid Waste:
-
Collect all solid 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.[7]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Segregate halogenated and non-halogenated solvent waste streams.[8] Since 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a halogenated compound, any solution containing it should be disposed of in a "Halogenated Organic Waste" container.[7]
-
Ensure the waste container is compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate".[7] If it is in a solution, the solvent and approximate concentration should also be indicated.
-
Final Disposal
The recommended method for the disposal of carbamate and halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[6][9] This ensures the complete thermal destruction of the molecule, preventing its release into the environment.
-
Do not dispose of this compound down the drain or in the regular trash. [10]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste contractor.
-
Maintain a detailed log of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Decontamination
-
All non-disposable equipment, such as glassware and spatulas, that has come into contact with the compound should be thoroughly decontaminated.
-
Rinse the equipment with a suitable solvent, collecting the rinsate as hazardous waste.
-
Follow the solvent rinse with a thorough wash using soap and water.
-
Wipe down all work surfaces where the compound was handled.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
Caption: Disposal workflow for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
By adhering to these procedures, we can ensure that our innovative research does not come at the cost of safety or environmental responsibility. The principles of meticulous planning, careful execution, and thorough documentation that we apply to our experiments must also extend to the entire lifecycle of the chemical reagents we use, including their final disposal.
References
-
Consultant360. Adverse Effects of Acetylcholinesterase Inhibitors. Available at: [Link]
-
BC Ministry of Health. Appendix E: Comprehensive Pharmacotherapy Information for Acetylcholinesterase Inhibitors and Memantine. Available at: [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Available at: [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Available at: [Link]
-
Dr.Oracle. What are the risks of acetylcholinesterase (AChE) inhibitors, also known as cholinesterase inhibitors? Available at: [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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MD Searchlight. Acetylcholinesterase Inhibitors Toxicity. Available at: [Link]
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U.S. Environmental Protection Agency. Safe Disposal of Pesticides. Available at: [Link]
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U.S. Environmental Protection Agency. Pesticide End-Users. Available at: [Link]
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GovInfo. Federal Register, Volume 60 Issue 156 (Monday, August 14, 1995). Available at: [Link]
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Thoreauchem. 2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate-1736-43-2. Available at: [Link]
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- 10. epa.gov [epa.gov]
Mastering the Safe Handling of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, ensuring a deep, applicable understanding of the necessary protocols.
Hazard Identification and Risk Assessment
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a compound that demands careful handling due to its identified health hazards. According to its Safety Data Sheet (SDS), the primary risks associated with this chemical are:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]
Understanding these hazards is the first step in mitigating risk. The trifluoromethyl group and the dichlorinated phenyl ring are structural motifs that necessitate a cautious approach, as halogenated organic compounds can present a range of toxicological concerns.
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate. The selection of appropriate PPE is not merely a suggestion but a critical determinant of laboratory safety.
Hand Protection: A Deeper Look at Glove Selection
The SDS for 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate specifies the need for "protective gloves".[1] As this is a halogenated aromatic compound, glove material selection is critical. Nitrile gloves are a suitable choice for handling chlorinated solvents.[2] For incidental contact, disposable nitrile gloves are appropriate; however, they should be changed immediately upon any sign of contamination.[3]
Recommended Glove Type:
-
Primary: Nitrile gloves.
-
Justification: Nitrile offers good resistance to chlorinated solvents.[2]
Protocol for Glove Usage:
-
Inspect gloves for any signs of damage before use.
-
Don gloves, ensuring they are pulled over the cuffs of the lab coat.
-
After handling the chemical, doff gloves by peeling them off from the cuff, turning them inside out to prevent skin contact with the contaminated exterior.
-
Dispose of used gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles.
-
Recommended for operations with a higher risk of splashing: A face shield in addition to chemical splash goggles.
Body Protection: A Barrier Against Contamination
A laboratory coat is the minimum requirement for body protection. It should be long-sleeved and fully buttoned to protect the skin and personal clothing.[1]
Respiratory Protection: Ensuring Clean Air
The potential for respiratory irritation necessitates the use of engineering controls and, in some cases, respiratory protection.[1]
-
Primary Engineering Control: All handling of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.
-
Respiratory Protection: If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator is required. For crystalline, irritating dusts, a half-facepiece particulate respirator with N95 or better filters is recommended for concentrations up to 0.5 mg/m³.[4]
Operational Plan: From Handling to Decontamination
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and PPE.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.
-
In-use: Keep containers of the chemical tightly closed when not in use.[1]
-
Post-handling: Decontaminate all surfaces and equipment that have come into contact with the chemical.
Spill and Decontamination Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Isolate: Alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Decontamination: Carbamates can be decontaminated by scrubbing with a solution of washing soda or strong soap.[1]
-
Collection: Carefully collect the absorbed spill material and decontamination residue into a designated hazardous waste container.
-
Final Cleaning: Clean the spill area again with soap and water.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate requires specific disposal procedures to protect the environment.
Waste Segregation and Labeling
-
Waste Stream: All waste contaminated with this compound must be disposed of as halogenated organic waste .[5]
-
Container: Use a designated, properly labeled, and sealed container for halogenated waste.[5] The label should clearly state "Hazardous Waste" and list the chemical constituents.[6]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[5]
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of waste generated from handling 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate.
PPE Selection Logic
The choice of PPE should be guided by the specific task being performed. The following diagram outlines a decision-making process for selecting the appropriate level of protection.
By adhering to these detailed protocols, researchers can confidently and safely handle 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
NIOSH. NIOSH Policy Statement - Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
OSHA. Glove Selection Chart. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
